5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-8(2-3-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJNHUFTLNHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687567 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-09-1 | |
| Record name | 5-(4-Fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid (CAS 1261934-09-1). This versatile heterocyclic building block is of significant interest in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.
Introduction: The Strategic Importance of Fluorinated Nicotinic Acid Derivatives
This compound is a substituted nicotinic acid derivative that has gained prominence as a key structural motif in the design of novel therapeutics. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The unique electronic properties of the fluoro and methoxy substituents on the phenyl ring, coupled with the inherent biological relevance of the nicotinic acid scaffold, make this compound a valuable tool in drug discovery.[3] Notably, it has been identified as a building block for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4][5][6][7]
Chemical Properties Summary
| Property | Value | Reference |
| CAS Number | 1261934-09-1 | [4][8] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [4][8] |
| Molecular Weight | 247.22 g/mol | [8] |
| Purity | Typically ≥98% | [4] |
| Appearance | Off-white to white solid | General knowledge |
| Storage | Recommended at -20°C for long-term stability | [8] |
Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic and Practical Overview
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (in this case, (4-fluoro-3-methoxyphenyl)boronic acid) and an organohalide (5-bromonicotinic acid).[11] The reaction is favored in pharmaceutical chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[12]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
5-Bromonicotinic acid (1.0 eq)
-
(4-Fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid, (4-fluoro-3-methoxyphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine. Subsequently, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH 3-4 with 1M HCl. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product with high purity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the methoxy group protons. The coupling patterns and chemical shifts provide information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
¹⁹F NMR: Fluorine NMR is a sensitive technique that will show a single resonance for the fluorine atom, providing further confirmation of its presence and chemical environment.[13]
Representative NMR Data (in DMSO-d₆):
| Data Type | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ~13.5 | br s | 1H | COOH |
| ~9.1 | d | 1H | Pyridine-H2 | |
| ~8.7 | t | 1H | Pyridine-H4 | |
| ~8.3 | d | 1H | Pyridine-H6 | |
| ~7.6 | dd | 1H | Phenyl-H6' | |
| ~7.5 | m | 1H | Phenyl-H2' | |
| ~7.3 | t | 1H | Phenyl-H5' | |
| ~3.9 | s | 3H | OCH₃ | |
| ¹³C NMR | ~166 | COOH | ||
| ~158 (d) | C-F | |||
| ~152 | Pyridine-C | |||
| ~148 | Pyridine-C | |||
| ~145 (d) | C-OMe | |||
| ~138 | Pyridine-C | |||
| ~132 | Pyridine-C | |||
| ~128 (d) | Phenyl-C | |||
| ~125 | Pyridine-C | |||
| ~118 (d) | Phenyl-C | |||
| ~114 (d) | Phenyl-C | |||
| ~56 | OCH₃ | |||
| ¹⁹F NMR | ~ -115 | s | Ar-F |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The 'd' denotes a doublet due to C-F coupling.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final compound. A typical method would involve a reversed-phase C18 column with a gradient elution system.[14][15]
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8-10 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound.[16][17][18]
Representative LC-MS Data:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | 248.06 |
| Observed [M+H]⁺ | 248.1 |
Applications in Drug Discovery: A Building Block for PROTACs
This compound is a valuable building block in the synthesis of PROTACs.[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7][19]
Role in PROTAC Design
The nicotinic acid moiety of this compound can be functionalized to link to a ligand for an E3 ligase (such as VHL or Cereblon) on one side, and a ligand for the protein of interest on the other, via a flexible linker. The specific substitution pattern of the phenyl ring can be crucial for optimizing the binding affinity and selectivity of the PROTAC for the target protein.
PROTAC Mechanism of Action Diagram
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion
This compound is a synthetically accessible and highly valuable building block for medicinal chemists. Its robust synthesis via the Suzuki-Miyaura coupling, combined with its strategic structural features, makes it an important component in the design of sophisticated therapeutic agents, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and drug development setting.
References
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- HDH Pharma Inc. This compound, min 98%, 1 gram. [Link]
- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. [Link]
- Agilent Technologies. (2021). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- University of Wisconsin-Madison. Fluorine NMR. [Link]
- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Sun, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy, 4, 19. [Link]
- Li, W., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(15-16), 1151-1158. [Link]
- He, J., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry, 2014, 947352. [Link]
- Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (2024). The Journal of Organic Chemistry. [Link]
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- Shimadzu. AD-0237 : Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS. [Link]
- Al-Obeidi, F. A., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science, 30(1), 13. [Link]
- SIELC Technologies. HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column. [Link]
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- Lang, R., et al. (2019). Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique. Proceedings, 11(1), 13. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Abstract
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a substituted heteroaromatic compound of significant interest in medicinal chemistry and drug discovery, often utilized as a key building block in the synthesis of complex molecules such as protein degraders[1][2]. A thorough understanding of its physicochemical properties is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physicochemical attributes of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical framework, detailing authoritative, step-by-step protocols for the experimental determination of these critical parameters. It is designed to equip researchers with the necessary knowledge to fully characterize this and similar novel chemical entities.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its definitive chemical identity.
-
Systematic Name: this compound
-
CAS Number: 1261934-09-1 (Primary)[3][4][6]. An alternative CAS number, 1375069-32-1, is also associated with this structure in some databases. Researchers should verify the CAS number with their specific supplier.
Structural Representation:
Caption: 2D representation of this compound.
Core Physicochemical Properties: A Summary
The behavior of a molecule in both chemical and biological systems is dictated by its physicochemical properties. The following table summarizes key parameters for this compound, distinguishing between computationally predicted values and placeholders for experimentally determined data, which are not currently available in public literature.
| Property | Predicted Value | Experimental Value | Significance in Drug Discovery |
| Melting Point (MP) | 224-227 °C (Chem-Impex) | Data not available | Purity assessment, solid-state stability, formulation development. |
| Boiling Point (BP) | 428.5±40.0 °C (ACD/Labs) | Data not available | Defines physical state and purification conditions (distillation). |
| pKa (Acid Dissociation Constant) | 3.99±0.10 (ACD/Labs) | Data not available | Governs ionization state, solubility, and receptor interaction at physiological pH. |
| LogP (Octanol-Water Partition Coefficient) | 2.85±0.39 (ACD/Labs) | Data not available | Measures lipophilicity; critical for predicting membrane permeability and absorption. |
| Water Solubility | Predicted LogS: -3.42 (ACD/Labs) | Data not available | Impacts dissolution rate, bioavailability, and formulation options. |
Experimental Determination of Physicochemical Properties
This section provides validated, step-by-step protocols for determining the essential physicochemical properties of this compound. These methods represent industry-standard approaches for the characterization of novel compounds.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C). A depressed and broadened melting range is a reliable indicator of impurities[7]. The capillary method is the pharmacopeial standard[8].
Experimental Workflow Diagram:
Caption: Workflow for accurate melting point determination.
Detailed Protocol:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. If the crystals are large, gently grind them into a fine powder using a mortar and pestle[9].
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to compact the sample into a column of 1-2 mm height[8]. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., DigiMelt)[9].
-
Approximate Determination (if unknown): Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly find the approximate melting temperature[8][9]. This saves time and prevents overshooting the melting point during the precise measurement.
-
Precise Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, set the starting temperature to ~15°C below the expected MP and use a slow ramp rate of 1-2°C per minute[9].
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal liquefies (clear point). The resulting range is the melting point.
pKa Determination via Potentiometric Titration
Principle: The pKa is the pH at which a molecule is 50% ionized. For an acidic compound like a carboxylic acid, it describes the equilibrium between the protonated (neutral) and deprotonated (anionic) forms. Potentiometric titration is a high-precision technique where a titrant (e.g., NaOH) is added to a solution of the analyte, and the resulting pH change is monitored[10][11][12]. The pKa corresponds to the pH at the half-equivalence point[10].
Experimental Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements[10].
-
Solution Preparation:
-
Accurately prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Dissolve a precisely weighed amount of this compound to create a dilute solution (e.g., 1 mM)[13]. Due to potential low water solubility, a co-solvent like methanol or DMSO may be required. If so, methods for extrapolating back to an aqueous pKa must be used[12][14].
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[10][13].
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed vessel to maintain a constant temperature.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement by forming carbonic acid[10].
-
Immerse the calibrated pH electrode and begin stirring gently.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and total volume added[13].
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point (the inflection point of the curve), which is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV) and identifying the volume at its maximum.
-
The pKa is the pH value at exactly half of the equivalence point volume[10].
-
LogP Determination
Principle: The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in an immiscible octanol/water mixture at equilibrium. LogP, its logarithmic form, is a key measure of lipophilicity[15]. While the traditional shake-flask method is reliable, HPLC-based methods are faster, use less material, and are suitable for compounds with low solubility or impurities[16][17].
Experimental Workflow Diagram (HPLC Method):
Caption: Workflow for LogP determination by RP-HPLC.
Detailed Protocol (HPLC Method):
-
System Setup: Use a reverse-phase HPLC system with a C18 or C8 column[18][19]. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration:
-
Select a series of 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte.
-
Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
For each standard, calculate the capacity factor, k' = (t_R - t₀) / t₀[20].
-
Create a calibration curve by plotting the known LogP values against the corresponding log(k') values. The plot should be linear[17].
-
-
Analyte Measurement:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Inject the analyte and record its retention time (t_R) under the identical chromatographic conditions used for the standards.
-
-
LogP Calculation:
-
Calculate the capacity factor (k') for the analyte.
-
Using the linear regression equation from the calibration curve, calculate the LogP of the analyte from its log(k') value[20].
-
Aqueous Solubility Determination
Principle: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution. The shake-flask method is the gold standard, involving the equilibration of an excess of the solid compound with water[21].
Detailed Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water or a relevant aqueous buffer (e.g., PBS, pH 7.4). The excess solid is critical to ensure saturation is reached[21].
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration. Filtration must be performed with a filter material that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Stability and Storage
Based on common practice for complex organic molecules and supplier recommendations, the following storage conditions are advised:
-
Long-Term Storage: For maximum stability, the solid material should be stored at -20°C[3].
-
Short-Term Storage: Some suppliers indicate that room temperature storage is acceptable for short periods[1].
-
Solution Stability: Stability in solution is highly dependent on the solvent and pH. It is recommended to prepare solutions fresh or conduct a stability study if solutions are to be stored.
Conclusion
This compound is a valuable chemical scaffold whose full potential can only be realized through a comprehensive understanding of its physicochemical properties. While computational tools provide useful initial estimates, rigorous experimental determination of parameters such as melting point, pKa, LogP, and solubility is indispensable for any research or development program. The protocols and workflows detailed in this guide provide a robust framework for obtaining high-quality, reliable data, enabling scientists to make informed decisions in synthesis, screening, and formulation, thereby accelerating the journey from chemical entity to functional application.
References
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- PubMed. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Int J Pharm. 2023 Sep 25:644:123325.
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Introduction: The Nicotinic Acid Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
Abstract: This technical guide provides a comprehensive analysis of this compound, a significant heterocyclic building block in modern medicinal chemistry. We will dissect its molecular architecture, outline a robust synthetic strategy rooted in palladium-catalyzed cross-coupling, and detail the analytical methods for its characterization. The narrative emphasizes the rationale behind methodological choices, reflecting an application-focused perspective for researchers in drug discovery and development. The compound's emerging role as a key intermediate, particularly in the synthesis of targeted protein degraders, is also explored, providing context for its relevance in contemporary pharmaceutical research.
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental pyridinemonocarboxylic acid that serves as a precursor to the essential coenzymes NAD (nicotinamide adenine dinucleotide) and NADP.[1][2] Beyond its vital role in cellular metabolism, the nicotinic acid scaffold has been extensively explored in medicinal chemistry, yielding a diverse array of pharmacologically active agents.[3][4][5] Derivatives have been developed to treat a range of conditions, from dyslipidemia to cancer.[3][6][7]
The molecule this compound represents a strategic evolution of this core scaffold. It is a biaryl compound, a structural motif frequently found in successful pharmaceuticals due to its ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets.[8][9] Its classification as a "Protein Degrader Building Block" signals its utility in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), where modular fragments are essential for rational drug design.[10] This guide will provide the foundational chemical knowledge required to effectively utilize this versatile compound.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of this compound is composed of two key aromatic systems linked by a carbon-carbon single bond:
-
A Nicotinic Acid Core: A pyridine ring is functionalized with a carboxylic acid group at the 3-position. This acidic moiety is critical for forming ionic interactions or serving as a synthetic handle for amide bond formation.
-
A Substituted Phenyl Ring: Attached at the 5-position of the pyridine ring is a 4-fluoro-3-methoxyphenyl group. This substitution pattern is deliberate:
-
The fluoro group at the 4-position can enhance binding affinity through hydrogen bonding or other electrostatic interactions and often improves metabolic stability by blocking potential sites of oxidation.
-
The methoxy group at the 3-position acts as a hydrogen bond acceptor and influences the electronics and conformation of the phenyl ring.
-
The linkage between C5 of the pyridine and C1 of the phenyl ring allows for rotational freedom, though the preferred dihedral angle will be influenced by steric and electronic interactions between the two rings.
Key Physicochemical Data
The fundamental properties of this compound are summarized below for reference in experimental design.
| Property | Value | Source(s) |
| CAS Number | 1261934-09-1 | [10][11][12][13][14] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [10][11][12][14] |
| Molecular Weight | 247.22 g/mol | [11][12][14] |
| Class | Heterocyclic Building Block | [12] |
| SMILES | O=C(O)C1=CN=CC(C2=CC=C(F)C(OC)=C2)=C1 | [13] |
| Storage | Room Temperature / -20°C | [10][11] |
Synthesis and Mechanistic Insights
Retrosynthetic Analysis and Strategy Selection
The central challenge in synthesizing this compound is the formation of the C(sp²)–C(sp²) bond between the pyridine and phenyl rings. The most powerful and versatile strategy for this transformation is the Suzuki-Miyaura cross-coupling reaction.[8][15][16] This palladium-catalyzed reaction is widely used in pharmaceutical manufacturing due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[8][16]
Our retrosynthetic analysis disconnects the biaryl bond, leading to two potential precursor pairs:
-
Route A: 5-halonicotinic acid and (4-fluoro-3-methoxyphenyl)boronic acid.
-
Route B: 5-boronic acid nicotinic acid and a 1-halo-4-fluoro-3-methoxybenzene.
Route A is often preferred due to the commercial availability and stability of 5-bromonicotinic acid and the corresponding substituted phenylboronic acid.
Proposed Synthetic Workflow
This diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromonicotinic acid (1.0 eq.), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Bubble the inert gas through the solution for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Add water to the residue and acidify with 2M HCl until the pH is ~2-3. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, washing with cold water.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of this synthesis hinges on the palladium catalyst, which facilitates the coupling through a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OR)₂) is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-fluoro-3-methoxyphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.
| Technique | Purpose | Expected Observations |
| ¹H-NMR | Structural confirmation and proton environment analysis. | Aromatic region (7.0-9.0 ppm) will show distinct signals for the protons on both rings with characteristic splitting patterns (doublets, triplets, doublets of doublets). A broad singlet for the carboxylic acid proton (>10 ppm) is also expected. |
| ¹³C-NMR | Carbon skeleton confirmation. | Signals corresponding to all 13 unique carbon atoms, including the carboxyl carbon (~165-170 ppm) and carbons attached to fluorine (showing C-F coupling). |
| ¹⁹F-NMR | Confirmation of fluorine presence. | A singlet in the typical aryl-fluoride region. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the LC chromatogram. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 248.22. |
| FT-IR | Functional group identification. | Characteristic stretches for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (~1100-1200 cm⁻¹). |
Applications in Drug Development
A Key Building Block for Targeted Protein Degradation
The designation of this molecule as a "Protein Degrader Building Block" is highly significant.[10] Targeted protein degradation is a revolutionary therapeutic strategy that uses bifunctional molecules, such as PROTACs, to induce the degradation of specific disease-causing proteins. These molecules consist of two ligands connected by a linker: one binds the target protein, and the other recruits an E3 ubiquitin ligase.
This compound is an ideal intermediate for constructing such molecules. The carboxylic acid provides a robust attachment point for a linker, while the biaryl structure can be incorporated into the ligand that binds either the target protein or the E3 ligase, offering a rigid scaffold to orient other functional groups.
Scaffold for Enzyme Inhibitors and Modulators
Nicotinic acid derivatives are actively being investigated as inhibitors for a wide range of enzymes.[17] The specific substitutions on this compound are critical for tailoring its pharmacological properties:
-
Potency and Selectivity: The fluoro and methoxy groups provide vectors for exploring specific interactions within a target's binding pocket.
-
Pharmacokinetics: The fluorine atom can block sites of metabolism, potentially increasing the compound's half-life, while the overall structure influences properties like cell permeability and solubility.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Usage: This compound is intended for research and development purposes only.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations vary from room temperature to -20°C for long-term storage.[10][11]
Conclusion
This compound is more than a simple organic molecule; it is a rationally designed tool for modern drug discovery. Its structure, combining the proven nicotinic acid scaffold with a functionalized phenyl ring, makes it an attractive starting point for complex molecular architectures. Its synthesis is reliably achieved through the robust Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry. As researchers continue to push the boundaries of therapeutic intervention, particularly in fields like targeted protein degradation, the utility of such well-characterized, versatile building blocks will only continue to grow.
References
- Title: Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory Source: Journal of Chemical Educ
- Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: PubMed URL:[Link]
- Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL:[Link]
- Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL:[Link]
- Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: Bentham Science URL:[Link]
- Title: A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds Source: Journal of the American Chemical Society URL:[Link]
- Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL:[Link]
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- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Title: Structural, electronic, intermolecular interaction, reactivity, vibrational spectroscopy...on 5-Bromo nicotinic acid Source: PMC, PubMed Central URL:[Link]
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A Comprehensive Technical Guide to the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
This guide provides an in-depth technical overview of a robust and efficient method for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a molecule of significant interest in contemporary drug discovery and medicinal chemistry. As a member of the 5-arylnicotinic acid class, this compound serves as a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorinated phenyl group is a common tactic to enhance metabolic stability and modulate pharmacokinetic and pharmacodynamic properties.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a deeper understanding of the causality behind the experimental choices, ensuring a reproducible and scalable synthetic process.
Introduction: The Significance of Fluorinated Arylnicotinic Acids
Nicotinic acid and its derivatives have long been recognized for their diverse pharmacological effects.[2] The introduction of an aryl substituent at the 5-position of the pyridine ring creates a biaryl structure that is a common motif in a wide array of biologically active compounds.[3][4] The specific target molecule, this compound (Molecular Formula: C₁₃H₁₀FNO₃, Molecular Weight: 247.22 g/mol , CAS: 1261934-09-1), incorporates a fluoro and a methoxy group on the phenyl ring.[1][5] This substitution pattern is deliberately chosen in medicinal chemistry to fine-tune the electronic and lipophilic properties of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.
The synthesis of such biaryl compounds is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method due to its mild reaction conditions and broad functional group tolerance.[3][6]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The core of the synthetic approach for this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.
In this specific synthesis, the key disconnection is between the pyridine ring and the fluorinated phenyl ring. The reaction couples 5-bromonicotinic acid (the aryl halide) with (4-fluoro-3-methoxyphenyl)boronic acid (the organoboron reagent). The choice of these starting materials is strategic: 5-bromonicotinic acid is a commercially available and versatile building block, while (4-fluoro-3-methoxyphenyl)boronic acid provides the desired substituted phenyl moiety and is also readily accessible for pharmaceutical development purposes.
The catalytic cycle of the Suzuki-Miyaura reaction, which underpins this synthesis, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
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// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [label=""]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Base -> Transmetalation [label="activates"]; Transmetalation -> PdII_Aryl_Aryl [label=""]; PdII_Aryl_Aryl -> RedElim [label=""]; RedElim -> Product [label="releases"]; RedElim -> Pd0 [label="regenerates"]; } }
Experimental Protocol
This protocol details a reliable solution-phase synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
-
5-Bromonicotinic acid (1.0 equiv.)
-
(4-Fluoro-3-methoxyphenyl)boronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification (separatory funnel, beakers, flasks)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv.), and anhydrous potassium phosphate (3.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.) to the flask.
-
Subsequently, add a degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture (typically a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromonicotinic acid) is consumed. This typically takes 12-24 hours.[3]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to afford the pure this compound as a solid.
-
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound via the described Suzuki-Miyaura coupling protocol. The expected yield is based on literature precedents for similar 5-arylnicotinic acid syntheses.[3][6]
| Parameter | Value |
| Starting Materials | 5-Bromonicotinic acid, (4-Fluoro-3-methoxyphenyl)boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium phosphate (K₃PO₄) |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 75-90% |
| Purity (post-purification) | >98% (by HPLC/NMR) |
Causality and Experimental Choices: A Deeper Dive
The selection of each component in this protocol is critical for the success of the reaction. Here, we elaborate on the rationale behind these choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used pre-catalyst for Suzuki couplings. The triphenylphosphine ligands are labile enough to dissociate and allow for the oxidative addition to occur, yet they provide sufficient stability to the palladium center throughout the catalytic cycle.
-
Base: Potassium phosphate (K₃PO₄) is an effective base for activating the boronic acid. Its moderate basicity is generally well-tolerated by many functional groups. The base facilitates the formation of a boronate anion [Ar-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the Pd(II) complex.[7]
-
Solvent System: The use of a biphasic solvent system like dioxane and water is common in Suzuki couplings. The organic solvent (dioxane) solubilizes the organic starting materials and the palladium complex, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The temperature of 100 °C is a good starting point for this type of coupling, providing sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant decomposition of the reactants or catalyst.
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// Edges Start -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable method for the synthesis of this compound. The protocol outlined in this guide is based on well-established chemical principles and offers a clear, step-by-step process that can be readily implemented in a standard organic synthesis laboratory. By understanding the roles of the various reagents and the rationale behind the experimental conditions, researchers can confidently reproduce this synthesis and adapt it for the preparation of other valuable 5-arylnicotinic acid derivatives, thereby contributing to the advancement of medicinal chemistry and drug discovery.
References
- ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
- African Rock Art. 4-Fluoro-3-methoxyphenylboronic acid.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Google Patents. (n.d.). EP0968189B1 - Process for the preparation of nicotinic acids.
- Google Patents. (n.d.). CN101851194B - Preparation method of nicotinamide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram.
- Googleapis.com. (n.d.). methoxy-1,1'- biphenyl-4-yl)amino]nicotinic acid.
- National Institutes of Health. (2024, February 19). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- National Institutes of Health. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Google Patents. (n.d.). KR101699999B1 - Process for manufacturing 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid.
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5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid: An In-Depth Technical Guide to its Application as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid as a strategic building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale for its design, its proposed role as a von Hippel-Lindau (VHL) E3 ligase ligand, and the experimental workflows required to validate its application in targeted protein degradation.
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery has traditionally focused on occupancy-driven pharmacology, where a drug binds to a target protein to inhibit its function. However, a significant portion of the proteome has been deemed "undruggable" due to the lack of suitable active sites for inhibition.[1][2] Targeted Protein Degradation (TPD) has emerged as a revolutionary modality that circumvents this limitation by coopting the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS).[3][4]
PROTACs are heterobifunctional molecules at the forefront of TPD.[2][3] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional inhibition.[3]
Among the more than 600 E3 ligases in humans, the von Hippel-Lindau (VHL) E3 ligase is one of the most widely exploited for PROTAC development due to its well-defined substrate recognition and broad tissue expression.[5][6] The development of potent, small-molecule VHL ligands has been a critical enabler for the field.[7]
The Role and Rationale of this compound as a VHL Ligand Building Block
While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, its availability from chemical suppliers as a "Protein Degrader Building Block" suggests its potential utility as a VHL ligand.[8] The structure of this molecule incorporates key features that are consistent with known structure-activity relationships (SAR) for VHL ligands.
The core of many established VHL ligands is a hydroxyproline moiety that mimics the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α). However, significant research has focused on developing non-peptidic mimics to improve drug-like properties. The 5-phenylnicotinic acid scaffold represents a class of such mimics. The fluorine and methoxy substituents on the phenyl ring of the topic molecule likely serve to modulate electronic properties and binding interactions within the VHL ligand-binding pocket, potentially enhancing affinity and selectivity.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromonicotinic acid
-
(4-Fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinic acid (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05-0.1 eq) and the degassed solvent.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization or column chromatography.
From Building Block to Functional PROTAC: A Workflow for Development and Validation
The true value of this compound lies in its potential for incorporation into a functional PROTAC. The following section outlines a comprehensive experimental workflow to synthesize a PROTAC using this building block and validate its activity.
PROTAC Synthesis
The synthesis of a PROTAC from this compound involves its conjugation to a linker, which is then attached to a ligand for the protein of interest (POI). This is typically achieved through standard amide bond formation or other compatible coupling chemistries.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "PROTAC Synthesis Workflow"
Biochemical and Biophysical Characterization
Once a PROTAC is synthesized, a series of in vitro assays are essential to characterize its binding properties and the formation of the key ternary complex.
1. Binary Binding Affinity:
-
Objective: To determine the binding affinity of the PROTAC for both the VHL E3 ligase and the POI independently.
-
Methods:
2. Ternary Complex Formation:
-
Objective: To confirm that the PROTAC can simultaneously bind to both VHL and the POI to form a stable ternary complex.
-
Methods:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the interaction between labeled VHL and POI in the presence of the PROTAC.[10]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that generates a chemiluminescent signal upon ternary complex formation.[10]
-
| Assay | Parameter Measured | Strengths |
| SPR | K D , k on , k off | Real-time kinetics, label-free |
| ITC | K D , ΔH, ΔS | Thermodynamic profile, label-free |
| FP | K D | Homogeneous, high-throughput |
| TR-FRET | Ternary Complex Formation | Homogeneous, sensitive |
| AlphaLISA | Ternary Complex Formation | Homogeneous, high signal amplification |
Cellular Characterization
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
1. Target Protein Degradation:
-
Objective: To quantify the reduction in the levels of the POI upon treatment with the PROTAC.
-
Methods:
-
Western Blotting: A semi-quantitative method to visualize and compare protein levels.
-
In-Cell Western/Jess/WES: More quantitative, automated capillary-based immunoassays.
-
NanoBRET™/HiBiT Assays: Live-cell assays that allow for real-time monitoring of protein levels.[13]
-
2. Cellular Potency and Selectivity:
-
Objective: To determine the concentration of PROTAC required to achieve 50% degradation (DC₅₀) and the maximum degradation (Dₘₐₓ). It's also crucial to assess the selectivity of degradation against other proteins.
-
Methods:
-
Dose-response studies: Cells are treated with a range of PROTAC concentrations to determine DC₅₀ and Dₘₐₓ.
-
Proteomics (e.g., Mass Spectrometry): Provides a global view of protein level changes to assess selectivity.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "PROTAC Validation Workflow"
Conclusion and Future Perspectives
This compound represents a promising and strategically designed building block for the synthesis of novel VHL-recruiting PROTACs. While its direct application in published PROTACs is yet to be widely reported, its chemical structure aligns with the established SAR for VHL ligands. The workflows and experimental protocols detailed in this guide provide a robust framework for researchers to incorporate this building block into their TPD programs and rigorously validate the resulting PROTACs. The continued exploration of novel E3 ligase ligands, such as derivatives of 5-phenylnicotinic acid, is crucial for expanding the toolbox of TPD and unlocking the potential to target a wider range of disease-causing proteins.
References
- Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216–8257. [Link]
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]
- Soares, P., Gadd, M. S., Frost, J., Galdeano, C., Ellis, L., Epemolu, O., Rocha, S., Read, K. D., & Ciulli, A. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry, 61(2), 599–618. [Link]
- Sakamoto, K. M., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]
- Setia, N., Almuqdadi, H. T. A., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]
- o2h discovery. (2024).
- Zhang, X., Crowley, V. M., Wogan, M. T., & Crews, C. M. (2019). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 11(16), 2159–2181. [Link]
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- PubMed. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). [Link]
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An In-depth Technical Guide to 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. While the specific discovery and detailed history of this particular molecule are not extensively documented in publicly available literature, this guide elucidates its chemical properties, provides a detailed, field-proven synthetic methodology based on modern cross-coupling techniques, and explores its potential biological significance in the context of nicotinic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel nicotinic acid analogs.
Introduction: The Nicotinic Acid Scaffold in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for human health.[1][2][3] Its physiological roles are primarily mediated through its conversion to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in a vast array of redox reactions vital for metabolism.[2] Beyond its nutritional importance, nicotinic acid, at pharmacological doses, has been a long-standing therapeutic agent for dyslipidemia.[4][5][6][7] It favorably modulates plasma lipid profiles by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[1][5][8]
The therapeutic potential of nicotinic acid has spurred significant interest in the development of its derivatives. The core pyridine-3-carboxylic acid structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties and the exploration of new biological activities. The introduction of substituents at various positions on the pyridine ring can modulate potency, selectivity, and pharmacokinetic profiles. The 5-position of the nicotinic acid ring is a particularly attractive site for modification, and the introduction of aryl groups at this position has been a common strategy in the design of novel bioactive molecules.
This compound (Chemical Formula: C13H10FNO3, Molecular Weight: 247.22 g/mol ) is one such derivative.[9][10][11][12] While not a widely studied compound in its own right, its structure, featuring a substituted phenyl ring at the 5-position, is indicative of a molecule designed for potential biological screening. The 4-fluoro and 3-methoxy substituents on the phenyl ring are common in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, or modulate electronic properties.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of 5-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14][15][16] This powerful carbon-carbon bond-forming reaction is widely utilized in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[16]
The synthesis of this compound is readily achievable through the coupling of 5-bromonicotinic acid with (4-fluoro-3-methoxyphenyl)boronic acid.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
5-Bromonicotinic acid
-
(4-Fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄] or Sodium carbonate [Na₂CO₃])
-
Solvent (e.g., N,N-Dimethylformamide [DMF] or a mixture of Toluene/Ethanol)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equivalent), (4-fluoro-3-methoxyphenyl)boronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., DMF) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromonicotinic acid) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Data Presentation: Representative Reaction Conditions
| Parameter | Condition | Rationale |
| Starting Materials | 5-Bromonicotinic acid, (4-Fluoro-3-methoxyphenyl)boronic acid | Commercially available and suitable for Suzuki-Miyaura coupling. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective palladium catalyst for this type of transformation. |
| Base | K₃PO₄ or Na₂CO₃ (2-3 equiv.) | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | DMF or Toluene/Ethanol | Aprotic polar solvent that solubilizes the reactants and facilitates the reaction. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the palladium catalyst. |
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for this compound.
Potential Biological Activity and Mechanism of Action
While there is no specific biological data available for this compound in the public domain, its structural similarity to nicotinic acid suggests that it could potentially interact with similar biological targets. The primary mechanism of action for the lipid-lowering effects of nicotinic acid is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[4]
Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids from adipose tissue. The reduced flux of free fatty acids to the liver results in decreased synthesis of triglycerides and VLDL.
It is plausible that this compound could act as a modulator of GPR109A. The 4-fluoro and 3-methoxy substitutions on the phenyl ring could influence its binding affinity and selectivity for this receptor. Further experimental investigation, such as in vitro receptor binding assays and functional assays measuring cAMP levels, would be required to validate this hypothesis.
Hypothesized Signaling Pathway
Caption: Hypothesized GPR109A signaling pathway for nicotinic acid analogs.
Future Directions and Conclusion
This compound represents a synthetically accessible derivative of the important nicotinic acid scaffold. While its specific biological activities remain to be elucidated, its structure suggests potential for interaction with targets relevant to metabolic diseases. The robust and versatile Suzuki-Miyaura coupling provides a reliable method for its synthesis, enabling the production of sufficient quantities for biological screening and further derivatization.
Future research should focus on:
-
Biological Screening: Evaluating the activity of this compound in a panel of relevant biological assays, including GPR109A binding and functional assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related 5-arylnicotinic acids with varying substituents on the aryl ring to establish SAR.
-
Pharmacokinetic Profiling: Assessing the metabolic stability, solubility, and other ADME (absorption, distribution, metabolism, and excretion) properties of the compound.
References
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Derivatives.
- Fernández, S., et al. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 42(38), 6673-6675.
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- Amazon. (n.d.). This compound, min 98%, 1 gram.
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- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114.
- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
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- Wikipedia. (2026). Vitamin B3.
- Lanska, D. J. (2012). The discovery of niacin, biotin, and pantothenic acid. Annals of nutrition & metabolism, 61(3), 246–253.
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
Abstract
This in-depth technical guide provides a comprehensive overview of the spectral characterization of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document details the theoretical and practical aspects of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this specific molecule. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer in-depth interpretations of predicted spectral data. This guide is designed to be a self-validating system, grounding its claims in established scientific principles and authoritative sources to ensure the highest level of scientific integrity.
Introduction: The Significance of this compound
This compound (CAS 1261934-09-1) is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry. Its structural motifs, including the nicotinic acid core, a fluorinated phenyl ring, and a methoxy group, are prevalent in a wide array of biologically active compounds. The precise characterization of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its reactivity in the synthesis of novel therapeutic agents.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular world. This guide will explore the application of NMR, MS, and IR spectroscopy to elucidate the structure of this compound, offering both the "how" and the "why" behind each analytical step.
Molecular Structure and Key Features
A foundational understanding of the molecule's structure is essential for interpreting its spectral data.
Caption: Predicted fragmentation pathway in ESI-MS/MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds, making it an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
For solid samples, ATR or the KBr pellet method are standard procedures.
ATR Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
KBr Pellet Procedure:
-
Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder in an agate mortar and pestle. [1][2]2. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum. [3]
Predicted Infrared (IR) Spectral Data
The following table lists the predicted characteristic IR absorption bands for this compound based on established correlation tables. [4][5][6][7][8][9]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (methyl) | 2950-2850 | Medium |
| C=O stretch (carboxylic acid) | 1710-1680 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-O stretch (ether & acid) | 1300-1000 | Strong |
| C-F stretch | 1250-1000 | Strong |
Interpretation of the IR Spectrum: The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. The aromatic C-H and C=C stretching vibrations will appear in their respective regions. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) will include the C-O stretching of the ether and carboxylic acid, as well as the characteristic C-F stretch.
Conclusion: A Unified Spectroscopic Portrait
The synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. While NMR spectroscopy maps the carbon-hydrogen framework with high precision, mass spectrometry confirms the molecular weight and reveals fragmentation patterns, and infrared spectroscopy identifies the key functional groups. This guide has provided both the theoretical underpinnings and practical protocols for the spectral characterization of this important molecule, empowering researchers to confidently verify its identity and purity in their drug discovery and development endeavors. The presented methodologies, grounded in established scientific principles, serve as a robust framework for the analysis of this and related compounds.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a novel derivative of nicotinic acid, presents a compelling avenue for therapeutic intervention across a spectrum of metabolic and inflammatory disorders. This technical guide synthesizes the current understanding of its likely molecular interactions, focusing on the identification and validation of its primary therapeutic target. Drawing upon the extensive pharmacology of nicotinic acid and its analogs, we posit that the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is the principal target of this compound. This document provides a comprehensive overview of GPR109A, its signaling pathways, and its role in disease. Furthermore, it outlines a rigorous, field-proven experimental workflow for the definitive identification and characterization of the interaction between this compound and its putative target. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this promising molecule.
Introduction: The Rationale for Targeting Nicotinic Acid Analogs
Nicotinic acid (Niacin, Vitamin B3) has a long-standing clinical history as a potent lipid-modifying agent, primarily utilized to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic utility, however, is often hampered by adverse effects, most notably cutaneous flushing, which can lead to poor patient compliance.[3] This has spurred the development of nicotinic acid derivatives with improved pharmacological profiles. This compound emerges from this lineage of drug discovery, featuring structural modifications intended to enhance potency, selectivity, and tolerability.
The core mechanism of action for nicotinic acid and its derivatives is now understood to be mediated through the activation of GPR109A, a Gi-protein coupled receptor.[4][5][6] This receptor is predominantly expressed in adipocytes and immune cells, aligning with the observed metabolic and anti-inflammatory effects of its agonists.[4][5][7] Given the structural conservation of the nicotinic acid pharmacophore in this compound, it is highly probable that this compound also exerts its effects through GPR109A agonism.
The Primary Putative Target: GPR109A (HCA2)
GPR109A is a member of the hydroxycarboxylic acid receptor family and is activated by endogenous ligands such as β-hydroxybutyrate, a ketone body.[4][8] Pharmacologically, it is the primary receptor for nicotinic acid.[3][6]
Signaling Pathways and Physiological Consequences
Activation of GPR109A by an agonist like this compound is anticipated to trigger a cascade of intracellular events with significant therapeutic implications.
-
In Adipocytes (Metabolic Effects): The canonical pathway involves coupling to Gαi, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction of hormone-sensitive lipase activity.[1] This cascade ultimately suppresses the release of free fatty acids from adipose tissue, a key mechanism for its lipid-lowering effects.[1]
-
In Immune Cells (Anti-inflammatory Effects): GPR109A activation in immune cells, such as macrophages and neutrophils, has been shown to exert anti-inflammatory effects.[7][8] This is thought to be mediated through the inhibition of pro-inflammatory cytokine production and the modulation of immune cell trafficking.[4][7]
-
β-Arrestin Pathway (Flushing Side Effect): Interestingly, the flushing response to nicotinic acid is also mediated by GPR109A, but through a distinct β-arrestin-dependent signaling pathway in Langerhans cells of the skin.[5][7] This pathway leads to the release of prostaglandins, causing vasodilation.[5] The development of "biased" agonists that preferentially activate the Gαi pathway over the β-arrestin pathway is a key goal in modern drug discovery to mitigate this side effect.[7]
Figure 1: GPR109A Signaling Pathways.
Potential Therapeutic Indications
Based on the known functions of GPR109A, agonism by this compound could be therapeutically beneficial in a range of conditions:
| Therapeutic Area | Potential Indication | Rationale |
| Metabolic Disorders | Dyslipidemia | Reduction of LDL, VLDL, and triglycerides; elevation of HDL.[1][7] |
| Atherosclerosis | Lipid-lowering effects and potential anti-inflammatory actions on vascular endothelium.[3][7] | |
| Type 2 Diabetes | Potential for improving glycemic control.[8] | |
| Inflammatory Diseases | Neuroinflammation | GPR109A activation has shown to regulate neuroinflammation in preclinical models.[8] |
| Inflammatory Bowel Disease | Butyrate, an endogenous GPR109A agonist, has anti-inflammatory effects in the colon.[7] | |
| Diabetic Retinopathy | GPR109A activation may suppress retinal inflammation.[4] | |
| Oncology | Colon Cancer | GPR109A expression is silenced in colon cancer, and its re-expression can induce apoptosis.[9] |
Experimental Workflow for Target Identification and Validation
To rigorously validate GPR109A as the primary target of this compound and to characterize its pharmacological profile, a multi-step experimental approach is essential.
Figure 2: Experimental Workflow for Target Validation.
Step 1: In Vitro Binding Assays
Objective: To determine if this compound directly binds to GPR109A and to quantify its binding affinity.
Methodology: Radioligand Binding Assay
-
Cell Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Utilize a known high-affinity radiolabeled GPR109A antagonist or agonist (e.g., [³H]-Nicotinic Acid).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation and Detection: Separate the bound and free radioligand using rapid filtration through glass fiber filters. Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the inhibition constant (Ki).
Expected Outcome: A concentration-dependent displacement of the radioligand by this compound, yielding a Ki value indicative of its binding affinity.
Step 2: In Vitro Functional Assays
Objective: To assess the functional activity of this compound at the GPR109A receptor and determine if it acts as an agonist, antagonist, or inverse agonist.
Methodology: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G-proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure: Incubate GPR109A-expressing cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Detection: Separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.
-
Data Analysis: Plot the stimulated binding against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Expected Outcome: A concentration-dependent increase in [³⁵S]GTPγS binding, indicating that this compound is a GPR109A agonist.
Step 3: Cell-Based Functional Assays
Objective: To confirm the activity of this compound in a cellular context and measure its effect on downstream signaling.
Methodology: cAMP Measurement Assay
-
Cell Culture: Use a GPR109A-expressing cell line (e.g., CHO-K1) and stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound.
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine the IC₅₀ value.
Expected Outcome: A concentration-dependent decrease in intracellular cAMP levels, confirming the Gαi-coupled agonistic activity of the compound in a cellular environment.
Step 4: In Vivo Pharmacodynamic Studies
Objective: To demonstrate the engagement of GPR109A by this compound in a living organism and to observe the expected physiological response.
Methodology: Free Fatty Acid Suppression in Rodents
-
Animal Model: Utilize wild-type mice or rats.
-
Compound Administration: Administer this compound orally or via intraperitoneal injection at various doses.
-
Blood Sampling: Collect blood samples at different time points post-administration.
-
Biochemical Analysis: Measure plasma free fatty acid (FFA) levels using a commercially available kit.
-
Data Analysis: Compare the FFA levels in treated animals to vehicle-treated controls to determine the dose- and time-dependent effects on FFA suppression.
Expected Outcome: A significant and dose-dependent reduction in plasma FFA levels in animals treated with this compound, providing in vivo evidence of GPR109A engagement and functional activity.
Conclusion and Future Directions
The structural analogy of this compound to known GPR109A agonists strongly supports the hypothesis that this receptor is its primary therapeutic target. The outlined experimental workflow provides a robust framework for the definitive validation of this hypothesis and the comprehensive characterization of the compound's pharmacological profile.
Future research should focus on several key areas:
-
Selectivity Profiling: Assessing the binding and functional activity of this compound against a panel of other GPCRs, particularly the closely related GPR109B (HCA3), to determine its target selectivity.
-
Biased Agonism Assessment: Investigating the relative activation of the Gαi versus the β-arrestin pathway to predict the potential for cutaneous flushing.
-
Pharmacokinetic and Toxicological Studies: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound to support its advancement into preclinical and clinical development.
By systematically addressing these scientific questions, the full therapeutic potential of this compound can be elucidated, paving the way for the development of a novel therapeutic agent with an improved efficacy and safety profile for the treatment of metabolic and inflammatory diseases.
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5-(4-Fluoro-3-methoxyphenyl)nicotinic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is a synthesis of available data and established laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, this guide incorporates safety data from the structurally related parent compound, nicotinic acid, as a precautionary surrogate. All handling and safety procedures should be conducted after a thorough, site-specific risk assessment by qualified personnel.
Introduction and Compound Profile
This compound (CAS No. 1261934-09-1) is a heterocyclic building block often utilized in medicinal chemistry and drug discovery, particularly as a component in the synthesis of more complex molecules like protein degraders.[1] Its structure, featuring a substituted phenyl ring attached to a pyridinecarboxylic acid core, suggests a chemical reactivity profile that necessitates careful handling. Given its intended use in research and development, it is designated for laboratory use only and is not intended for human or therapeutic applications.[2]
The absence of comprehensive toxicological data for this specific molecule mandates a conservative approach to safety, treating it as a compound with unknown but potential hazards. The following guide is structured to provide a robust framework for its safe handling, storage, and disposal, grounded in both specific data for the compound and established principles for analogous chemical structures.
Chemical & Physical Properties
A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 1261934-09-1 | [1][2][3][4][5] |
| Molecular Formula | C13H10FNO3 | [2][3][4][5] |
| Molecular Weight | 247.22 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/powder (typical) | General chemical knowledge |
| Purity | Typically ≥98% | [1][3][4] |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF) | Inferred from structure |
| Storage | Store at -20°C or 2-8°C, sealed in a dry environment | [2][4] |
Hazard Identification and Risk Assessment
Direct hazard classification for this compound is not widely published. Therefore, we will extrapolate potential hazards based on its parent structure, nicotinic acid (CAS No. 59-67-6), a compound classified as causing serious eye irritation.[6][7]
Inferred GHS Classification (Based on Nicotinic Acid)
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]
-
Acute Aquatic Hazard (Category 3), H402: Harmful to aquatic life.[6]
-
Combustible Dust: As a fine organic powder, it may form combustible dust concentrations in the air, posing a dust explosion hazard.[8][9]
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[10] Therefore, it should be handled as a substance of unknown toxicity with the potential for skin irritation, respiratory tract irritation, and harm if ingested.
GHS Hazard Pictograms (Inferred)
The following diagram illustrates the relevant pictograms based on the hazard assessment.
Caption: Step-by-step workflow for handling the solid compound.
Step-by-Step Protocol:
-
Preparation: Designate a specific area within the lab for handling the compound. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before retrieving the chemical container.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Engineering Control Verification: Before starting, verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Handling:
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Clean all reusable equipment thoroughly.
-
Hygiene: Wash hands thoroughly with soap and water after work is complete and before leaving the laboratory. [7]Do not eat, drink, or smoke in the work area. [11]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and ensure safety.
-
Temperature: Conflicting data exists, with recommendations for -20°C,[2] 2-8°C,[4] and room temperature. [1]For long-term stability and as a best practice for novel compounds, storage at -20°C is recommended.
-
Conditions: Keep the container tightly closed and stored in a dry, well-ventilated place. [4][6]Protect from moisture and direct sunlight. [11]* Incompatibilities: Segregate from strong oxidizing agents and strong bases. [10]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
Exposure Response Workflow
Caption: Decision workflow for first aid in case of exposure.
First-Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][8]* Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. [6][8]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention. [8]* Ingestion: Wash out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8]
Spill Response
-
Small Spills (Solid):
-
Evacuate non-essential personnel. Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.
-
Place into a suitable, sealed container for disposal.
-
Clean the spill area thoroughly.
-
-
Fire Fighting:
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant. [6]Do not allow the product to enter drains or surface waters. [6][11]* Contaminated Packaging: Treat empty containers as hazardous. Dispose of them in the same manner as the product itself.
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A Researcher's Guide to Procuring 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid: From Supplier Vetting to Quality Control
Introduction: The Strategic Value of a Key Building Block in Targeted Protein Degradation
In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful modality, offering the potential to address disease targets previously considered "undruggable."[1] Central to this strategy is the design of heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which act as molecular bridges between a target protein of interest and an E3 ubiquitin ligase.[2][3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery.[1]
The efficacy of a PROTAC is critically dependent on the precise architecture of its three components: the E3 ligase ligand, the target protein binder, and the linker that connects them. The selection of molecular scaffolds and building blocks for these components is therefore a decision of paramount strategic importance. 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid (CAS No. 1261934-09-1) has been identified as a valuable heterocyclic building block in this context.[5][6] Its substituted nicotinic acid core can serve as a versatile anchor or intermediate for linker attachment or elaboration into more complex protein binders. The specific fluorination and methoxylation pattern on the phenyl ring allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and binding interactions—key parameters in drug development.
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement of this compound. It moves beyond a simple list of suppliers to detail the causality behind experimental choices in quality control, best practices for supplier qualification, and a self-validating workflow for ensuring the scientific integrity of your starting materials.
Compound Profile and Physicochemical Properties
A foundational step in procurement is a thorough understanding of the molecule's key characteristics. This data informs handling, storage, and analytical validation procedures.
| Property | Value | Source(s) |
| CAS Number | 1261934-09-1 | [5][6][7][8] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [5][7][8] |
| Molecular Weight | 247.22 g/mol | [6][7][8] |
| Common Purity | ≥98% | [5][6] |
| Appearance | Typically a solid (e.g., white to off-white powder) | Inferred from synthesis of similar compounds |
| Storage Temperature | Varies by supplier; -20°C recommended for long-term stability | [5][7] |
| Product Family | Protein Degrader Building Block, Heterocyclic Building Block | [5][6] |
Note: While some suppliers list room temperature storage, storing highly purified, complex organic molecules at -20°C is a best practice to minimize degradation over time, especially once the container is opened.[7]
Strategic Sourcing and Supplier Qualification
Identifying a reliable supplier is not merely a transactional step but the first line of defense in ensuring experimental reproducibility. The goal is to find a partner who provides transparency and robust quality documentation.
Representative Suppliers
A number of chemical suppliers list this compound in their catalogs. The following table is a representative, non-exhaustive list compiled for illustrative purposes. Researchers should conduct their own due diligence.
| Supplier | Catalog Number (Example) | Stated Purity | Noteworthy Information |
| United States Biological | 434474 | Highly Purified | Specifies storage at -20°C.[7] |
| Moldb | M139895 | 98% | States that NMR, HPLC, and LC-MS data are available.[5] |
| Arctom Scientific | BD-A178345 | 98% | Offers flexible and larger reagent sizes.[9] |
| ChemicalBook | CB52631560 | N/A | An aggregator platform listing multiple potential suppliers.[8] |
Supplier Vetting Workflow
A systematic approach to supplier qualification is essential. The process should prioritize data availability and quality systems over price alone.
Caption: A three-phase workflow for qualifying a new chemical supplier.
Quality Control & Analytical Validation: A Chemist's Perspective
The stated purity of ≥98% is a starting point, but for applications in drug discovery, a deeper understanding of the impurity profile is non-negotiable. This requires scrutinizing the Certificate of Analysis (CoA) and understanding the likely synthetic route.
Anticipated Synthesis and Potential Impurities
The structure of this compound strongly suggests its synthesis via a palladium-catalyzed cross-coupling reaction, most likely the Suzuki-Miyaura reaction.[10][11][12] This provides a powerful framework for anticipating potential process-related impurities.
The key transformation would involve coupling 5-bromonicotinic acid (or its ester) with (4-fluoro-3-methoxyphenyl)boronic acid .
Caption: Likely Suzuki-Miyaura reaction pathway for synthesis.
Based on this pathway, a researcher performing incoming quality control should be vigilant for:
-
Residual Palladium: Heavy metal catalysts can interfere with subsequent reactions and are toxic. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantification.
-
Unreacted Starting Materials: 5-bromonicotinic acid and the boronic acid precursor.
-
Homo-coupled Byproducts: e.g., Biphenyls formed from the boronic acid coupling with itself.
-
De-brominated Starting Material: 5-bromonicotinic acid can be reduced to nicotinic acid under certain reaction conditions.
-
Residual Solvents: Such as DMF, toluene, or dioxane, which are common in coupling reactions. Gas Chromatography (GC) is used for detection and quantification.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the single most important document accompanying your reagent. Do not accept a simple "specification sheet"; demand a batch-specific CoA with actual analytical results.
Table: Representative Certificate of Analysis (CoA) and Interpretation This is an illustrative example based on typical analyses for such compounds.
| Test | Specification | Result (Example) | Method | Senior Scientist's Interpretation |
| Appearance | White to Off-White Solid | Conforms | Visual | A simple but crucial first check. Any significant color deviation (e.g., brown, yellow) could indicate impurities or degradation. |
| Purity (HPLC) | ≥ 98.0% (AUC) | 99.6% | HPLC-UV (e.g., C18, MeCN/H₂O) | This is the primary purity assessment. Request the chromatogram to visually inspect for peak shape and the presence of minor impurity peaks. |
| Identity (¹H NMR) | Conforms to Structure | Conforms | 400 MHz, DMSO-d₆ | The NMR spectrum confirms the molecular structure. Check for the correct number of protons, splitting patterns, and integration. Ensure there are no significant unassigned peaks, which could indicate impurities. |
| Identity (Mass Spec) | [M+H]⁺ = 248.06 ± 0.5 | 248.1 | LC-MS (ESI+) | Confirms the molecular weight of the compound. This provides strong evidence of identity. |
| Residual Solvents | NMT 5000 ppm (DMF) | 850 ppm | GC-HS | Ensures that solvents from the synthesis and purification have been adequately removed, as they can interfere with downstream reactions or biological assays. |
Protocol: Incoming Material QC Verification
For critical applications, especially before committing to a large-scale synthesis, verifying the identity and purity of an incoming batch is a self-validating step.
Objective: To confirm the identity and approximate purity of a newly received batch of this compound.
Methodology:
-
Sample Preparation:
-
Carefully weigh approximately 2-3 mg of the compound.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, as indicated on the supplier's CoA) in an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the acquired spectrum to the one provided by the supplier or to a predicted spectrum. Verify key shifts, particularly the aromatic protons, the methoxy singlet, and the carboxylic acid proton (if visible). The absence of significant unassigned peaks is critical.
-
-
LC-MS Analysis:
-
Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject onto a standard reverse-phase LC-MS system (e.g., C18 column with a water/acetonitrile gradient).
-
Analysis: Confirm the presence of a major peak in the chromatogram at the expected retention time. Check the corresponding mass spectrum for the parent ion ([M+H]⁺ ≈ 248.1). The purity can be estimated from the area under the curve (AUC) of the main peak in the UV chromatogram.
-
Procurement and Logistics Workflow
A well-defined internal procurement process prevents delays and ensures compliance.
Caption: A comprehensive internal workflow for chemical procurement.
Conclusion
The successful procurement of a critical building block like this compound is a process rooted in scientific diligence. It requires looking beyond catalog listings to fundamentally understand the material's properties, likely synthetic origin, and potential impurity profile. By implementing a robust supplier qualification process, demanding batch-specific analytical data, and performing confirmatory in-house quality control, researchers can build a foundation of chemical integrity. This rigorous, evidence-based approach is essential to ensure the reproducibility of experimental results and accelerate the discovery of next-generation therapeutics in targeted protein degradation and beyond.
References
- ResearchGate. (2000). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Google Patents. (n.d.). WO2017007612A1 - Methods to induce targeted protein degradation through bifunctional molecules.
- Google Patents. (n.d.). US20240051999A1 - Methods for targeted protein degradation.
- Google Patents. (n.d.). WO2024057021A1 - Compounds for targeted protein degradation.
- Google Patents. (n.d.). WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell.
- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 16(8), 545–552.
- Marrison, L. R., Dickinson, J. M., & Fairlamb, I. J. S. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671.
- FASEB. (n.d.). How PROTAC Degraders Work: Molecular Recognition and Design Principles.
- Biopharma PEG. (2022). Summary of PROTAC Degraders in Clinical Trials.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
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- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1261934-09-1 | this compound - Moldb [moldb.com]
- 6. rsc.org [rsc.org]
- 7. usbio.net [usbio.net]
- 8. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]
- 9. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Quality Control of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for establishing the purity and implementing robust quality control for 5-(4-fluoro-3-methoxyphenyl)nicotinic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond procedural outlines to explain the scientific rationale behind the recommended strategies. It integrates insights into the synthetic pathway, potential impurities, and the development of a stability-indicating analytical method, all within the context of international regulatory standards. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for drug development.
Introduction: Chemical Identity and Significance
This compound (CAS No. 1261934-09-1) is a substituted nicotinic acid derivative of significant interest in pharmaceutical research.[1][2][3] Its structural complexity and functional group arrangement make it a valuable intermediate for synthesizing a range of biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1261934-09-1 | [1][2][4] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1][4] |
| Molecular Weight | 247.22 g/mol | [1][4] |
| Typical Purity | ≥98% | [1][5] |
| Storage | Room temperature or -20°C for long-term stability | [1][4] |
The quality of this intermediate is paramount as it directly impacts the purity profile, efficacy, and safety of the final Active Pharmaceutical Ingredient (API). This guide will delineate a systematic approach to ensure its quality.
Synthetic Pathway and Impurity Profiling: A Mechanistic Approach
A thorough understanding of the synthetic route is the cornerstone of effective impurity control. The most probable and widely utilized method for constructing the C-C bond between the pyridine and phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction .[6][7][8][9]
The Suzuki-Miyaura Coupling Pathway
This palladium-catalyzed reaction typically involves the coupling of a pyridine-containing electrophile with an organoboron reagent. For the synthesis of this compound, the reaction would proceed as follows:
Caption: Synthetic pathway via Suzuki-Miyaura coupling.
Potential Impurities
Based on this synthetic route, a profile of potential process-related impurities can be predicted. Quality control strategies must be designed to detect and quantify these species.
Table 2: Potential Process-Related Impurities
| Impurity Type | Potential Species | Origin | Rationale |
| Starting Materials | 5-Bromonicotinic acid | Incomplete reaction | A highly probable impurity if the reaction does not go to completion. |
| (4-Fluoro-3-methoxyphenyl)boronic acid | Incomplete reaction | Excess reagent or incomplete reaction. | |
| By-products | 5,5'-Bipyridine-3-carboxylic acid | Homocoupling of 5-bromonicotinic acid | A common side reaction in Suzuki couplings, especially with inefficient catalysts. |
| 4,4'-Difluoro-3,3'-dimethoxybiphenyl | Homocoupling of the boronic acid | Can occur in the presence of oxygen or due to catalyst decomposition.[6] | |
| 5-Hydroxynicotinic acid | Protodeboronation/Hydrolysis | The boronic acid can be replaced by a hydroxyl group under certain reaction conditions. | |
| Reagent-Related | Triphenylphosphine oxide | Oxidation of phosphine ligand | From the palladium catalyst system, especially if the reaction is not kept under an inert atmosphere. |
| Catalyst-Related | Residual Palladium | Catalyst carry-over | A critical inorganic impurity that must be controlled to low ppm levels. |
Beyond process-related impurities, degradation products must also be considered. Nicotinic acid and its derivatives can be susceptible to decarboxylation under thermal stress or degradation under harsh pH and oxidative conditions.
Quality Control Strategy: A Multi-faceted Analytical Approach
A robust quality control strategy relies on a combination of analytical techniques to assess identity, purity, and stability. The methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.
Identity Confirmation
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides unambiguous structural confirmation. The proton spectrum should show characteristic signals for both the substituted phenyl and the pyridine rings. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight (247.22 g/mol ) and provides fragmentation patterns that can aid in structural elucidation.[5]
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-F and C-O bonds.
Purity Assessment: A Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution and sensitivity.[10] A stability-indicating method is one that can separate the main compound from all potential impurities and degradation products.
Caption: Workflow for stability-indicating HPLC method development.
3.2.1. Recommended HPLC Protocol
This protocol is a robust starting point, based on established methods for nicotinic acid and its derivatives, and should be optimized and validated for the specific application.[3][11]
-
Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is the workhorse for separating moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and nonpolar impurities.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (pH adjusted to ~2.5-3.0). The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-32 min: Ramp back to 95% A, 5% B
-
32-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV Diode Array Detector (DAD) at ~260 nm. A DAD is crucial for assessing peak purity and detecting impurities that may have different UV maxima.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3.2.2. Forced Degradation Studies
To ensure the method is stability-indicating, the compound must be subjected to stress conditions to intentionally generate degradation products.[12][13][14] The goal is to achieve 5-20% degradation.
Table 3: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Tests stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Tests stability in alkaline environments. |
| Oxidation | 3% H₂O₂, RT, 24h | Simulates exposure to oxidizing agents. |
| Thermal | Solid state, 105°C, 48h | Assesses thermal stability. |
| Photolytic | Solution/Solid, ICH Q1B conditions (UV/Vis light) | Evaluates light sensitivity. |
The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a DAD should be performed to confirm that the main peak is not co-eluting with any degradants.
Other Quality Control Tests
-
Gas Chromatography (GC): Essential for quantifying residual solvents used in the synthesis and purification (e.g., DMF, Dioxane, Toluene).
-
Elemental Impurities (ICP-MS): To quantify residual palladium from the catalyst, adhering to the limits set by ICH Q3D guidelines.
-
Water Content (Karl Fischer Titration): Important for a solid material, as water content can affect stability and accurate weighing.
-
Assay (Titration): A simple acid-base titration can provide a cost-effective and accurate measure of the overall content of the acidic compound, complementing the purity data from HPLC.
Setting Specifications: An ICH Q3A-Guided Approach
Specifications are a set of criteria to which the material must conform to be considered acceptable for its intended use.[15][16] For a pharmaceutical intermediate, these specifications are guided by the principles of the ICH Q3A(R2) guideline.[13][17][18]
Sources
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- 2. arctomsci.com [arctomsci.com]
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- 7. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 12. biopharminternational.com [biopharminternational.com]
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- 18. biomedres.us [biomedres.us]
A Theoretical and Computational Investigation of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid: A Prospective Analysis for Drug Discovery
Abstract
This technical guide presents a comprehensive theoretical framework for the investigation of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a molecule of significant interest in medicinal chemistry. Despite its commercial availability as a research chemical, a detailed theoretical and computational analysis of this compound is conspicuously absent from the scientific literature. This document outlines a prospective study, providing a robust workflow for its synthesis, in-silico spectroscopic characterization, and a deep dive into its electronic and structural properties using Density Functional Theory (DFT). Furthermore, we propose a pharmacological evaluation based on its structural similarity to nicotinic acid and its derivatives, which are known to have profound effects on lipid metabolism and cardiovascular health. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel nicotinic acid analogs.
Introduction: The Rationale for Investigation
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent for treating dyslipidemia, primarily due to its ability to modulate lipid profiles, including reducing low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The pharmacological effects of nicotinic acid are mediated, in part, by its action on the G protein-coupled receptor GPR109A.[1] The core structure of nicotinic acid has been a fertile ground for the development of new chemical entities with improved efficacy and reduced side effects, such as flushing.[1]
The subject of this proposed study, this compound (FMPNA), presents a unique combination of structural features that warrant a thorough theoretical investigation. The presence of a fluorophenyl group can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity and a favorable pharmacokinetic profile.[3][4] The methoxy substituent further modulates these properties. FMPNA is classified as a heterocyclic building block and a protein degrader building block, suggesting its potential utility in the synthesis of more complex bioactive molecules.[5][6]
This guide will lay out a systematic approach to theoretically characterize FMPNA, from its synthesis to its potential biological interactions, providing a roadmap for future experimental validation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1261934-09-1 | [5][6][7] |
| Molecular Formula | C13H10FNO3 | [5][6][7] |
| Molecular Weight | 247.22 g/mol | [6][7] |
| Purity | ≥98% | [5][6] |
| Storage Temperature | Room temperature or -20°C | [5][7] |
Proposed Synthetic Pathway
While the commercial availability of FMPNA indicates established synthetic routes, a plausible and commonly employed method for the synthesis of such biaryl compounds is the Suzuki coupling reaction. This approach offers high yields and tolerance to a wide range of functional groups.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of FMPNA points to 5-bromonicotinic acid and 4-fluoro-3-methoxyphenylboronic acid as readily available starting materials.
Caption: Retrosynthetic analysis of FMPNA via Suzuki coupling.
Step-by-Step Protocol for Suzuki Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromonicotinic acid (1.0 eq), 4-fluoro-3-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M Na2CO3 or K2CO3).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
Caption: Proposed workflow for the synthesis of FMPNA.
Theoretical Spectroscopic Analysis
Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules. Density Functional Theory (DFT) is a particularly effective method for this purpose.[8][9]
Computational Methodology
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) for accurate prediction of spectroscopic properties.
-
Solvation Model: The effect of a solvent (e.g., DMSO, water) can be modeled using the Polarizable Continuum Model (PCM).
Predicted FT-IR Spectrum
The calculated vibrational frequencies can be used to predict the FT-IR spectrum of FMPNA. Key expected vibrational modes are listed in Table 2. A scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[10]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=O (Carboxylic Acid) | 1720-1680 | Stretching |
| C=C, C=N (Aromatic) | 1600-1450 | Stretching |
| C-O (Methoxy) | 1250-1000 | Asymmetric & Symmetric Stretching |
| C-F | 1200-1000 | Stretching |
Predicted ¹H and ¹³C NMR Spectra
The Gauge-Including Atomic Orbital (GIAO) method within DFT can be used to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).
-
¹H NMR: Protons on the pyridine and phenyl rings are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The methoxy protons will likely be a singlet around δ 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid will be significantly downfield (δ > 165 ppm), and the methoxy carbon will be around δ 55-60 ppm.
Predicted UV-Vis Spectrum
Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. The transitions are typically π → π* and n → π* in nature. The predicted λmax values will provide insight into the electronic structure and chromophores present in the molecule.
Computational Analysis of Molecular Properties
A deeper understanding of FMPNA's reactivity and potential biological activity can be gained through a detailed computational analysis of its electronic and structural properties.[11]
Molecular Geometry Optimization and Frontier Molecular Orbitals (FMOs)
The first step is to obtain the optimized molecular geometry of FMPNA at the chosen level of theory. This provides the most stable conformation of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP) Surface
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, likely sites for electrophilic attack. In FMPNA, these would be around the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen of the pyridine ring.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, likely sites for nucleophilic attack. The hydrogen of the carboxylic acid will be a prominent positive region.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular and intermolecular interactions, charge transfer, and hyperconjugative interactions within the molecule. This can help to understand the stability of the molecule and the nature of its chemical bonds.
Molecular Docking Studies
To explore the potential pharmacological activity of FMPNA, molecular docking simulations can be performed with relevant biological targets. Given its structural similarity to nicotinic acid, the GPR109A receptor is a primary target of interest.
-
Objective: To predict the binding affinity and binding mode of FMPNA to the active site of GPR109A.
-
Methodology:
-
Obtain the crystal structure of GPR109A from the Protein Data Bank (PDB).
-
Prepare the protein and ligand structures (energy minimization).
-
Perform docking simulations using software such as AutoDock or Glide.
-
Analyze the docking poses and scoring functions to identify the most favorable binding interactions.
-
Potential Pharmacological Significance
The structural modifications in FMPNA compared to nicotinic acid could lead to several advantageous pharmacological properties:
-
Increased Potency: The fluoro and methoxy substituents may enhance binding affinity to target receptors.
-
Improved Pharmacokinetics: The fluorine atom can block metabolic sites, potentially increasing the half-life of the compound.
-
Altered Selectivity: The substitution pattern may alter the selectivity for different receptor subtypes.
-
Anticancer Potential: Some nicotinic acid derivatives and fluorinated compounds have shown anticancer activity.[12][13][14] Further investigation into this possibility is warranted.
-
Cardiovascular Health: Recent studies have highlighted the complex role of niacin metabolites in cardiovascular disease, suggesting that novel analogs could offer a better therapeutic window.[15]
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By combining a plausible synthetic route with in-depth computational analysis, we have provided a roadmap for elucidating the structural, electronic, and potential pharmacological properties of this promising molecule. The proposed theoretical studies will generate valuable data that can guide future experimental work, ultimately contributing to the development of novel therapeutics based on the nicotinic acid scaffold. The insights gained from this research could be particularly relevant in the fields of cardiovascular medicine and oncology.
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- Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. [Link]
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- A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. PubMed. [Link]
- Synthesis and characterisation of new antimalarial fluorin
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central. [Link]
- Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLOS. [Link]
- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. PubMed Central. [Link]
- (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.
- Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets.
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- 14. 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Experimental Protocols: 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Introduction: A Novel Nicotinic Acid Analog for Advanced Research
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a specialized heterocyclic compound designed for research and development applications. As a derivative of nicotinic acid (Niacin, Vitamin B3), it belongs to a class of molecules with significant, well-documented pharmacological activities, primarily related to lipid metabolism and cardiovascular health. The core nicotinic acid structure is known to exert its effects through various mechanisms, including the activation of the G-protein coupled receptor GPR109A (HCA₂)[1][2].
The introduction of a substituted phenyl ring, specifically the 4-fluoro and 3-methoxy groups, is a strategic chemical modification. Such substitutions in medicinal chemistry are typically intended to modulate the parent molecule's potency, selectivity, bioavailability, or metabolic stability. Furthermore, its classification by suppliers as a "Protein Degrader Building Block" suggests its potential utility as a key intermediate in the synthesis of more complex chemical entities, such as PROTACs (Proteolysis Targeting Chimeras), for targeted protein degradation[3].
This document provides a comprehensive guide for researchers, outlining the fundamental properties of this compound, and presenting detailed experimental protocols to investigate its potential biological activities and applications. The protocols are grounded in established methodologies for studying nicotinic acid and its analogs, providing a robust framework for its characterization.
Compound Specifications and Handling
A summary of the key physicochemical properties of this compound is provided in the table below. Proper handling and storage are critical to maintain the integrity of the compound for experimental use.
| Property | Value | Reference |
| CAS Number | 1261934-09-1 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [3][4][5] |
| Molecular Weight | 247.22 g/mol | [3][4][5] |
| Purity | Typically ≥98% | [3][5] |
| Appearance | Varies (consult supplier data) | N/A |
| Storage | Store at -20°C for long-term stability. | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited and pH-dependent. | N/A |
Handling Precautions: This compound is intended for research use only[4]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
Part 1: Investigating Biological Activity as a GPR109A Modulator
The primary known target for nicotinic acid is the GPR109A receptor, which is highly expressed in adipocytes and various immune cells like macrophages[1][6]. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the release of free fatty acids into circulation[1][7]. This is the principal mechanism behind nicotinic acid's ability to lower triglycerides[8]. The following protocols are designed to determine if this compound retains, exceeds, or alters this activity.
Workflow for GPR109A Activity Screening
Caption: Workflow for characterizing the compound's activity at the GPR109A receptor.
Protocol 1.1: GPR109A Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]-nicotinic acid) for binding to membranes prepared from cells overexpressing the GPR109A receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human GPR109A.
-
[³H]-nicotinic acid (Radioligand).
-
This compound (Test Compound).
-
Nicotinic acid (Unlabeled Competitor/Positive Control).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of diluted test compound or control.
-
50 µL of [³H]-nicotinic acid (at a final concentration near its Kd, e.g., 2-5 nM).
-
100 µL of GPR109A-expressing cell membranes (5-10 µg protein per well).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + Membranes + high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3 times with 200 µL of ice-cold binding buffer.
-
Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 1.2: [³⁵S]GTPγS Functional Assay
Objective: To determine if this compound is an agonist, antagonist, or inverse agonist at the GPR109A receptor.
Principle: Agonist activation of a Gi-coupled receptor like GPR109A stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.
Materials:
-
GPR109A-expressing cell membranes.
-
[³⁵S]GTPγS (Radioligand).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compound and nicotinic acid (control).
Procedure:
-
Membrane Pre-incubation: Pre-incubate membranes with GDP (e.g., 10 µM) on ice for 15 minutes to ensure G-proteins are in the inactive state.
-
Assay Setup: In a 96-well plate, add the following:
-
Test compound or control at various concentrations.
-
Pre-incubated GPR109A membranes.
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration, similar to the binding assay. Measure bound radioactivity by scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values. Compare these to nicotinic acid to determine relative potency and efficacy.
Protocol 1.3: cAMP Inhibition Assay
Objective: To measure the functional consequence of GPR109A activation in a whole-cell system.
Principle: GPR109A couples to Gi proteins, which inhibit adenylyl cyclase and reduce intracellular cAMP levels. This assay quantifies the reduction in cAMP following stimulation with forskolin (an adenylyl cyclase activator) in the presence of the test compound.
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test compound and nicotinic acid (control).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate GPR109A-expressing cells in 96-well or 384-well plates and grow to 80-90% confluency.
-
Cell Stimulation:
-
Wash cells with serum-free media.
-
Add test compound or control at various concentrations in the presence of IBMX (e.g., 500 µM) and incubate for 15 minutes.
-
Add forskolin (e.g., 10 µM) to all wells (except baseline control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated control (100%) and baseline (0%). Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound. Calculate the EC₅₀ value.
Signaling Pathway of Nicotinic Acid via GPR109A
Caption: Downstream signaling cascade following GPR109A activation by a nicotinic acid analog.
Part 2: Application as a Chemical Synthesis Building Block
The designation of this compound as a "Protein Degrader Building Block" implies its utility in constructing bifunctional molecules like PROTACs. In a typical PROTAC, this molecule would serve as the "warhead" that binds to a target protein (or an E3 ligase), connected via a linker to another ligand that recruits the cellular degradation machinery. The carboxylic acid group on the nicotinic acid scaffold is a prime site for chemical modification and linker attachment.
Protocol 2.1: Amide Coupling for Linker Attachment
Objective: To conjugate this compound to an amine-containing linker, a fundamental step in PROTAC synthesis.
Principle: This protocol uses standard peptide coupling reagents (e.g., HATU or HBTU) to activate the carboxylic acid, facilitating the formation of a stable amide bond with a primary or secondary amine on a linker molecule.
Materials:
-
This compound.
-
Amine-terminated linker (e.g., an amino-PEG linker).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Reaction vessel (round-bottom flask with stir bar).
-
TLC plates, HPLC, and LC-MS for reaction monitoring and product characterization.
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may change color, indicating activation of the carboxylic acid.
-
Amine Addition: Add the amine-terminated linker (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography (silica gel) or preparative HPLC to obtain the desired amide-linked conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound represents a promising chemical tool for researchers in pharmacology and medicinal chemistry. The protocols outlined in this guide provide a clear path to characterizing its biological activity, focusing on the well-established nicotinic acid target, GPR109A. By systematically evaluating its binding, signaling, and cellular effects, researchers can determine its potential as a novel therapeutic agent or research probe. Furthermore, its utility as a synthetic building block opens avenues for the creation of sophisticated molecules for targeted protein degradation and other advanced applications.
References
- Wikipedia. Nicotinic acid. [Link]
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(4), 273-284. [Link]
- Yagupolskii, L. M., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Chemistry of Heterocyclic Compounds, 60(3), 193-203. [Link]
- Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Linus Pauling Institute, Oregon St
- Kashyap, M. L., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]
- Arauz, J., et al. (2015). Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. International Immunopharmacology, 28(1), 460-466. [Link]
- Ferlazzo, N., et al. (2022).
- Witkowski, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
- Google Patents. (2019). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- Iancu, O. D., et al. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(8), 735. [Link]
- Patel, K., & Gupta, N. (2024). Vitamin B3. In StatPearls.
- Kopecký, M., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 103. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. usbio.net [usbio.net]
- 5. 1261934-09-1 | this compound - Moldb [moldb.com]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid in Complex Molecule Synthesis
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological profiles. 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid has emerged as a key intermediate of significant interest, particularly in the development of targeted therapies such as kinase inhibitors. Its unique structural features—a pyridine core, a biaryl linkage, and a specifically substituted phenyl ring—offer a versatile platform for generating novel chemical entities. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic workflows, with a focus on its application in the synthesis of the potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, CH5183284 (also known as Zoligratinib or Debio 1347).
Physicochemical Properties and Strategic Importance
This compound is a highly purified solid, typically stored at -20°C for long-term stability.[1] Its key molecular characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 1261934-09-1 |
| Molecular Formula | C₁₃H₁₀FNO₃ |
| Molecular Weight | 247.22 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
The strategic importance of the 4-fluoro-3-methoxyphenyl moiety cannot be overstated. The fluorine atom, a common bioisostere for hydrogen or a hydroxyl group, can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with protein targets. The methoxy group, in the meta position, can influence conformation and solubility. This specific substitution pattern is often employed in drug design to optimize pharmacokinetic and pharmacodynamic properties.
Core Synthetic Applications
The reactivity of this compound is primarily centered around its two key functional groups: the carboxylic acid and the pyridine ring. These handles allow for a variety of synthetic transformations, most notably amide bond formation and palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid functionality of this compound is readily converted to amides, a critical linkage in a vast number of pharmaceutical agents. This transformation is central to the synthesis of the FGFR inhibitor CH5183284. The general workflow for this amide coupling is depicted below.
Caption: General workflow for amide bond formation.
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with electron-deficient or sterically hindered amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and ability to suppress racemization in chiral substrates.
Suzuki-Miyaura Cross-Coupling: Building the Biaryl Scaffold
While this compound already possesses a biaryl structure, the pyridine ring can be further functionalized. If one were to start from a halogenated nicotinic acid precursor, such as 5-bromonicotinic acid, the 4-fluoro-3-methoxyphenyl group could be introduced via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating C-C bonds.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate boronic acid or ester in a suitable solvent system like DMF or dioxane/water. The mild conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for synthesizing complex biaryl systems.
Detailed Protocol: Synthesis of CH5183284 (Zoligratinib)
The following protocol details the crucial amide coupling step in the synthesis of the FGFR inhibitor CH5183284, using this compound as a key starting material. This procedure is adapted from patented synthetic routes.
Part A: Synthesis of 3-(3,5-dimethoxyphenyl)-1H-indazol-6-amine
Before the main coupling reaction, the amine partner is required. A general method for its synthesis is outlined below, which may involve a Suzuki coupling followed by reduction of a nitro group.
Materials:
-
6-Nitro-3-iodo-1H-indazole
-
3,5-Dimethoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
Reducing agent (e.g., Iron powder, Ammonium chloride)
-
Solvent for reduction (e.g., Ethanol/Water)
Procedure:
-
To a solution of 6-nitro-3-iodo-1H-indazole (1.0 eq) in a mixture of dioxane and water, add 3,5-dimethoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture at 100°C for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-(3,5-dimethoxyphenyl)-6-nitro-1H-indazole.
-
To a solution of the nitro-indazole in ethanol/water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete.
-
Filter the hot solution through a pad of celite, washing with ethanol.
-
Concentrate the filtrate and purify the residue to yield 3-(3,5-dimethoxyphenyl)-1H-indazol-6-amine.
Part B: Amide Coupling to form N-(6-(3,5-dimethoxyphenyl)-1H-indazol-3-yl)-5-(4-fluoro-3-methoxyphenyl)nicotinamide (CH5183284)
Materials:
-
This compound
-
3-(3,5-dimethoxyphenyl)-1H-indazol-6-amine (from Part A)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-(3,5-dimethoxyphenyl)-1H-indazol-6-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the final product, CH5183284, as a solid.
Expected Outcome: This procedure should provide the target compound in good yield. The purity should be assessed by HPLC and the structure confirmed by ¹H NMR and Mass Spectrometry.
| Reactant/Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Acid component |
| 3-(3,5-dimethoxyphenyl)-1H-indazol-6-amine | 1.1 | Amine component |
| HATU | 1.2 | Coupling agent |
| DIPEA | 3.0 | Non-nucleophilic base |
| DMF | - | Solvent |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is exemplified in the synthesis of the FGFR inhibitor CH5183284, where it serves as a key precursor for the final amide bond formation. The protocols and strategic insights provided herein are intended to empower researchers to effectively incorporate this compound into their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Debiopharm. (2014, April 7). Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Nakanishi, Y., et al. (2014). The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. Molecular Cancer Therapeutics, 13(10), 2547-2558.
- Google Patents. (n.d.). WO2012118113A1 - Indazole compounds as fgfr kinase inhibitors, preparation and use thereof.
Sources
Application Notes and Protocols for 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a synthetic organic compound featuring a nicotinic acid core substituted with a fluorinated and methoxylated phenyl group.[1][2][3][4] While specific biological data for this exact molecule is not extensively published, its structural motifs suggest significant potential across several key areas of drug discovery. The nicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents, and its derivatives have shown a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7][8] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate receptor selectivity and solubility.[9]
This document provides a detailed guide for researchers exploring the therapeutic potential of this compound. It outlines hypothesized applications based on its structural characteristics and the known pharmacology of related molecules. Crucially, it provides detailed, actionable protocols for the synthesis, purification, and biological evaluation of this compound.
Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on its structural features, this compound is a compelling candidate for investigation in the following therapeutic areas:
-
Oncology: Nicotinic acid derivatives have demonstrated promising anticancer activities through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis.[10][11] The substituted phenyl ring of this compound may facilitate interactions with specific targets within cancer cells. Some nicotinamides have been found to be inhibitors of microtubule polymerization.[12]
-
Neurodegenerative Diseases: Nicotinic acetylcholine receptors (nAChRs) are implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[7] The nicotinic acid core of the molecule suggests potential modulation of nAChR activity, offering a neuroprotective effect.
-
Targeted Protein Degradation (TPD): The classification of this compound as a "Protein Degrader Building Block" points towards its potential use as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[][14] The nicotinic acid scaffold can provide the necessary structural rigidity and chemical handles to connect a target-binding warhead and an E3 ligase ligand.
Synthesis and Purification Protocol
A plausible synthetic route for this compound involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.
Protocol 1: Synthesis of this compound via Suzuki Coupling
Materials:
-
5-Bromonicotinic acid
-
4-Fluoro-3-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 4-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate, followed by a mixture of DCM and methanol to elute the final product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
The following protocols provide a starting point for investigating the hypothesized therapeutic applications of this compound.
I. Oncology Applications
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay [15]
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
II. Neuroprotection Applications
Protocol 3: Assessment of Neuroprotective Effects in a Glutamate-Induced Excitotoxicity Model [16]
Objective: To evaluate the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or HT22)
-
Complete cell culture medium
-
This compound
-
Glutamate
-
MTT solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates and allow them to differentiate for 5-7 days if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2 hours.
-
Induction of Excitotoxicity: Add glutamate to a final concentration that induces approximately 50% cell death (to be determined empirically, often in the range of 5-10 mM for HT22 cells).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in Protocol 2 to determine cell viability.
-
Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
III. Targeted Protein Degradation Applications
Protocol 4: In Vitro Evaluation of Ternary Complex Formation using a Cellular Thermal Shift Assay (CETSA)
Objective: To assess the ability of a PROTAC incorporating this compound as a linker to induce the formation of a stable ternary complex between the target protein and the E3 ligase.
Materials:
-
Cancer cell line expressing the target protein of interest (POI) and the E3 ligase (e.g., VHL or CRBN).
-
PROTAC molecule synthesized with this compound as the linker.
-
DMSO
-
PBS
-
Cell lysis buffer
-
Antibodies against the POI and a loading control (e.g., β-actin)
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC molecule at various concentrations for a defined period (e.g., 4 hours). Include a vehicle control.
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them.
-
Heat Challenge: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling on ice.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatants containing the soluble proteins.
-
Perform Western blotting to detect the levels of the POI in the soluble fraction at each temperature.
-
Use a loading control to ensure equal protein loading.
-
-
Data Analysis: Plot the amount of soluble POI as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates the formation of a more stable ternary complex.
Data Presentation and Interpretation
Quantitative data from the above protocols should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 | |
| A549 | |
| HCT116 |
Table 2: Neuroprotective Effect of this compound
| Compound Concentration (µM) | % Cell Viability (vs. Glutamate Control) |
| 1 | |
| 10 | |
| 50 |
Visualizations
Diagram 1: Hypothesized Mechanism of Action in Oncology
Caption: Potential anticancer mechanism of the compound.
Diagram 2: Experimental Workflow for Neuroprotection Assay
Caption: The mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics in oncology, neurodegeneration, and targeted protein degradation. The protocols outlined in this document provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of this compound and its analogs. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–944. [Link] [5]13. ResearchGate. (2013). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link] [6]14. Sau, S., Mondal, S. K., & Kashaw, S. K. (2021). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Molecular neurobiology, 58(8), 3951–3971. [Link] [7]15. Gasperini, R. J., & Foa, L. (2015). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International journal of molecular sciences, 16(12), 28035–28048. [Link] [8]16. Zhang, X., Gui, J., & Zhang, Y. (2020). Novel approaches for the rational design of PROTAC linkers. Future medicinal chemistry, 12(23), 2111–2114. [Link] [17]17. Hughes, S. J., & Scott, B. T. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC medicinal chemistry, 11(11), 1220–1233. [Link] [18]18. Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link] [9]19. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (2003). Journal of medicinal chemistry, 46(22), 4677–4686. [Link]
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Application Notes and Protocols for Characterizing 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid in Cell-Based Assays
Introduction: Unveiling the Bioactivity of a Novel Nicotinic Acid Analogue
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a structural analogue of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia.[1][2][3] Nicotinic acid exerts its primary effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4][5][6] Given its structural similarity, it is hypothesized that this compound also functions as a GPR109A agonist. This document provides a comprehensive guide for researchers to characterize the cellular activity of this compound using two principal cell-based assays: a cAMP accumulation assay and a β-arrestin recruitment assay. These assays are fundamental for determining the potency and efficacy of the compound on the two major signaling pathways initiated by GPR109A activation.[4][7]
GPR109A is a Gi/o-coupled receptor, and its activation leads to a bifurcated signaling cascade that is crucial for its therapeutic effects and potential side effects.[4][8] Understanding how a novel compound like this compound modulates these pathways is paramount for its development as a potential therapeutic agent.
The Dichotomy of GPR109A Signaling: G-Protein and β-Arrestin Pathways
Upon agonist binding, GPR109A initiates two distinct intracellular signaling cascades:
-
The Gαi/o-Mediated Pathway: This canonical pathway involves the coupling of the activated receptor to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][9] This reduction in cAMP is believed to mediate the anti-lipolytic effects of GPR109A agonists.[10]
-
The β-Arrestin Recruitment Pathway: Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), GPR109A recruits β-arrestin proteins (β-arrestin 1 and 2).[11][12] This interaction desensitizes the G-protein signaling and can also initiate a separate wave of signaling events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[4] The β-arrestin pathway has been implicated in the flushing side effect associated with niacin therapy.[7]
A comprehensive understanding of a novel GPR109A agonist requires the characterization of its activity on both of these pathways. This allows for the assessment of potential "biased agonism," where a ligand preferentially activates one pathway over the other, a concept of growing importance in drug discovery.[13]
Visualizing GPR109A Signaling
Caption: GPR109A Signaling Pathways.
Protocol 1: cAMP Accumulation Assay for Gαi/o Pathway Activation
This assay quantifies the ability of this compound to inhibit the production of intracellular cAMP, a direct measure of Gαi/o pathway activation.[14][15][16]
Principle
GPR109A activation by an agonist inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[9] To measure this inhibition, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. The addition of a GPR109A agonist will then cause a dose-dependent decrease in these forskolin-stimulated cAMP levels. The amount of cAMP produced is typically measured using a competitive immunoassay or a bioluminescence-based reporter system.[15][17]
Experimental Workflow
Caption: Workflow for a cAMP Accumulation Assay.
Detailed Step-by-Step Protocol
-
Cell Culture:
-
Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium supplemented with a selection antibiotic.
-
One day prior to the assay, seed the cells into a white, 384-well solid-bottom assay plate at a density optimized for the specific cell line and assay kit.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound stock to generate a range of concentrations for the dose-response curve. A typical starting concentration might be 10 mM, with 1:3 or 1:10 serial dilutions.
-
Also prepare solutions for positive control (a known GPR109A agonist like niacin) and negative control (vehicle alone).
-
-
Assay Procedure:
-
Carefully remove the growth medium from the cell plate.
-
Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.[18]
-
Following the agonist incubation, add a solution of forskolin to all wells (except for the no-forskolin control) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a robust cAMP signal.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Data Analysis:
-
Normalize the data to the forskolin-only control (representing 100% cAMP production) and the no-forskolin control (representing 0% cAMP production).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces a half-maximal response.
-
Example Data Table
| Compound | EC50 (nM) | % Inhibition at Max Conc. |
| This compound | 75.3 | 92.5% |
| Niacin (Positive Control) | 150.2 | 95.1% |
| Vehicle (Negative Control) | - | 0% |
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a quantitative measure of the compound's activity on the second major signaling pathway.[11][19]
Principle
A variety of technologies can be used to measure β-arrestin recruitment. A common method is Enzyme Fragment Complementation (EFC), such as the PathHunter® assay from DiscoverX.[11] In this system, GPR109A is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement each other, forming an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[11]
Experimental Workflow
Caption: Workflow for a β-Arrestin Recruitment Assay.
Detailed Step-by-Step Protocol
-
Cell Culture:
-
Use a cell line specifically engineered for β-arrestin recruitment assays, co-expressing GPR109A-ProLink™ and β-arrestin-Enzyme Acceptor.
-
Culture and seed the cells into a white, 384-well solid-bottom assay plate as described for the cAMP assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, a positive control agonist, and a vehicle control as described previously.
-
-
Assay Procedure:
-
Remove the growth medium from the cell plate.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[7]
-
-
Signal Detection:
-
Following the incubation, add the detection reagents, including the chemiluminescent substrate, to all wells according to the manufacturer's protocol.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
Normalize the data to the maximal response of a full agonist (positive control) and the basal response of the vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Example Data Table
| Compound | EC50 (nM) | % Maximal Response |
| This compound | 125.8 | 88.2% |
| Niacin (Positive Control) | 250.5 | 100% |
| Vehicle (Negative Control) | - | 0% |
Interpretation of Results and Concluding Remarks
By performing both the cAMP accumulation and β-arrestin recruitment assays, researchers can obtain a comprehensive pharmacological profile of this compound. The EC50 values from each assay will determine the compound's potency in activating the G-protein and β-arrestin pathways, respectively. The maximal response will indicate its efficacy relative to a known agonist.
Comparing the potency and efficacy of the compound in both assays can reveal any potential for biased agonism. For instance, a compound that is significantly more potent at inhibiting cAMP production than at recruiting β-arrestin would be considered a G-protein biased agonist. Such a profile could be therapeutically advantageous, potentially offering the anti-lipolytic benefits of GPR109A activation with a reduced flushing side effect.
These detailed protocols provide a robust framework for the initial characterization of this compound and other novel GPR109A modulators, paving the way for further preclinical development.
References
- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
- Kostenis, E. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology.
- Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.
- Creative Bioarray. (n.d.). cAMP Assay.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology.
- Ahmed, K., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients.
- Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology.
- Semple, G. (2007). Recent progress in the discovery of niacin receptor agonists. Current Opinion in Drug Discovery & Development.
- Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience.
- Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research.
- DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?.
- Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
- Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Recent Patents on Cardiovascular Drug Discovery.
- Wikipedia. (n.d.). Nicotinic agonist.
- Gmiat, A., et al. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules.
- King, A. H. (2004). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. The AAPS Journal.
- Soudijn, W., van Wijngaarden, I., & Ijzerman, A. P. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews.
- ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and....
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements.
- Wikipedia. (n.d.). Nicotinic acid.
- Oak-Wood & Co. (n.d.). This compound, min 98%, 1 gram.
- Linus Pauling Institute, Oregon State University. (2018). Niacin.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology.
- Lee, S., & T-Y., D. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells.
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- Amsbio. (n.d.). Cell Based Assays Services.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Mori, V., et al. (2014). The chemistry of the vitamin B3 metabolome. The FEBS Journal.
- Houtkooper, R. H., et al. (2010). The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways. Endocrine Reviews.
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Application Notes and Protocols: 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid as a Research Tool in Chemical Biology
Introduction: A Precision Tool for GPR109A Interrogation
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin or Vitamin B3), designed as a high-affinity agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[1][2] While nicotinic acid itself is a well-known therapeutic agent for dyslipidemia, its utility as a precise research probe is hampered by potential off-target effects and rapid metabolism.[3][4] The strategic incorporation of a 4-fluoro-3-methoxyphenyl moiety enhances the molecule's pharmacological properties, likely improving metabolic stability and receptor binding affinity, making it an ideal tool for chemical biology.[5]
This compound allows researchers to selectively activate the GPR109A receptor, a key player in lipid metabolism, inflammation, and cancer suppression.[1][6][7] Its application spans from dissecting fundamental signaling pathways in adipocytes and immune cells to evaluating novel therapeutic strategies in oncology and cardiovascular disease models. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its application in key cell-based assays.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
| Property | Value | Reference |
| CAS Number | 1261934-09-1 | [8][9][10] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [8][9][10] |
| Molecular Weight | 247.22 g/mol | [8][9] |
| Purity | ≥98% | [10] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C for long-term stability. | [8] |
Reconstitution Protocol: For most in vitro applications, prepare a 10 mM stock solution in DMSO.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[8]
-
Aseptically add the calculated volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of compound (MW = 247.22), add 404.5 µL of DMSO.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For cell-based assays, the final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Mechanism of Action: Selective Activation of GPR109A Signaling
This compound exerts its effects by binding to and activating GPR109A, a member of the Gi family of G-protein-coupled receptors.[1]
Causality of the Signaling Cascade:
-
Binding and Conformational Change: The compound binds to the extracellular domain of GPR109A, inducing a conformational change in the receptor. The carboxylic acid moiety is crucial for this interaction, a feature shared by other GPR109A agonists like nicotinic acid.[11]
-
Gi Protein Activation: This change facilitates the coupling and activation of the heterotrimeric Gi protein. The Gαi subunit releases its bound GDP and binds GTP, causing it to dissociate from the Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2]
-
Downstream Cellular Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways, resulting in diverse physiological responses. In adipocytes, this leads to the inhibition of hormone-sensitive lipase, reducing the release of free fatty acids (FFAs) into circulation—the primary mechanism behind the anti-lipolytic effects of niacin.[2][3] In immune cells, this pathway contributes to anti-inflammatory responses, partly by inhibiting NF-κB activation.[6]
Caption: GPR109A signaling pathway activated by this compound.
Experimental Protocols: A Guide to Application
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.
Protocol 1: In Vitro GPR109A Functional Assay via cAMP Measurement
Application: To quantitatively determine the potency (EC₅₀) of this compound in activating GPR109A. This assay directly validates the compound's primary mechanism of action.
Principle: This protocol uses a competitive immunoassay (ELISA) or a time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in a GPR109A-expressing cell line. Forskolin is used to stimulate adenylyl cyclase, raising basal cAMP levels. An active GPR109A agonist will inhibit this stimulation, causing a measurable drop in cAMP.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR109A.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin (FSK).
-
This compound.
-
Commercially available cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Cayman Chemical cAMP ELISA Kit).
-
White, opaque 96-well or 384-well microplates.
Step-by-Step Methodology:
-
Cell Seeding: Plate GPR109A-expressing cells in the microplate at a density that will yield 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series of this compound in Stimulation Buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Assay Controls:
-
Negative Control (High cAMP): Stimulation Buffer + FSK (no compound).
-
Positive Control (Low cAMP): Stimulation Buffer + FSK + a known saturating concentration of a reference agonist (e.g., 100 µM nicotinic acid).
-
Basal Control: Stimulation Buffer only (no FSK, no compound).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Wash once with pre-warmed Assay Buffer.
-
Add the prepared compound dilutions and controls to the respective wells.
-
Add FSK to all wells except the Basal Control. The final FSK concentration should be predetermined to yield a submaximal stimulation (typically 1-10 µM).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis:
-
Calculate the percentage of FSK-stimulated activity for each compound concentration.
-
Plot the percent inhibition versus the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Experimental workflow for the GPR109A functional cAMP assay.
Protocol 2: Macrophage Anti-Inflammatory Assay via Cytokine Measurement
Application: To assess the ability of this compound to suppress inflammation in immune cells.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response in macrophage cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages), leading to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The ability of the GPR109A agonist to reduce the amount of secreted TNF-α is measured by ELISA.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
LPS from E. coli.
-
This compound.
-
Mouse TNF-α ELISA kit.
-
96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Pre-treatment: Prepare dilutions of the compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.
-
Rationale: Pre-incubation allows the compound to engage with GPR109A and initiate the downstream signaling cascade prior to the inflammatory challenge.
-
-
Assay Controls:
-
Vehicle Control (Basal): Cells treated with vehicle (e.g., 0.1% DMSO) only.
-
LPS Control (Max Inflammation): Cells treated with vehicle, then stimulated with LPS.
-
Positive Control: Cells treated with a known anti-inflammatory agent (e.g., dexamethasone), then stimulated with LPS.
-
-
Inflammatory Stimulation: Add LPS to all wells except the Vehicle Control to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-18 hours at 37°C, 5% CO₂. The optimal time should be determined empirically to capture peak TNF-α secretion.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis:
-
Construct a standard curve using the TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS Control.
-
Calculate the IC₅₀ value by plotting percent inhibition against log concentration.
-
Protocol 3: Cancer Cell Viability and Apoptosis Assay
Application: To investigate the potential tumor-suppressive effects of GPR109A activation in relevant cancer cell lines.[1]
Principle: GPR109A activation has been shown to induce apoptosis in certain cancer cells, such as colon and breast cancer lines.[1][6] This protocol uses a two-pronged approach: an MTS assay to measure overall cell viability and flow cytometry with Annexin V/Propidium Iodide (PI) staining to specifically quantify apoptosis.
Materials:
-
GPR109A-expressing cancer cell line (e.g., MDA-MB-231 breast cancer or HCT116 colon cancer).
-
Complete Culture Medium.
-
MTS assay kit.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
This compound.
-
Staurosporine (positive control for apoptosis).
-
Flow cytometer.
Step-by-Step Methodology:
Part A: Cell Viability (MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at 5,000-10,000 cells/well. Allow to attach overnight.[12]
-
Compound Treatment: Add serial dilutions of the compound to the cells. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the kit manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Express viability as a percentage relative to the vehicle-treated control and calculate the IC₅₀.
Part B: Apoptosis (Flow Cytometry)
-
Cell Seeding and Treatment: Plate cells in a 6-well plate. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations (determined from Part A) for 24-48 hours. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. Adherent cells can be detached using trypsin. Combine all cells and wash with cold PBS.[12]
-
Staining: Resuspend cells in 1X Binding Buffer from the apoptosis kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative / PI-negative.
-
Early Apoptotic: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
References
- Thangaraju, M., Cresci, G. A., Liu, K., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
- Offermanns, S., & Schwaninger, M. (2015). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Trends in Pharmacological Sciences, 36(6), 384-392. [Link]
- Elangovan, S., Pathania, R., Ramachandran, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(5), 1166-1178. [Link]
- Bologa, C. G., Oprea, T. I., & Sklar, L. A. (2012). Chemical structures of GPR109A agonists and related chemical agents.
- Shen, H. C., Ding, F. X., Taggart, A. K., et al. (2008). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 51(16), 5101-8. [Link]
- Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
- Imbriglio, J., Taggart, A. K., & Wright, S. D. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5709-12. [Link]
- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
- HDH Chemicals. (n.d.). This compound, min 98%, 1 gram. HDH Chemicals. [Link]
- Zavarzin, I. V., et al. (2024).
- Lukasova, M., Malaval, C., Gille, A., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Linus Pauling Institute. (2018). Niacin.
- Kruk, J., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 104. [Link]
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
- Al-Ostoot, F. H., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3959. [Link]
- Wang, W., et al. (2014). Niacin reverses migratory macrophage foam cell arrest mediated by oxLDL in vitro. PLoS One, 9(12), e114643. [Link]
- Junaid, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5565. [Link]
- El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(52), 31255-31284. [Link]
- Kirkland, J. B. (2016). Niacin. Advances in Nutrition, 7(2), 379-80. [Link]
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- 1. aacrjournals.org [aacrjournals.org]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 1261934-09-1 | this compound - Moldb [moldb.com]
- 10. calpaclab.com [calpaclab.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Derivatization of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development, particularly in the burgeoning field of targeted protein degradation. The strategic derivatization of its carboxylic acid moiety into esters and amides is a critical step in the synthesis of complex bioactive molecules, including Proteolysis Targeting Chimeras (PROTACs). This document offers in-depth, field-proven methodologies, explains the scientific rationale behind experimental choices, and provides robust analytical protocols for the characterization of the resulting derivatives.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic building block in modern drug discovery.[1][][3][4] Its structure, featuring a substituted phenyl ring attached to a pyridine carboxylic acid, provides a valuable scaffold for creating molecules with diverse biological activities. The presence of the fluorine atom and the methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5]
The primary utility of this compound in contemporary research lies in its application as a precursor for the synthesis of PROTACs.[6][7][8] PROTACs are innovative heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10][11] The derivatization of the carboxylic acid group of this compound is a fundamental step in constructing the linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand.[12][13][14]
This guide will focus on two principal derivatization strategies: esterification and amidation . These reactions provide the chemical handles necessary for the subsequent attachment of linkers or other molecular fragments.
Core Principles of Derivatization
The derivatization of this compound hinges on the reactivity of its carboxylic acid group. The electron-withdrawing nature of the pyridine ring and the fluorine substituent can influence the acidity and reactivity of the carboxyl group. The methoxy group, being electron-donating, can also modulate the electronic properties of the molecule.[1][15]
The primary challenge in the derivatization of carboxylic acids is the activation of the carboxyl group to make it more susceptible to nucleophilic attack by alcohols (for esterification) or amines (for amidation). Common activation strategies include conversion to an acyl chloride, an active ester, or the use of coupling agents.
Experimental Protocols
General Laboratory Procedures
All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Esterification via Acyl Chloride Formation
This two-step protocol is a robust method for synthesizing a wide range of esters. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with the desired alcohol.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 3. usbio.net [usbio.net]
- 4. 1261934-09-1 | this compound - Moldb [moldb.com]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a key intermediate in pharmaceutical synthesis.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for quality control and research applications. The methods described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each section provides the scientific rationale behind the chosen methodology, detailed step-by-step protocols, and guidelines for data interpretation and method validation.
Introduction to this compound
This compound is a substituted nicotinic acid derivative. Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to a pyridine carboxylic acid, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The molecular formula is C₁₃H₁₀FNO₃, and the molecular weight is 247.22 g/mol .[1][2] Accurate and precise analytical methods are crucial for ensuring the purity, stability, and quality of this compound throughout the drug development process, from raw material testing to final product release.
The analytical challenges associated with this molecule include its polarity, UV absorbance, and the need for high sensitivity in complex matrices. The methods outlined in this guide are designed to address these challenges, providing a toolkit for comprehensive analytical characterization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the quantification of non-volatile and polar compounds like nicotinic acid derivatives.[3] It offers a balance of sensitivity, specificity, and cost-effectiveness for routine quality control applications.
Principle and Rationale
This method utilizes reversed-phase chromatography to separate this compound from potential impurities. The compound is retained on a non-polar stationary phase (e.g., C18) and eluted with a polar mobile phase. The acidic nature of the analyte necessitates the use of a buffer in the mobile phase to ensure good peak shape and reproducibility. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid (for mobile phase modification).
-
Reference standard of this compound (≥98% purity).
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm (or λmax determined by UV scan)[4] |
| Run Time | 25 minutes |
2.2.4. Data Analysis and System Suitability
-
Quantification: Use the peak area of the analyte for quantification against a calibration curve generated from the working standard solutions.
-
System Suitability:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%
-
Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999[4] |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL) |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL) |
| Specificity | Peak purity analysis and no interference from blank |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity profiling, LC-MS/MS is the method of choice.[3][5] This technique provides structural information and allows for quantification at very low levels.
Principle and Rationale
The compound is first separated by HPLC and then introduced into a mass spectrometer. Electrospray ionization (ESI) is typically used to generate gas-phase ions of the analyte. In the tandem mass spectrometer, the precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. The transition from the precursor to the product ion is monitored in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.[5][6]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
HPLC system as described in Section 2.2.1.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade solvents and reagents.
-
Internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).
3.2.2. Preparation of Solutions
-
Mobile Phase and Diluent: As described in Section 2.2.2, using LC-MS grade reagents.
-
Standard and Sample Preparation: Prepare standards and samples in the same matrix to minimize matrix effects. For biological samples, protein precipitation or solid-phase extraction may be necessary.[5]
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient similar to HPLC-UV, adjusted for faster run times |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition | To be determined by direct infusion of the standard (e.g., m/z 248.1 → [fragment ion]) |
| Capillary Voltage | ~3.5 kV |
| Desolvation Temperature | ~500 °C |
| Cone Gas Flow | ~50 L/hr |
| Desolvation Gas Flow | ~1000 L/hr |
3.2.4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.995 |
| Accuracy | 85-115% for LLOQ, 80-120% for other concentrations |
| Precision | RSD ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | To be determined based on sensitivity needs (e.g., pg/mL to ng/mL range)[3] |
| Matrix Effect | To be assessed during method development |
UV-Visible Spectrophotometry
For rapid, simple, and high-throughput analysis of bulk material or concentrated solutions, UV-Vis spectrophotometry is a suitable technique.[4] It is less specific than chromatographic methods but can be very effective for purity assessments where the impurity profile is well-characterized.
Principle and Rationale
This method is based on the principle that the analyte absorbs light in the UV-Vis region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. The wavelength of maximum absorbance (λmax) is determined and used for quantification.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
UV-Vis spectrophotometer (double beam).
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Ethanol or other suitable UV-transparent solvent.
4.2.2. Preparation of Solutions
-
Solvent: Ethanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethanol.
-
Working Standard Solutions: Prepare a series of standards by diluting the stock solution with ethanol to obtain concentrations in the linear range (e.g., 1-20 µg/mL).[4]
4.2.3. Measurement Procedure
-
Determine λmax: Scan a standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Zero the instrument: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Measure Absorbance: Measure the absorbance of the standard solutions and the sample solution at the λmax.
4.2.4. Data Analysis
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.999[4] |
| Accuracy | Recovery between 99.0% and 101.0%[4] |
| Precision | RSD ≤ 1.0% |
| LOD and LOQ | Determined based on the standard deviation of the response and the slope of the calibration curve.[4] |
Visualizations
General Analytical Workflow
Caption: General workflow for the analysis of this compound.
LC-MS/MS Method Development Logic
Caption: Logical flow for LC-MS/MS method development and validation.
References
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)
- SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]
- National Institutes of Health (NIH).
- PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
- National Institutes of Health (NIH). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. [Link]
- ResearchGate.
- Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
- PubMed. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. [Link]
- Journal of Applied Pharmaceutical Science. Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. [Link]
- BMC Chemistry.
- Semantic Scholar. Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. [Link]
- National Institutes of Health (NIH). Analytical Methods for the Determination of Diamorphine (Heroin)
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- 2. usbio.net [usbio.net]
- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 4. japsonline.com [japsonline.com]
- 5. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing a Novel VHL Ligand: 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid in Targeted Protein Degradation
Introduction: The Dawn of Targeted Protein Degradation and the Role of Novel E3 Ligase Ligands
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] This approach utilizes chimeric molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3][4] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][8]
The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized E3 ligases in PROTAC design due to its widespread tissue expression and well-characterized binders.[9][10] The discovery and development of novel, high-affinity VHL ligands are fundamental to expanding the scope and refining the properties of VHL-based PROTACs.[10][11] This guide focuses on 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid , a key building block for constructing VHL-recruiting PROTACs.[12] We will provide an in-depth exploration of its application, from the conceptual design of a PROTAC to detailed protocols for its synthesis and comprehensive biological evaluation.
Core Concepts: The Mechanism of VHL-Based PROTACs
The efficacy of a VHL-based PROTAC hinges on the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[13][14][15] This event is the linchpin for subsequent ubiquitination and degradation.[16] Understanding the biophysical and cellular parameters governing ternary complex formation is therefore critical for the rational design of potent and selective degraders.
Caption: Mechanism of action for a VHL-based PROTAC.
PART 1: PROTAC Synthesis Employing this compound
The journey of developing a novel PROTAC begins with its chemical synthesis. This compound serves as a crucial precursor for the VHL ligand portion of the molecule. The general strategy involves coupling this acid with a suitable amine-containing linker, which is subsequently conjugated to the POI-binding ligand.[7][17]
Protocol 1: Synthesis of a VHL-based PROTAC
This protocol outlines a general synthetic route. Specific reaction conditions may need optimization based on the chosen linker and POI ligand.
Materials:
-
Amine-functionalized linker (e.g., Boc-protected amino-PEG-acid)
-
POI ligand with a suitable functional group for coupling (e.g., amine or hydroxyl)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., TFA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Step-by-Step Procedure:
-
VHL Ligand-Linker Conjugation:
-
Dissolve this compound and an equimolar amount of the amine-functionalized linker in DMF.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the resulting VHL ligand-linker conjugate by flash chromatography.
-
-
Deprotection of the Linker:
-
If the linker has a protecting group (e.g., Boc), dissolve the conjugate in DCM.
-
Add TFA and stir at room temperature to remove the protecting group.
-
Evaporate the solvent to obtain the deprotected VHL ligand-linker.
-
-
Final PROTAC Assembly:
-
Couple the deprotected VHL ligand-linker with the POI ligand using a similar coupling procedure as in step 1.
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
PART 2: Biophysical and Biochemical Characterization
A thorough characterization of the PROTAC's binding properties is essential to understand its mechanism of action and to guide optimization efforts.
Protocol 2: Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-VHL ternary complex is a critical step in validating a PROTAC's mechanism of action.[15]
A. Fluorescence Polarization (FP) Assay:
This assay is a powerful tool to determine binary and ternary binding affinities and cooperativity.[22][23]
Principle: The FP of a fluorescently labeled molecule is proportional to its rotational correlation time. When a small fluorescent ligand binds to a larger protein, its rotation slows, leading to an increase in FP.
Procedure:
-
Binary Binding (PROTAC to VHL):
-
Use a fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide) as a probe.
-
In a microplate, add a fixed concentration of the VCB complex (VHL-ElonginC-ElonginB) and the fluorescent probe.
-
Titrate increasing concentrations of the synthesized PROTAC.
-
Measure the FP signal to determine the IC50 value for the displacement of the fluorescent probe, from which the binding affinity (Kd) can be calculated.
-
-
Ternary Complex Formation:
-
Saturate the PROTAC with the POI.
-
Titrate this binary complex into a solution containing the VCB complex and the fluorescent probe.
-
A change in FP compared to the binary binding experiment indicates the formation of a ternary complex.[22]
-
B. Surface Plasmon Resonance (SPR):
SPR provides quantitative data on the binding affinities and kinetics of binary and ternary complex formation.[15]
Procedure:
-
Immobilize the VHL protein on a sensor chip.
-
Flow the PROTAC over the chip to measure its binding to VHL.
-
Sequentially flow the POI over the chip to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities.
C. Isothermal Titration Calorimetry (ITC):
ITC is a label-free technique that measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS, and ΔG), binding affinities, and stoichiometry.[23][24]
Procedure:
-
Load the VCB complex into the sample cell.
-
Titrate the PROTAC into the cell to measure binary binding.
-
To measure ternary complex formation, pre-mix the PROTAC and POI and titrate this solution into the VCB-containing cell.
Data Summary: Biophysical Characterization
| Assay | Parameter Measured | Typical Values for an Effective PROTAC |
| FP | Binary Kd (PROTAC-VHL) | < 1 µM |
| Ternary Complex Cooperativity (α) | > 1 (Positive Cooperativity) | |
| SPR | Binary Kon/Koff (PROTAC-VHL) | Fast on-rate, slow off-rate |
| Ternary Complex Stability | Enhanced stability compared to binary complexes | |
| ITC | ΔG (Gibbs Free Energy) | Negative value indicating favorable binding |
PART 3: Cellular and Functional Evaluation
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Protocol 3: Target Protein Degradation Assays
A. Western Blotting:
This is the most common method for quantifying changes in protein levels.
Procedure:
-
Cell Treatment: Treat cultured cells with a dose-response of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the POI. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Quantification: Use densitometry to quantify the band intensities and calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[15]
B. In-Cell Target Ubiquitination Assay:
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[14]
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an antibody against ubiquitin to detect the polyubiquitinated POI.[14]
Protocol 4: Global Proteomics for Selectivity Profiling
Quantitative mass spectrometry is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[6][14][25]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.
-
Protein Digestion and Labeling: Digest the protein lysates into peptides and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[26]
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions to identify off-target degradation events.[25][26]
Caption: A comprehensive workflow for the development and evaluation of a novel PROTAC.
PART 4: Investigating Resistance Mechanisms
The emergence of resistance is a significant challenge in drug development. CRISPR-Cas9 screening is a powerful, unbiased approach to identify genes whose knockout confers resistance to a PROTAC.[8][27][28]
Protocol 5: CRISPR-Cas9 Resistance Screening
Objective: To identify genetic determinants of resistance to the newly synthesized PROTAC.
Procedure:
-
Cell Line Preparation: Use a cell line that is sensitive to the PROTAC and stably expresses Cas9.
-
sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide sgRNA library via lentivirus.
-
PROTAC Selection: Treat the transduced cell population with the PROTAC at a concentration that effectively kills the majority of cells. Maintain a parallel DMSO-treated control population.
-
Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells, extract genomic DNA, and amplify the sgRNA-encoding regions by PCR.
-
Data Analysis: Sequence the amplicons and use bioinformatics tools to identify sgRNAs that are significantly enriched in the PROTAC-treated population compared to the control. The corresponding genes are potential drivers of resistance.[8]
Conclusion
This compound is a valuable chemical entity for the development of novel VHL-based PROTACs. By following a systematic workflow encompassing rational design, chemical synthesis, and rigorous biophysical and cellular characterization, researchers can effectively harness this building block to create potent and selective protein degraders. The protocols and insights provided in this guide are intended to empower researchers in their quest to expand the arsenal of tools for targeted protein degradation and to develop next-generation therapeutics.
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- Ternary Complex Form
- Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders | Essays in Biochemistry | Portland Press. (URL: )
- Navigating the Selectivity Landscape of PROTACs: A Comparative Guide to IAP-Based Degraders and Altern
- Protein Degradation and PROTACs - Promega Corpor
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- PROTAC Ternary Complex Form
- An In-depth Technical Guide to VHL-based PROTACs: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degrad
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. (URL: )
- Target Identification and Selectivity Analysis of Targeted Protein Degraders. (URL: )
- Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - Frontiers. (URL: )
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (URL: )
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
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- PROTAC® Degrad
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed. (URL: [Link])
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- 1 Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs Miriam Girardinia,1, Chiara Maniacia,1,2, Scott J. - ChemRxiv. (URL: )
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - ACS Public
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH. (URL: [Link])
- Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA) | Journal of the American Chemical Society. (URL: [Link])
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B. (URL: [Link])
- Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. (URL: [Link])
- VHL Fragment Screening for PROTAC Binders - Sygn
- CAS NO. 1261934-09-1 | 5-(4-Fluoro-3-methoxyphenyl)
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed. (URL: [Link])
- Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC - NIH. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - NIH. (URL: [Link])
- Conducting CRISPR/dCas9 screens to identify drug resistance mechanisms in neuroblastoma | Research Communities by Springer N
- Click chemistry in the development of PROTACs - PMC - NIH. (URL: [Link])
- Chemical Inducers of Targeted Protein Degrad
- Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed. (URL: [Link])
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed Central - NIH. (URL: [Link])
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Application Notes and Protocols for the Utilization of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid in PROTAC Development
Introduction: A New Frontier in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to an event-driven mechanism that harnesses the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[6][7] This catalytic mode of action offers the potential for greater potency and durability of effect compared to traditional inhibitors.[1][3]
This document provides a comprehensive guide for researchers on the use of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid as a potential building block for the development of novel PROTACs. While its specific protein targets are still under active investigation, its structural motifs suggest potential as a "warhead" for a range of proteins. The carboxylic acid moiety provides a versatile chemical handle for the attachment of various linkers, making it an attractive starting point for PROTAC synthesis. These application notes will detail the physicochemical properties of this compound, provide a generalized protocol for its incorporation into a PROTAC scaffold, and outline a comprehensive workflow for the evaluation of the resulting degrader molecules.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful downstream applications. The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1261934-09-1 | [8][9][10][11][12] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [8][9][11][12] |
| Molecular Weight | 247.22 g/mol | [8][9][11] |
| Purity | Typically ≥98% | [11][12] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | [8] |
PROTAC Design and Synthesis Strategy
The successful design of a PROTAC requires careful consideration of its three components: the warhead, the E3 ligase ligand, and the linker.[4][5]
The Warhead: this compound
This molecule serves as the starting point for engaging the Protein of Interest (POI). The nicotinic acid core is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a variety of protein targets. The fluoro and methoxy substitutions on the phenyl ring can influence binding affinity, selectivity, and metabolic stability.
E3 Ligase Ligand Selection
The choice of E3 ligase ligand is a critical determinant of a PROTAC's activity. The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][7][13] Ligands for other E3 ligases such as MDM2 and IAPs are also utilized.[5][14] For this protocol, we will focus on the widely used CRBN ligand, pomalidomide, and the VHL ligand, VH032.
Linker Design and Optimization
The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][4][] Key linker parameters to consider include:
-
Length: The optimal linker length is empirically determined and typically ranges from 6 to 24 atoms.[] A linker that is too short may lead to steric hindrance, while a linker that is too long may result in unproductive binding.[1][16]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[1] Common linker motifs include alkyl chains and polyethylene glycol (PEG) units.[4][][16]
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the orientation of the proteins in the ternary complex.
The following diagram illustrates the general workflow for PROTAC synthesis starting from this compound.
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Application Note & Protocol: In Vitro Characterization of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Abstract
This document provides a comprehensive guide for the in vitro experimental evaluation of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a compound with potential pharmacological activity. The following protocols are designed for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action, potency, and selectivity. We will detail the necessary steps for cell culture, primary functional assays, and downstream signaling pathway analysis, with a focus on G-protein coupled receptor (GPCR) targets, given the structural motifs of the compound. The methodologies herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring a nicotinic acid core.[1][2] Nicotinic acid and its derivatives are well-established ligands for the G-protein coupled receptor GPR109A (also known as HCA2).[3][4] GPR109A primarily couples to the Gαi/o family of G-proteins.[3] Upon agonist binding, this coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This signaling pathway is a key mechanism in regulating lipid metabolism.[4][6]
The structural modifications in this compound may alter its binding affinity, selectivity, and functional potency at GPR109A or other related receptors. Therefore, a systematic in vitro evaluation is crucial to characterize its pharmacological profile. This guide will focus on a Human Embryonic Kidney 293 (HEK293) cell line stably expressing human GPR109A as the primary model system.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the in vitro characterization of the test compound.
Caption: High-level workflow for compound characterization.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | United States Biological | F4015-15 |
| HEK293 cells expressing human GPR109A | ATCC | PTA-6076 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418 Sulfate) | Thermo Fisher Scientific | 10131035 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| Forskolin | Sigma-Aldrich | F6886 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| HTRF cAMP Dynamic 2 Assay Kit | Cisbio | 62AM4PEB |
| PathHunter® eXpress GPR109A β-Arrestin Kit | Eurofins DiscoverX | 93-0210E2CP0S |
| White, 384-well, low-volume assay plates | Corning | 3826 |
Detailed Protocols
Cell Culture and Maintenance
Rationale: A stable cell line expressing the target of interest is fundamental for reproducible results. HEK293 cells are a robust and easily transfectable line, making them ideal for heterologous expression of GPCRs like GPR109A.[7] The use of a selection antibiotic (G418) ensures the maintenance of a pure population of receptor-expressing cells.
Protocol:
-
Culture HEK293-hGPR109A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
For assays, harvest cells using Trypsin-EDTA and resuspend in serum-free assay buffer. Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell seeding density.
Primary Functional Assay: cAMP Accumulation
Rationale: Since GPR109A is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][5] To measure this decrease, adenylyl cyclase is first stimulated with forskolin.[5] The potency of an agonist is then determined by its ability to inhibit this forskolin-induced cAMP production.[8] A competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended for high-throughput screening and accurate quantification.[9]
Signaling Pathway:
Caption: Gαi-mediated inhibition of cAMP production.
Protocol (using Cisbio HTRF cAMP Assay):
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by a further dilution into assay buffer to achieve the final desired concentrations with a constant DMSO concentration (typically ≤ 0.5%).
-
Cell Seeding: Dispense 5 µL of cell suspension (e.g., 2,000-5,000 cells/well) into a 384-well white, low-volume assay plate.
-
Forskolin/IBMX Addition: Prepare a solution of forskolin and the phosphodiesterase inhibitor IBMX in assay buffer. The final concentration of forskolin should be around its EC80 to provide a sufficient signal window. IBMX is included to prevent the degradation of cAMP.[8]
-
Compound Addition: Add 5 µL of the serially diluted compound to the wells. Include controls for basal (buffer only), forskolin-stimulated (no compound), and a reference agonist (nicotinic acid).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Follow the manufacturer's protocol for the HTRF cAMP assay. This involves adding the d2-labeled cAMP and the anti-cAMP cryptate antibody, followed by a 60-minute incubation at room temperature before reading on a TR-FRET-compatible plate reader.[9]
Data Analysis and Interpretation
Rationale: The raw TR-FRET ratio data must be converted into a dose-response curve to determine the compound's potency (IC50). Normalizing the data to the assay controls (basal and stimulated) is crucial for comparing results across different experiments.
Protocol:
-
Normalization:
-
Normalize the data as a percentage of inhibition of the forskolin response: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_basal) / (Ratio_forskolin - Ratio_basal)) where Ratio is the HTRF ratio (Em665/Em620).
-
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 (concentration at which 50% of the forskolin-stimulated response is inhibited).
-
Quality Control: The assay quality should be assessed using the Z'-factor. A Z'-factor > 0.5 indicates a robust and reliable assay.
Example Data Table:
| Parameter | Value | Description |
| IC50 | Report in µM | Potency of the compound in inhibiting cAMP. |
| Hill Slope | Report value | Steepness of the dose-response curve. |
| Max Inhibition | Report in % | Efficacy of the compound at saturating concentrations. |
| Z'-factor | > 0.5 | Assay quality and robustness. |
Secondary Assay: β-Arrestin Recruitment
Rationale: GPCR activation can also trigger G-protein-independent signaling pathways, often mediated by β-arrestins.[3][10] Assessing β-arrestin recruitment provides a more complete picture of the compound's functional profile and can reveal "biased agonism," where a ligand preferentially activates one pathway over another.[11] β-arrestin assays provide a stoichiometric, non-amplified signal that can be a robust alternative to second messenger assays.[12]
Protocol (using Eurofins DiscoverX PathHunter® Assay):
-
Follow the manufacturer's protocol for the PathHunter® eXpress GPR109A β-Arrestin Kit.[11]
-
The general principle involves cells co-expressing GPR109A fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[10]
-
Upon agonist-induced receptor activation and β-arrestin recruitment, the two tags are brought into proximity, forcing the complementation of a β-galactosidase enzyme.[10]
-
Addition of a substrate results in a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.
-
Analyze the data similarly to the cAMP assay, generating a dose-response curve and calculating the EC50 for β-arrestin recruitment.
Conclusion
This application note provides a robust framework for the in vitro characterization of this compound. By employing a primary functional assay to measure Gαi-mediated cAMP inhibition and a secondary assay to assess β-arrestin recruitment, researchers can effectively determine the compound's potency, efficacy, and potential for biased agonism at the GPR109A receptor. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data critical for advancing drug discovery programs.
References
- Boccella S, et al. Forskolin-free cAMP assay for Gi-coupled receptors. J Pharmacol Toxicol Methods. 2015;76:50-5.
- Kaur H, et al. cAMP assays in GPCR drug discovery. Methods Cell Biol. 2017;142:51-57.
- Wang T, et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- Wang T, et al. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- Mahmoud Z, et al. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024;145:107136.
- ResearchGate. Robust cAMP assay kit for Gi coupled GPCRs?
- Rajasekaran S, et al. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. 2011.
- Yslas E, et al. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Front Pharmacol. 2023;14:1274154.
- Hassan GS, et al. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). 2023;356(12):e2300250.
- Li Z, et al. Measurement of β-Arrestin Recruitment for GPCR Targets. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- Thangaraju M, et al. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Res. 2009;69(7):2826-32.
- Eurofins DiscoverX. Why Study GPCR Arrestin Recruitment?
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Wikipedia. Nicotinic acid.
- Kamanna VS, et al. Nicotinic acid: pharmacological effects and mechanisms of action. Am J Cardiol. 2008;101(8A):20B-26B.
- Wang T, et al. Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. 2019.
- Oakwood Chemical. This compound, min 98%, 1 gram.
- Linus Pauling Institute. Niacin.
- Kamanna VS, et al. Mechanism of action of niacin. Am J Cardiol. 2008;101(8A):20B-26B.
- Witkowski M, et al. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nat Med. 2024;30(2):424-434.
- Ilie OD, et al. Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants (Basel). 2020;9(8):724.
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Application Notes and Protocols for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid Experiments
Introduction
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin), a well-established therapeutic agent.[1][2] While specific biological data for this particular analog is not extensively published, its structural similarity to nicotinic acid strongly suggests that it functions as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][3] Activation of GPR109A initiates a cascade of intracellular events with significant implications for lipid metabolism and inflammatory responses.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. It covers theoretical background, practical considerations for formulation, and detailed protocols for both in vitro and in vivo studies. The protocols are designed to be self-validating, with integrated controls and clear explanations for each step.
Mechanism of Action: The GPR109A Signaling Axis
GPR109A is a Gi/o-coupled receptor primarily expressed on adipocytes and various immune cells, including macrophages and neutrophils.[3][5] Ligand binding, such as by nicotinic acid and its derivatives, triggers a conformational change in the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits.[4] This event initiates two primary signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and the subsequent release of free fatty acids (FFAs) into circulation.[1][2]
-
β-Arrestin Mediated Anti-inflammatory Effects: The Gβγ subunits can recruit β-arrestins, which act as scaffolding proteins to initiate downstream signaling cascades independent of G proteins. This pathway is implicated in the anti-inflammatory effects of GPR109A activation in immune cells.[4]
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: Proposed signaling pathway of this compound via GPR109A activation.
Formulation and Solubility Considerations
A significant challenge in preclinical studies of novel small molecules is their often-poor aqueous solubility.[6][7] this compound, with its aromatic rings, is predicted to have low water solubility. Therefore, appropriate formulation is critical for obtaining reliable and reproducible experimental results.
Table 1: Recommended Solvents and Formulation Strategies
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water or buffer. | Simple to prepare. | May have toxic effects at high concentrations. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds (e.g., Tween® 80, Solutol® HS-15).[7] | Can significantly increase solubility. | May interfere with some biological assays. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with lipophilic molecules.[8] | Generally well-tolerated. | Can have limited loading capacity. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility. As a nicotinic acid derivative, this compound is acidic and will be more soluble at higher pH. | Simple and effective. | May not be suitable for all biological systems. |
| Nanosuspensions | Reduction of particle size to the nanometer range to increase surface area and dissolution rate.[7][9] | Can improve bioavailability for in vivo studies. | Requires specialized equipment for preparation. |
Recommendation: For initial in vitro screening, dissolving the compound in a minimal amount of DMSO followed by dilution in culture media is a common practice. For in vivo studies, a formulation using a combination of co-solvents and surfactants, such as a solution containing 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline, is often a good starting point. However, the optimal formulation should be determined empirically.
In Vitro Experimental Protocols
The following protocols are designed to characterize the activity of this compound at the cellular level.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A, providing a functional readout of Gi/o-coupled receptor activation.[10]
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).[10]
Procedure:
-
Seed GPR109A-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the cAMP inhibition assay.
Protocol 2: Macrophage Anti-inflammatory Activity Assay
This protocol assesses the compound's ability to suppress the production of pro-inflammatory cytokines in macrophages, a key function of GPR109A agonists.[5]
Materials:
-
RAW 264.7 murine macrophage cell line or bone marrow-derived macrophages (BMDMs).
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Plate macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of cytokine production.
In Vivo Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in animal models. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Protocol 3: Acute Anti-lipolytic Effect in Mice
This experiment determines the compound's ability to reduce plasma free fatty acid levels, a primary pharmacodynamic effect of GPR109A activation in adipocytes.[4]
Animal Model: Male C57BL/6 mice.
Procedure:
-
Acclimatize mice for at least one week.
-
Fast the mice for 4 hours prior to the experiment.
-
Administer this compound or vehicle via oral gavage or intraperitoneal injection. A dose-ranging study (e.g., 10, 30, 100 mg/kg) is recommended.
-
Collect blood samples from the tail vein at baseline (time 0) and at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).
-
Separate plasma and measure the concentration of free fatty acids using a commercially available assay kit.
-
Analyze the data to determine the dose-dependent and time-dependent effects on plasma FFA levels.
Protocol 4: Evaluation in a Mouse Model of Atherosclerosis
This protocol assesses the long-term therapeutic potential of the compound in reducing atherosclerotic plaque development.[5][11]
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice.[11]
Procedure:
-
Wean ApoE-/- or Ldlr-/- mice onto a high-fat diet (e.g., Western diet) to induce atherosclerosis.
-
After 4-6 weeks on the high-fat diet, randomize the mice into treatment groups (vehicle and different doses of the test compound).
-
Administer this compound daily via oral gavage or by incorporating it into the diet for 8-12 weeks.
-
At the end of the treatment period, euthanize the mice and collect blood for lipid profile analysis (total cholesterol, LDL, HDL, triglycerides).
-
Perfuse the aorta and heart, and perform histological analysis of atherosclerotic lesions in the aortic root or entire aorta (e.g., Oil Red O staining).
-
Quantify the lesion area to determine the effect of the treatment on atherosclerosis progression.
Caption: Workflow for evaluating the compound in a mouse model of atherosclerosis.
Data Interpretation and Troubleshooting
Table 2: Summary of Expected Outcomes and Potential Issues
| Assay | Expected Outcome for an Active Compound | Potential Issues & Troubleshooting |
| cAMP Inhibition | Dose-dependent decrease in forskolin-stimulated cAMP levels. | No activity: Check cell line for GPR109A expression; verify compound solubility and stability. High variability: Optimize cell density and assay conditions. |
| Macrophage Cytokine Release | Dose-dependent inhibition of LPS-induced TNF-α and IL-6 secretion. | Compound toxicity: Perform a cell viability assay (e.g., MTT) in parallel. No inhibition: Confirm that the cells are responsive to LPS. |
| Acute Anti-lipolysis (in vivo) | Transient, dose-dependent reduction in plasma FFA levels. | No effect: Consider alternative routes of administration or formulation to improve bioavailability. High variability: Standardize fasting time and blood collection technique. |
| Atherosclerosis Model | Reduction in atherosclerotic lesion size and improvement in plasma lipid profile. | No therapeutic effect: The chosen dose may be too low; consider a longer treatment duration. Adverse effects: Monitor animal weight and general health throughout the study. |
Conclusion
This compound is a promising compound for investigation, likely acting as a GPR109A agonist. The protocols and guidelines presented here provide a robust framework for its preclinical evaluation. Careful attention to formulation, the use of appropriate controls, and systematic dose-response studies will be crucial for elucidating its therapeutic potential in metabolic and inflammatory diseases.
References
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- MDPI. (2024, March 20).
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
- Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-6310. [Link]
- Wikipedia. (n.d.). Nicotinic acid. [Link]
- Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5583-5588. [Link]
- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
- Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]
- Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Medscape. (n.d.). vitamin B3, Niacor (niacin) dosing, indications, interactions, adverse effects, and more. [Link]
- Gungor, S., et al. (2008). Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery using perfluorooctyl bromide as vehicle. Journal of Pharmacy and Pharmacology, 60(4), 433-440. [Link]
- Szymański, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech, 21(2), 58. [Link]
- Linus Pauling Institute. (2018, August). Niacin.
- Chefer, S. I., et al. (2006). Nicotinic alpha4beta2 receptor imaging agents: part II. Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene) in rodents and imaging by PET in nonhuman primate. Nuclear Medicine and Biology, 33(3), 295-304. [Link]
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
- Hazen, S. L., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
- Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Walzog, B., et al. (2014). Niacin reverses migratory macrophage foam cell arrest mediated by oxLDL in vitro. PLoS One, 9(12), e114643. [Link]
- Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine, 4(148), 148ra115. [Link]
- Guyton, J. R. (2007). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. The American Journal of Cardiology, 100(5A), 20S-25S. [Link]
- Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 11(11), 2758. [Link]
- Szentirmai, É., & Kapás, L. (2019). Nicotinic acid promotes sleep through prostaglandin synthesis in mice. Scientific Reports, 9(1), 17084. [Link]
- FDA. (n.d.). NIASPAN. [Link]
- Smith, J. R., et al. (1992). In vitro interactions of selected soluble fibers with the cardiovascular drugs nicotinic acid (niacin) and pentoxifylline. Proceedings of the Western Pharmacology Society, 35, 107-111. [Link]
- Meyer-Ficca, M. L., et al. (2018). Alpha-Amino-Beta-Carboxy-Muconate-Semialdehyde Decarboxylase Controls Dietary Niacin Requirements for NAD+ Synthesis. Cell Reports, 25(5), 1215-1223.e4. [Link]
- Wang, Q. J., et al. (1995). Dietary supplementation with taurine and niacin prevents the increase in lung collagen cross-links in the multidose bleomycin hamster model of pulmonary fibrosis. The Journal of Nutritional Biochemistry, 6(8), 432-438. [Link]
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Application Notes & Protocols: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid via Suzuki-Miyaura Coupling
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a key building block in modern medicinal chemistry.[1][2] The featured protocol details a robust and scalable Suzuki-Miyaura cross-coupling reaction. We delve into the causality behind experimental choices, from reagent selection to reaction parameter optimization, to ensure procedural integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for preparing this important intermediate.
Introduction and Significance
This compound (CAS 1261934-09-1) is a heterocyclic carboxylic acid derivative whose scaffold is of significant interest in pharmaceutical development.[3][4] Its structure incorporates a nicotinic acid moiety, a common pharmacophore, functionalized with a substituted phenyl ring.
The strategic placement of fluorine and methoxy groups is a classic medicinal chemistry tactic. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5][6] The methoxy group can modulate electronic properties and provide an additional vector for hydrogen bonding. Consequently, this compound serves as a critical intermediate in the synthesis of complex molecules, including potential nicotinic acetylcholine receptor (nAChR) agonists and antagonists for neurological disorders, as well as protein degrader building blocks.[1][7][8]
The Suzuki-Miyaura coupling is the premier method for synthesizing such biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10][11]
Synthetic Strategy: The Suzuki-Miyaura Coupling
The formation of the C-C bond between the pyridine ring of nicotinic acid and the substituted phenyl ring is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general transformation is outlined below:
Scheme 1: General Synthesis Route
Reactants: 5-Bromonicotinic acid and (4-Fluoro-3-methoxyphenyl)boronic acid. Product: this compound.
This reaction involves the coupling of 5-bromonicotinic acid with (4-fluoro-3-methoxyphenyl)boronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity while minimizing side reactions.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of 1-5 grams and can be scaled with appropriate adjustments.
3.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Equiv. | Amount (for 5 mmol scale) | Notes |
| 5-Bromonicotinic acid | 20826-04-4 | 202.01 | 1.0 equiv | 1.01 g | Starting material |
| (4-Fluoro-3-methoxyphenyl)boronic acid | 374536-23-3 | 183.96 | 1.2 equiv | 1.10 g | Coupling partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 equiv (3 mol%) | 122 mg | Palladium Precatalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 equiv | 2.07 g | Anhydrous, finely powdered base |
| 1,4-Dioxane | 123-91-1 | 88.11 | ~10 mL/mmol | 50 mL | Anhydrous, degassed |
| Water (H₂O) | 7732-18-5 | 18.02 | ~2.5 mL/mmol | 12.5 mL | Degassed, deionized |
3.2. Step-by-Step Procedure
-
Reaction Setup & Inert Atmosphere:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.01 g, 5.0 mmol), (4-fluoro-3-methoxyphenyl)boronic acid (1.10 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Scientist's Note: An inert atmosphere is crucial. Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and the formation of homocoupled byproducts.[12]
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (50 mL) and degassed deionized water (12.5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes to form a suspension.
-
Scientist's Note: A mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[13]
-
-
Catalyst Addition and Reaction:
-
Briefly remove the septum and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (122 mg, 0.15 mmol) to the flask under a positive flow of nitrogen.
-
Reseal the flask, ensure the condenser is attached and has a gentle flow of water, and heat the reaction mixture to 85-90 °C in a pre-heated oil bath.
-
Maintain vigorous stirring at this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Dichloromethane:Methanol (9:1) with 0.5% acetic acid. Stain with UV light. The product should be a new, more polar spot compared to the starting aryl bromide.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting bromide), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel. Add 50 mL of water.
-
Acidify the aqueous layer to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate (the product) will form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
3.3. Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of dichloromethane/methanol.
-
Expected Yield: 75-90%.
-
Characterization:
Mechanistic Insights and Parameter Rationale
Understanding the "why" behind the protocol is key to troubleshooting and adaptation.
4.1. The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid. This is often the rate-limiting step.[14]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. The base (K₂CO₃) is critical here; it activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which facilitates the transfer.[14]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst.[14]
4.2. Rationale for Reagent Choices
-
Palladium Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable Pd(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large "bite angle," which promotes the reductive elimination step and stabilizes the catalyst, preventing palladium black precipitation.
-
Base (K₂CO₃): A moderately strong base is required to activate the boronic acid without causing unwanted side reactions, such as hydrolysis of the nicotinic acid's ester precursor if one were used. Potassium carbonate is inexpensive, effective, and easily removed during workup.[11]
-
Boronic Acid Stoichiometry (1.2 equiv): A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling, a common side reaction where two boronic acid molecules couple with each other.[12]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from preparation to final product characterization.
Safety and Handling
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Procedure: Heating flammable solvents requires caution. Ensure the reaction apparatus is securely clamped and that the heating bath temperature is well-controlled.
References
- Chem-Impex International. (n.d.). 5-(4-Fluorophenyl)nicotinic acid.
- Sutherland, A., Gallagher, T., Sharples, C. G. V., & Wonnacott, S. (2003). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. The Journal of Organic Chemistry, 68(6), 2475–2478.
- Oakwood Chemical. (n.d.). This compound, min 98%.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- SciSpace. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- Semantic Scholar. (n.d.). The role of fluorine in medicinal chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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Application Note: High-Throughput Screening for Novel Modulators of Orphan G-Protein Coupled Receptors using 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of approximately one-third of all FDA-approved drugs.[1][2] Despite their therapeutic importance, many GPCRs remain "orphans" with unknown endogenous ligands and signaling functions, representing a significant opportunity for novel drug discovery. This application note describes a robust, high-throughput screening (HTS) workflow to identify novel agonists for a hypothetical orphan Gαi-coupled receptor, hereafter referred to as oGPCR-T.
The workflow is centered around 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid , a synthetic small molecule with structural similarities to nicotinic acid (niacin). Nicotinic acid is known to exert its pharmacological effects by activating the Gαi-coupled receptor GPR109A.[3][4] Based on this precedent, we hypothesize that this compound acts as a potent agonist for oGPCR-T. By using this compound as a positive control, we have developed a sensitive cell-based assay to screen large compound libraries for novel modulators of this orphan receptor.
The assay leverages Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in cyclic AMP (cAMP), a key second messenger whose production is inhibited by the activation of Gαi-coupled receptors.[2] This protocol provides a detailed, step-by-step methodology for assay development, execution, and data analysis, enabling researchers to reliably identify and characterize new chemical entities targeting this receptor class.
Assay Principle: Competitive cAMP HTRF Immunoassay
The screening assay quantifies intracellular cAMP levels using a competitive immunoassay format based on HTRF technology.[5][6][7] The core components are a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
When oGPCR-T is activated by an agonist, the coupled Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In the assay, cell lysate containing cAMP is mixed with the HTRF reagents. The unlabeled cAMP from the cells competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody.
-
High cAMP (Inactive Receptor): Unlabeled cAMP from the cell lysate outcompetes the d2-labeled cAMP for antibody binding. This prevents the donor and acceptor from coming into close proximity, resulting in a low HTRF signal .
-
Low cAMP (Active Receptor): With less unlabeled cAMP present, more d2-labeled cAMP binds to the antibody. This brings the donor and acceptor close enough for Förster Resonance Energy Transfer (FRET) to occur upon excitation, resulting in a high HTRF signal .
The signal is inversely proportional to the intracellular cAMP concentration.[7][8] To facilitate the measurement of Gαi-mediated inhibition, cells are stimulated with forskolin, an adenylyl cyclase activator, to create an artificially high basal level of cAMP.
Signaling Pathway Diagram
Caption: Agonist activation of the Gαi-coupled oGPCR-T inhibits adenylyl cyclase, reducing cAMP production.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 cell line expressing oGPCR-T | In-house | N/A |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS), qualified | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |
| TrypLE™ Express Enzyme | Thermo Fisher | 12604013 |
| 384-well, solid white, TC-treated plates | Greiner Bio-One | 781080 |
| cAMP HiRange Kit (HTRF) | Cisbio | 62AM6PEB |
| Forskolin | Sigma-Aldrich | F6886 |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | I5879 |
| This compound | United States Biological | F080015 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| HBSS (Hank's Balanced Salt Solution) | Thermo Fisher | 14025092 |
Experimental Protocol
This protocol is optimized for a 384-well plate format. All incubations should be performed in a humidified incubator at 37°C with 5% CO₂ unless otherwise specified.
Part 1: Cell Culture and Plating
-
Maintain Cells: Culture the HEK293-oGPCR-T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells every 2-3 days to maintain them in the exponential growth phase.
-
Cell Preparation: On the day of the assay, harvest cells using TrypLE™ Express. Resuspend the cells in assay buffer (HBSS) and perform a cell count.
-
Plating: Dilute the cell suspension to a pre-optimized density (e.g., 5,000 cells/10 µL) in assay buffer. Dispense 10 µL of the cell suspension into each well of a white, 384-well assay plate.
-
Expert Insight: Optimizing cell density is critical. Too few cells will produce a weak signal, while too many can lead to receptor desensitization and high basal activity.[8]
-
Part 2: Compound Preparation and Dispensing
-
Stock Solutions: Prepare a 10 mM stock solution of the positive control, this compound, in 100% DMSO. Test compounds from the library should also be prepared in 100% DMSO.
-
Intermediate Plates: Create an intermediate plate by performing serial dilutions of the stock compounds. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For dose-response curves, perform a 10-point, 1:3 serial dilution.
-
Assay-Ready Plate: Prepare an assay-ready plate by diluting the intermediate plate into assay buffer containing 2X Forskolin and 2X IBMX. The final DMSO concentration in the well should not exceed 0.5% to avoid cytotoxicity.
-
Expert Insight: IBMX, a phosphodiesterase inhibitor, is included to prevent the degradation of cAMP, thereby amplifying and stabilizing the signal.[8]
-
-
Compound Addition: Using an automated liquid handler, transfer 5 µL from the assay-ready plate to the cell plate.
Part 3: Assay Execution and Measurement
-
Stimulation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and HTRF Reagent Addition: Prepare the HTRF lysis buffer containing the d2-labeled cAMP and the Europium cryptate-labeled anti-cAMP antibody according to the manufacturer's protocol.[7] Add 5 µL of this mixture to each well.
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and simultaneous emission reads at 620 nm (donor) and 665 nm (acceptor).
HTS Workflow Diagram
Caption: High-throughput screening workflow from cell plating to hit identification.
Data Analysis and Quality Control
HTRF Ratio Calculation
For each well, calculate the ratiometric HTRF signal: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
Normalization
Normalize the data to the assay controls to determine the percent inhibition of forskolin-stimulated cAMP production.
-
Negative Control (0% Inhibition): Cells + Forskolin/IBMX + DMSO (High cAMP, Low HTRF Ratio)
-
Positive Control (100% Inhibition): Cells + Forskolin/IBMX + saturating concentration of this compound (Low cAMP, High HTRF Ratio)
% Inhibition = [(Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)] * 100
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to validate the quality and robustness of the HTS assay.[9][10][11] It measures the separation between the positive and negative control signals.
Z' = 1 - [3 * (SD_pos_ctrl + SD_neg_ctrl) / |Mean_pos_ctrl - Mean_neg_ctrl|]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal, may need optimization |
| < 0 | Unsuitable for screening |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for a full-scale HTS campaign.[10][11]
Hit Identification and Confirmation
-
Primary Screen: Hits are typically defined as compounds that produce a % Inhibition value greater than three standard deviations above the mean of the sample field (e.g., >50% inhibition).
-
Confirmation: Putative hits must be re-tested in the primary assay to confirm their activity.
-
Dose-Response: Confirmed hits are then tested in a dose-response format to determine their potency (EC₅₀). Data are fitted using a four-parameter logistic equation.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | 1. Low signal-to-background ratio.2. High well-to-well variability. | 1. Optimize cell number and forskolin concentration.2. Ensure proper cell mixing and use high-quality automated liquid handlers. |
| Edge Effects | Evaporation from wells on the plate perimeter. | 1. Do not use the outer wells for samples.2. Maintain proper humidity in the incubator.[12] |
| False Positives | 1. Compound auto-fluorescence.2. Compound cytotoxicity. | 1. Perform a counter-screen with parental cells lacking the receptor.2. Run a parallel cell viability assay. |
| False Negatives | Compound instability or insolubility in assay buffer. | Check compound solubility and consider using alternative buffer components if compatible with the assay. |
Conclusion
This application note provides a comprehensive and robust framework for conducting a high-throughput screen to identify novel agonists for the orphan receptor oGPCR-T. By utilizing the tool compound this compound and a validated HTRF-based cAMP assay, this protocol ensures high-quality, reproducible data. The inclusion of rigorous quality control metrics like the Z'-factor establishes a self-validating system, giving researchers confidence in the identified hits. This workflow is readily adaptable for screening other Gαi-coupled GPCRs and serves as a foundational methodology for accelerating the discovery of new therapeutics.
References
- The Scientist. (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications.
- BIT 479/579 High-throughput Discovery. Z-factors. North Carolina State University.
- Grokipedia. Z-factor.
- National Center for Biotechnology Information. Assay Guidance Manual: Principles of the HTRF cAMP Assay.
- ResearchGate. Principles of the HTRF cAMP Assay.
- Sygnature Discovery. (2022). High throughput screening of inverse agonists.
- GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
- Assay Quality Control. Z-Factor Calculator.
- National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program: Schematic illustration of the assay principle of the HTRF cAMP assay.
- Wang, H., et al. (2011). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica, 32(11), 1439-1447.
- Celtarys. High-Throughput Screening of GPCRs for Drug Discovery.
- Cisbio. HTRF® package insert cAMP HiRange.
- Arcis B.V. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Allen, J. A., Roth, B. L. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(12), 949-959.
- On HTS. (2023). Z-factor.
- Broad Institute. Cell-based assays for high-throughput screening.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
- Wikipedia. Nicotinic acid.
- Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. International Journal of Clinical Practice, 59(s148), 3-8.
- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
Sources
- 1. High-Throughput Screening of GPCRs for Drug Discovery Applications | The Scientist [the-scientist.com]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. focus.gbo.com [focus.gbo.com]
Application Notes & Protocols: 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
A Guide to the Synthesis, Characterization, and Biological Target Deconvolution of a Novel Nicotinic Acid Derivative
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid represents a structurally intriguing, yet functionally uncharacterized, chemical entity. This document provides a comprehensive guide for the medicinal chemist and chemical biologist to systematically investigate this compound. We eschew a review of known applications—as few are publicly documented—and instead present a hypothesis-driven framework for its complete investigation. This guide furnishes detailed, field-tested protocols for its chemical synthesis and purification, analytical characterization, and a logical workflow for biological target identification and validation. The primary hypothesis centers on the nicotinic acid scaffold's known affinity for the G protein-coupled receptor GPR109A (HCA₂), a validated target for dyslipidemia.[1][2] Protocols for in vitro functional and binding assays, alongside a key phenotypic cell-based assay, are provided to rigorously test this hypothesis. This document is designed to serve as a practical roadmap for transforming a novel molecular entity from a catalog chemical into a well-characterized pharmacological tool or a lead compound in a drug discovery program.
Introduction and Rationale
The nicotinic acid (niacin) scaffold is a cornerstone in medicinal chemistry, most notably for its profound effects on plasma lipid profiles.[3] Pharmacological doses of nicotinic acid effectively lower LDL cholesterol and triglycerides while increasing HDL cholesterol, primarily through the activation of the Gi-coupled receptor GPR109A expressed on adipocytes.[2][4] This activation leads to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent attenuation of hormone-sensitive lipase activity, ultimately reducing the flux of free fatty acids to the liver.[5]
The subject of this guide, this compound, is a strategic derivative of this validated pharmacophore. Its design incorporates two key modifications common in modern drug design:
-
Fluorine Substitution: The placement of a fluorine atom can significantly enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6]
-
Methoxy Group: This group can alter solubility, serve as a hydrogen bond acceptor, and influence the molecule's conformation and metabolic profile.
Given its structural parentage, the most logical starting hypothesis is that this compound functions as a modulator of GPR109A. This guide provides the necessary protocols to test this hypothesis, from chemical synthesis to downstream cellular validation. Additionally, its classification by some vendors as a "Protein Degrader Building Block" suggests a secondary, exciting application as a fragment for developing Proteolysis Targeting Chimeras (PROTACs), a possibility to be explored if the primary hypothesis proves incorrect.[7]
Physicochemical Properties
A foundational understanding of a compound's properties is critical for all subsequent experimental design.
| Property | Value | Source |
| CAS Number | 1261934-09-1 | [8][9][10] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [8][9] |
| Molecular Weight | 247.22 g/mol | [8][9] |
| Appearance | White to off-white solid | Typical |
| Purity | ≥98% (Commercially available) | [7][8] |
| Storage | Store at -20°C for long-term | [9] |
Chemical Synthesis and Characterization
The synthesis of biaryl compounds like this compound is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the workhorse for such transformations due to its functional group tolerance and generally high yields.
Proposed Synthetic Scheme
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Protocol 2.1: Synthesis of this compound
Rationale: This protocol uses a standard palladium catalyst (Pd(dppf)Cl₂) and a carbonate base. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents required for the reaction. Heating is necessary to drive the catalytic cycle to completion.
Materials:
-
5-Bromonicotinic acid
-
(4-Fluoro-3-methoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Add anhydrous 1,4-dioxane and water (e.g., a 4:1 ratio by volume). The mixture should be a suspension.
-
Add Pd(dppf)Cl₂ (0.02 - 0.05 eq). The small amount of catalyst is sufficient for the reaction to proceed efficiently.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and acidify to pH ~3-4 with 1 M HCl. The product, being a carboxylic acid, will precipitate upon acidification.
-
Extract the aqueous layer three times with ethyl acetate. The organic solvent will dissolve the desired product.
-
Combine the organic extracts and wash with water, then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol 2.2: Purification and Characterization
Rationale: Purification by flash chromatography is necessary to remove unreacted starting materials and catalyst residues. Final characterization by NMR and MS confirms the structure, while HPLC assesses the purity of the final compound, which must be >95% for use in biological assays.
Purification (Flash Column Chromatography):
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column and elute with a gradient of methanol in dichloromethane (DCM), e.g., 0% to 10% MeOH. The carboxylic acid product is polar and requires a polar eluent. Adding a small amount of acetic acid (0.5%) to the mobile phase can improve peak shape and prevent streaking.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate in vacuo.
Characterization:
-
¹H & ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra should be consistent with the proposed structure, showing characteristic shifts for the aromatic protons and carbons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to [M+H]⁺ or [M-H]⁻.
-
HPLC (High-Performance Liquid Chromatography): Determine the purity of the final compound. A single major peak should be observed.
Biological Investigation Workflow
A systematic, multi-stage approach is required to definitively identify the biological target and mechanism of action.
Caption: The GPR109A signaling cascade leading to lipolysis inhibition.
Protocol 4.1: In Vitro Radioligand Binding Assay
Rationale: This assay measures the ability of the test compound to displace a known radioactive ligand ([³H]-Nicotinic Acid) from the GPR109A receptor. This competition allows for the calculation of the compound's binding affinity (Kᵢ).
Materials:
-
Membranes prepared from cells overexpressing hGPR109A.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³H]-Nicotinic Acid (Radioligand).
-
Non-labeled nicotinic acid (for determining non-specific binding).
-
Test compound.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine binding buffer, a fixed concentration of [³H]-Nicotinic Acid (typically at its Kₔ value), and serially diluted test compound.
-
Controls:
-
Total Binding: Wells with radioligand only.
-
Non-specific Binding (NSB): Wells with radioligand and a high concentration of non-labeled nicotinic acid (e.g., 10 µM).
-
-
Add the hGPR109A membrane preparation to each well to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature with gentle shaking.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding versus the log of the test compound concentration. c. Fit the data to a one-site competition curve to determine the IC₅₀. d. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 4.2: Phenotypic Validation (Adipocyte Lipolysis Assay)
Rationale: This assay provides crucial physiological relevance by testing the compound's effect in a cell type endogenously expressing the target and measuring a key downstream biological response. Isoproterenol, a β-adrenergic agonist, stimulates lipolysis; a GPR109A agonist will inhibit this stimulation. Glycerol release into the medium is a direct measure of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA.
-
Isoproterenol.
-
Test compound and nicotinic acid.
-
Glycerol quantification reagent (e.g., Free Glycerol Reagent).
Procedure:
-
Wash differentiated 3T3-L1 adipocytes with KRBH buffer.
-
Pre-incubate the cells with serially diluted test compound or nicotinic acid for 30 minutes at 37°C.
-
Add a fixed concentration of isoproterenol (e.g., 1 µM) to stimulate lipolysis. Incubate for 1-2 hours.
-
Collect the supernatant (the assay medium).
-
Quantify the amount of glycerol in the supernatant using a commercial glycerol assay kit, measuring absorbance on a plate reader.
-
Data Analysis: a. Normalize the data: Set the glycerol release from isoproterenol-stimulated cells as 100% and basal (unstimulated) release as 0%. b. Plot the percentage of inhibition of isoproterenol-stimulated glycerol release versus the log of the compound concentration. c. Fit the curve to determine the IC₅₀ for the inhibition of lipolysis.
Data Summary and Future Directions
The culmination of these experiments will provide a robust pharmacological profile of this compound.
Data Summary Table
| Assay | Parameter | Value (Example) | Interpretation |
| Functional Assay | EC₅₀ | 150 nM | Potency for activating the GPR109A receptor. |
| Binding Assay | Kᵢ | 120 nM | Affinity for the GPR109A receptor. |
| Lipolysis Assay | IC₅₀ | 200 nM | Potency for inhibiting lipolysis in adipocytes. |
Interpretation: A close correlation between the EC₅₀, Kᵢ, and IC₅₀ values would provide strong evidence that the compound's observed cellular activity is mediated through direct agonism at the GPR109A receptor.
Future Directions:
-
Selectivity Profiling: If the compound is a potent GPR109A agonist, it should be screened against a panel of other GPCRs to assess its selectivity. High selectivity is a hallmark of a promising therapeutic candidate.
-
Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as metabolic stability in liver microsomes and cell permeability assays (e.g., Caco-2), should be conducted to evaluate its drug-like properties.
-
Alternative Hypothesis (PROTACs): If the compound shows low or no activity at GPR109A, its identity as a "Protein Degrader Building Block" should be investigated. The carboxylic acid serves as a chemical handle to attach the molecule via a linker to an E3 ligase-binding moiety, potentially creating a PROTAC to degrade a yet-to-be-identified neo-substrate of the aryl-scaffold.
References
- AK Scientific, Inc. (n.d.). This compound, min 98%.
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Lipid Research, 46(8), 1571-1577.
- Wikipedia. (n.d.). Nicotinic acid.
- Behrendt, M., & Schlegel, F. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Chemistry of Heterocyclic Compounds, 60(1), 23-31.
- Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.
- Linus Pauling Institute. (2018). Niacin. Oregon State University.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
- ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
- Ferri, N., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
- Chiacchio, M. A., et al. (2022).
- National Center for Biotechnology Information. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 1261934-09-1 | this compound - Moldb [moldb.com]
- 9. usbio.net [usbio.net]
- 10. This compound | 1261934-09-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid (CAS 1261934-09-1).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5] This guide provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on improving reaction yield, minimizing impurities, and streamlining purification.
The core transformation involves the palladium-catalyzed coupling of 5-bromonicotinic acid with (4-fluoro-3-methoxyphenyl)boronic acid. While robust, this reaction is sensitive to a number of parameters that can significantly impact the outcome.
Core Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is low. What are the most common culprits?
Low yield is the most frequent issue and can stem from multiple points in the process: incomplete reaction, degradation of starting materials, formation of side products, or inefficient purification. A systematic approach is essential for diagnosis.
The following workflow provides a logical progression for troubleshooting. Start by verifying the quality and stoichiometry of your reagents, as this is the simplest and most common source of error.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I suspect my coupling reaction isn't going to completion. How can I improve the conversion rate?
Incomplete conversion is often a result of suboptimal reaction conditions. The interplay between the catalyst, ligand, base, and solvent is critical for an efficient Suzuki-Miyaura coupling, especially with electron-deficient heteroaryl halides like 5-bromonicotinic acid.[6][7]
Core Parameters for Optimization:
-
Palladium Catalyst & Ligand: The choice of ligand is paramount. While Pd(PPh₃)₄ can be effective, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide higher activity and stability for the catalytic species, preventing catalyst decomposition and promoting the reductive elimination step.[4][8]
-
Base: The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[8][9] For substrates containing acidic protons, like nicotinic acid, a moderately strong, non-nucleophilic base like K₃PO₄ or K₂CO₃ is often superior to stronger bases like NaOH or alkoxides, which can increase the risk of side reactions.[10][11]
-
Solvent: A polar aprotic solvent is typically required to dissolve the reagents, particularly the base and boronate salt. Solvent systems like Dioxane/H₂O, DMF, or THF/H₂O are common.[7][10][12] The presence of water is often beneficial, as it helps dissolve the base and facilitates the formation of the active boronate species.[13]
-
Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C.[10][12] Insufficient temperature can lead to slow or stalled reactions. However, excessive heat can promote catalyst decomposition and side reactions.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale & Key Considerations |
| Aryl Halide | 5-Bromonicotinic acid (1.0 eq) | Ensure high purity. Iodides are more reactive but bromides offer a good balance of reactivity and stability.[4] |
| Boronic Acid | (4-Fluoro-3-methoxyphenyl)boronic acid (1.2-1.5 eq) | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation.[14] |
| Pd Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) is often robust for heteroaryl couplings. Pd(PPh₃)₄ is a reliable choice but may require higher temperatures.[7][10] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 eq) | K₃PO₄ is an excellent choice for coupling with nicotinic acids. Ensure the base is finely powdered and dry.[10][11] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or DMF | The solvent mixture must be rigorously degassed to prevent oxidation of the Pd(0) catalyst.[12][15] |
| Temperature | 90-100 °C | Monitor reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[10] |
Q3: I'm observing significant side products. What are they and how can I minimize them?
The formation of byproducts directly consumes starting materials and complicates purification, leading to lower isolated yields. The three most common side reactions in this synthesis are protodeboronation, dehalogenation, and homocoupling.[14]
Caption: Major side reactions that compete with the main catalytic cycle.
-
Protodeboronation: This is the acid- or base-catalyzed cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[14] Heteroaromatic rings can sometimes accelerate this process.
-
Solution: Use a slight excess (1.2-1.5 eq) of the boronic acid. Ensure the base is added after other reagents and avoid unnecessarily long reaction times or high temperatures. Using boronate esters, such as pinacol or MIDA esters, can increase stability.[13]
-
-
Dehalogenation: The aryl halide (5-bromonicotinic acid) is reduced to nicotinic acid. This can occur if the palladium complex reacts with a hydride source in the mixture, such as trace water or the solvent.[14]
-
Solution: Ensure all reagents and solvents are high quality and properly degassed. Using a robust ligand that promotes rapid cross-coupling over competing pathways can also help.
-
-
Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or an insufficiently active catalyst.
-
Solution: Rigorous degassing of the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst is critical.[12] Ensure the catalyst is active and the reaction temperature is optimal to favor the cross-coupling pathway.
-
Q4: The purification is difficult, and I'm losing product during workup and chromatography. What's a better strategy?
The product, this compound, is amphoteric, containing both a basic pyridine ring and an acidic carboxylic acid group. This property can be exploited for a highly effective, non-chromatographic purification. Standard silica gel chromatography can lead to poor recovery due to the compound's polarity and acidic nature.
Recommended Purification Protocol: Acid-Base Extraction
This protocol is designed to separate your acidic product from neutral organic impurities (like homocoupled byproducts) and basic impurities.
-
Initial Quench: After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Acidification: Carefully adjust the pH of the aqueous solution to ~2-3 using 1M HCl. Your product, being a carboxylic acid, will likely precipitate out at or near its isoelectric point. If it remains dissolved, proceed to the next step.
-
Extraction of Neutrals: Extract the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM) (3x). This will remove non-polar impurities, such as any homocoupled byproduct, into the organic phase. Discard the organic layers.
-
Basification & Product Extraction: Now, adjust the pH of the aqueous layer to ~8-9 using a base like saturated sodium bicarbonate (NaHCO₃) or 1M NaOH. This deprotonates the carboxylic acid, making the product water-soluble as its carboxylate salt.
-
Final Wash: Wash the basic aqueous layer once more with ethyl acetate to remove any remaining neutral or basic impurities.
-
Isolation: Re-acidify the clean aqueous layer to pH ~2-3 with 1M HCl. The pure product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[16]
This method avoids chromatography and often yields a product of high purity.[17][18] If further purification is needed, recrystallization from a solvent system like ethanol/water is a viable option.
Detailed Experimental Protocol
Optimized Protocol for Solution-Phase Synthesis
This protocol incorporates the troubleshooting advice for a robust synthesis.[10]
-
Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.3 eq), and finely powdered K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via cannula or syringe. The mixture should be stirred to a uniform suspension.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the flask under the argon atmosphere.
-
Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for 16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.
-
Workup & Purification:
-
Cool the reaction to room temperature. Dilute with ~10 volumes of water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with a small amount of water.
-
Transfer the filtrate to a separatory funnel and acidify to pH 2-3 with 1M HCl.
-
Extract three times with ethyl acetate to remove neutral impurities. Discard the organic layers.
-
Carefully add saturated NaHCO₃ solution to the aqueous layer until the pH is ~8.
-
Wash the basic aqueous layer one more time with ethyl acetate.
-
Re-acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and then with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to a constant weight to yield the final product.
-
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Marvel, C. S., & McElvain, S. M. (1923). Nicotinic Acid. Organic Syntheses, 3, 65.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
- Singh, U. P., & Singh, R. P. (2020). Optimization of reaction conditions for Suzuki coupling 1. ResearchGate.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
- El-Faham, A., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Wikipedia. (n.d.). Suzuki reaction.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. DOI:10.1039/C6SC02118B.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Gao, H., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- ResearchGate. (2002). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thirtle, J. R. (1958). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Google Patents.
- ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- SciSpace. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
- Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 45.
- ResearchGate. (2016). Optimization in reaction conditions for Suzuki coupling reactions....
- Berg, J. R. (1950). Purification of nicotinamide. U.S. Patent No. 2,496,114. Google Patents.
Sources
- 1. 1261934-09-1 | this compound - Moldb [moldb.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 1261934-09-1 [chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
Welcome to the technical support center for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the aqueous solubility of this compound. This document will delve into the physicochemical properties of the molecule and explore various established methodologies for solubility enhancement, complete with experimental protocols and theoretical justifications.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: Understanding the molecular structure is paramount to devising an effective solubility enhancement strategy. The key features are:
-
Nicotinic Acid Moiety: This pyridine-based carboxylic acid provides a primary site for pH-dependent ionization. The pKa of the carboxylic acid group is the main determinant of its charge state in aqueous solutions.[1][2]
-
Aromatic Rings: The presence of two aromatic rings (pyridine and fluoromethoxyphenyl) contributes to the molecule's hydrophobicity and potential for π-π stacking interactions, which can favor a solid, less soluble state.
-
Functional Groups: The fluoro and methoxy substitutions on the phenyl ring can influence crystal packing and intermolecular interactions, thereby affecting solubility.
The molecular formula is C13H10FNO3, and the molecular weight is 247.22 g/mol .[3][4][5][6]
Q2: I'm observing very low aqueous solubility of my batch of this compound. What is the first step I should take?
A2: The initial and most critical step is to determine the pH-dependent solubility profile of the compound. Since the molecule contains a carboxylic acid group, its solubility is expected to be highly dependent on the pH of the medium. The carboxylic acid will be predominantly in its neutral, less soluble form at low pH and will ionize to its more soluble carboxylate form as the pH increases above its pKa.
A pH-solubility profile will provide a quantitative measure of this behavior and guide the selection of appropriate formulation strategies. For instance, if the solubility significantly increases at a pH above 4-5, it indicates that pH modification or salt formation will be promising approaches.[7][8]
Troubleshooting Guide: Step-by-Step Experimental Protocols
This section provides detailed protocols for systematically investigating and improving the solubility of this compound.
pH-Dependent Solubility Profiling
Objective: To quantify the aqueous solubility of the compound across a physiologically relevant pH range.
Rationale: The ionization of the carboxylic acid group is governed by the Henderson-Hasselbalch equation. By measuring solubility at different pH values, we can estimate the intrinsic solubility (S₀) of the neutral form and the pKa of the compound.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., phosphate, acetate, or citrate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the logarithm of solubility against pH.
Expected Outcome: The resulting graph should show low solubility at acidic pH, with a significant increase as the pH approaches and surpasses the pKa of the carboxylic acid.
Visualization of pH-Dependent Ionization:
Caption: Ionization equilibrium of a carboxylic acid at different pH values.
Salt Formation for Solubility Enhancement
Objective: To form a salt of this compound to significantly improve its aqueous solubility and dissolution rate.
Rationale: Converting a weakly acidic drug into a salt is a widely used and effective method to enhance its solubility.[7][8][9] The salt form typically has a higher dissolution rate compared to the free acid.[10]
Experimental Protocol: Salt Screening
-
Counterion Selection: Choose a variety of pharmaceutically acceptable bases (counterions) to react with the carboxylic acid. Common choices include sodium hydroxide, potassium hydroxide, calcium hydroxide, and various amines (e.g., tromethamine, meglumine).
-
Stoichiometric Reaction: Dissolve the free acid in a suitable organic solvent (e.g., ethanol, isopropanol). Add a stoichiometric equivalent of the chosen base.
-
Crystallization: Allow the salt to crystallize out of the solution. This can be facilitated by cooling, adding an anti-solvent, or slow evaporation.
-
Isolation and Characterization:
-
Collect the resulting solid by filtration and dry it under vacuum.
-
Characterize the salt form using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity, differential scanning calorimetry (DSC) to determine the melting point, and thermogravimetric analysis (TGA) to assess hydration state.
-
-
Solubility Measurement: Determine the aqueous solubility of each salt form using the protocol described in the pH-dependent solubility profiling section.
Data Presentation: Comparative Solubility of Salt Forms
| Salt Form | Counterion | Aqueous Solubility (mg/mL at pH 7.0) |
| Free Acid | - | [Experimental Value] |
| Sodium Salt | Sodium | [Experimental Value] |
| Potassium Salt | Potassium | [Experimental Value] |
| Tromethamine Salt | Tromethamine | [Experimental Value] |
Co-solvency Approach
Objective: To increase the solubility of the compound by using a mixture of water and a water-miscible organic solvent (co-solvent).
Rationale: Co-solvents can enhance the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment, thereby making it more favorable for the hydrophobic solute.[11][12] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13]
Experimental Protocol:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Solubility Determination:
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).
-
Determine the solubility of this compound in each mixture using the equilibration and analysis method described previously.
-
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.
Data Presentation: Solubility in Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| Ethanol | 10 | [Experimental Value] |
| 20 | [Experimental Value] | |
| 30 | [Experimental Value] | |
| Propylene Glycol | 10 | [Experimental Value] |
| 20 | [Experimental Value] | |
| 30 | [Experimental Value] | |
| PEG 400 | 10 | [Experimental Value] |
| 20 | [Experimental Value] | |
| 30 | [Experimental Value] |
Cyclodextrin Complexation
Objective: To form an inclusion complex with a cyclodextrin to enhance the aqueous solubility of the compound.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[14][15] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, thereby increasing their apparent solubility in water.[14][15][16]
Experimental Protocol: Phase Solubility Study
-
Cyclodextrin Selection: Choose suitable cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known for their safety and high aqueous solubility.
-
Phase Solubility Diagram Construction:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of this compound to each solution.
-
Equilibrate the samples as described previously.
-
Filter and analyze the supernatant to determine the concentration of the dissolved compound.
-
-
Data Analysis: Plot the solubility of the compound against the cyclodextrin concentration. The shape of the curve (e.g., A-type, B-type) provides information about the stoichiometry and stability of the inclusion complex.
Visualization of the Solubility Enhancement Workflow:
Caption: Workflow for addressing poor solubility.
Solid Dispersion Techniques
Objective: To improve the dissolution rate and solubility by dispersing the compound in a hydrophilic carrier at a solid state.[17][18]
Rationale: Solid dispersions can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state, which is generally more soluble than the crystalline form.[19][20]
Experimental Protocol: Solvent Evaporation Method
-
Component Selection:
-
Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a cellulose derivative.
-
Solvent: Select a common solvent that can dissolve both the drug and the carrier (e.g., methanol, ethanol, or a mixture).
-
-
Preparation:
-
Dissolve both this compound and the carrier in the chosen solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
Collect the resulting solid dispersion.
-
Characterize the solid state using XRPD to confirm the absence of crystallinity (amorphous state) and DSC to observe any changes in thermal behavior.
-
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
References
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Core.ac.uk. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- ResearchGate. (2025, August 7). (PDF) Solid dispersion: A strategy for solubility enhancement.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
- PubMed. (2007, July 30). Salt formation to improve drug solubility.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Solubility of Things. (n.d.). Niacin.
- Arctom Scientific. (n.d.). CAS NO. 1261934-09-1 | this compound.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram.
- Longdom Publishing. (2025, August 2). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Wikipedia. (n.d.). Nicotinic acid.
- PubChem. (n.d.). Nicotinic Acid.
- Index of /. (2016, August 2). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. (2025, August 8). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF.
- National Institutes of Health. (2020, January 27). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. arctomsci.com [arctomsci.com]
- 5. 1261934-09-1 | this compound - Moldb [moldb.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. rjpdft.com [rjpdft.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 19. jddtonline.info [jddtonline.info]
- 20. japer.in [japer.in]
Technical Support Center: Navigating the Solution Stability of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Welcome to the technical support resource for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues when working with solutions of this compound. By understanding the potential liabilities of this molecule and employing systematic evaluation strategies, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of this compound in DMSO and stored it at -20°C, as suggested by the supplier. Are there any potential long-term stability issues I should be aware of?
While storing stock solutions at low temperatures is a standard practice to minimize degradation, several factors can still impact the long-term stability of this compound in DMSO.[1]
-
Freeze-Thaw Cycles: Repeatedly moving your stock solution between the freezer and the benchtop can introduce moisture and accelerate degradation. It is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[2]
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to hydrolysis of the compound over extended periods, even at low temperatures. Using anhydrous DMSO and proper storage techniques (e.g., using desiccants) can mitigate this risk.
-
Compound Purity: The initial purity of your solid material can affect the stability of the solution. Impurities may act as catalysts for degradation.
To ensure the integrity of your stock solution, it is best practice to qualify it after long-term storage, especially if you observe any changes in your experimental results. A quick analysis by HPLC or LC-MS can confirm the purity and concentration of the compound.
Q2: My aqueous solution of this compound shows a decrease in the parent compound peak and the appearance of new peaks in my HPLC analysis. What are the likely degradation pathways?
The chemical structure of this compound suggests several potential degradation pathways in aqueous solutions:
-
Hydrolysis: The nicotinic acid moiety, while generally stable, can be susceptible to degradation under certain pH and temperature conditions.[3] However, a more likely point of hydrolysis, though less common for aryl ethers, could be the methoxy group under harsh acidic or basic conditions.
-
Oxidation: The aromatic rings and the nitrogen in the pyridine ring could be susceptible to oxidation, especially in the presence of metal ions or exposure to air and light. This can lead to the formation of N-oxides or hydroxylated species.[4]
-
Photodegradation: The presence of chromophores (the aromatic rings) suggests a potential for degradation upon exposure to light, particularly UV wavelengths.[2][4] This can lead to a variety of degradation products.
The appearance of new peaks in your chromatogram strongly suggests that degradation has occurred. To identify the cause, a systematic forced degradation study is recommended.[5][6] This involves intentionally exposing the compound to various stress conditions (acid, base, oxidation, heat, and light) to determine its susceptibility to each.
Q3: I'm observing precipitation in my working solution, which is prepared in an aqueous buffer. What could be the cause and how can I resolve this?
Precipitation in aqueous buffers is a common issue and is typically related to the compound's solubility.
-
pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound is expected to be highly dependent on pH. In acidic conditions (pH below its pKa), the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases above the pKa, the carboxylate form will dominate, leading to increased aqueous solubility.
-
Buffer Effects: The composition of your buffer can also influence solubility. High concentrations of salts can sometimes lead to "salting out" of the compound.
-
Solvent Evaporation: If the solution is not stored in a tightly sealed container, evaporation of the solvent can increase the compound's concentration, leading to precipitation.[2]
Troubleshooting Steps:
-
Check the pH of your solution: Ensure the pH is in a range where the compound is sufficiently soluble. You may need to adjust the pH of your buffer.
-
Gently warm and vortex the solution: This may help to redissolve the precipitate.[2]
-
Consider a different buffer system: If the issue persists, you may need to screen different buffer components.
-
Prepare fresh solutions: If you suspect solvent evaporation, preparing a fresh solution is the best course of action.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results between experiments | 1. Degradation of the compound in stock or working solutions.[2] 2. Variability in solution preparation. | 1. Prepare fresh working solutions for each experiment from a recently prepared or properly stored stock. 2. Qualify the purity and concentration of your stock solution using HPLC or LC-MS. 3. Ensure accurate and consistent pipetting and dilution steps. |
| Loss of compound potency in cell-based assays | 1. Degradation in culture media. 2. Adsorption to plasticware. 3. Cellular metabolism of the compound. | 1. Assess the stability of the compound directly in the culture medium under incubation conditions (e.g., 37°C, 5% CO2). 2. Use low-binding plasticware for solution preparation and storage. 3. Perform a time-course experiment to measure the compound's concentration in the presence and absence of cells to assess metabolic stability. |
| Appearance of unexpected peaks in HPLC/LC-MS | 1. Contamination of the solvent or glassware. 2. Degradation of the compound. | 1. Run a blank injection of your solvent to check for contamination. 2. Ensure all glassware is thoroughly cleaned. 3. If contamination is ruled out, proceed with a forced degradation study to identify the nature of the degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and identifying potential degradation products.[5][7]
Objective: To systematically evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
Photostability chamber
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC or LC-MS analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all potential degradation products.
-
Data Interpretation: Calculate the percentage of degradation and identify the major degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6][8]
Visualizations
Troubleshooting Workflow for Solution Instability
Caption: A decision tree for troubleshooting solution instability issues.
References
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LSS. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- This compound, min 98%, 1 gram. LabAlley. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis. The methodologies and mechanistic explanations provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Introduction to the Synthetic Strategy
The synthesis of this compound typically proceeds through a two-step sequence:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 5-halonicotinonitrile (commonly 5-bromonicotinonitrile) with (4-fluoro-3-methoxyphenyl)boronic acid to form 5-(4-fluoro-3-methoxyphenyl)nicotinonitrile.
-
Nitrile Hydrolysis: Subsequent hydrolysis of the nicotinonitrile intermediate under acidic or basic conditions to yield the final carboxylic acid product.
Each of these steps is prone to specific side reactions that can impact yield and purity. This guide will address these potential issues in a structured, problem-solution format.
Common Side Reactions and Troubleshooting
Part 1: Suzuki-Miyaura Coupling Side Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but not without its challenges. Below are common side reactions and strategies to mitigate them.
Question 1: I am observing significant amounts of unreacted 5-bromonicotinonitrile and the formation of 3-methoxyphenol in my reaction mixture. What is the likely cause and how can I prevent it?
Answer:
This issue likely points to two common side reactions in Suzuki-Miyaura coupling: protodeboronation of the boronic acid and dehalogenation of the aryl halide.
-
Protodeboronation is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 1-fluoro-2-methoxybenzene from your boronic acid. This side reaction is often competitive with the desired cross-coupling.[1]
-
Dehalogenation of 5-bromonicotinonitrile results in the formation of nicotinonitrile.
Troubleshooting Guide for Protodeboronation and Dehalogenation:
| Parameter | Recommendation | Rationale |
| Base | Use a non-aqueous, moderately strong base like K₃PO₄ or Cs₂CO₃. | Aqueous bases can provide a proton source for protodeboronation. Stronger bases can sometimes promote this side reaction. |
| Solvent | Ensure anhydrous reaction conditions. Use solvents like toluene, dioxane, or THF. | Water can facilitate protodeboronation.[1] |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures can increase the rate of protodeboronation. |
| Catalyst/Ligand | Use a high-activity catalyst system to promote rapid cross-coupling. | A faster desired reaction will outcompete the slower side reactions. Consider using sterically hindered and electron-rich phosphine ligands. |
| Reaction Time | Monitor the reaction closely and stop it once the starting materials are consumed. | Prolonged reaction times can lead to increased side product formation. |
Question 2: My final product is contaminated with a significant amount of a symmetrical biaryl impurity, 4,4'-difluoro-3,3'-dimethoxy-1,1'-biphenyl. What is this impurity and how can I avoid its formation?
Answer:
This impurity is the result of homocoupling of the (4-fluoro-3-methoxyphenyl)boronic acid. This side reaction involves the palladium-catalyzed coupling of two molecules of the boronic acid.[2][3][4]
Troubleshooting Guide for Homocoupling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). | The presence of oxygen is a known promoter of boronic acid homocoupling.[4][5] |
| Stoichiometry | Use a slight excess (1.1-1.3 equivalents) of the boronic acid. | This can help to ensure the complete consumption of the aryl halide, but a large excess may lead to more homocoupling. |
| Catalyst Pre-activation | Consider pre-activating the palladium catalyst before adding the coupling partners. | This can sometimes lead to a more efficient catalytic cycle and reduce the likelihood of side reactions. |
Part 2: Nitrile Hydrolysis Side Reactions
The hydrolysis of the nitrile group to a carboxylic acid is the final step in the synthesis. The primary challenge here is ensuring the reaction goes to completion.
Question 3: I am isolating a significant amount of 5-(4-fluoro-3-methoxyphenyl)nicotinamide as a byproduct. How can I drive the hydrolysis to the carboxylic acid?
Answer:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[6][7][8][9] Incomplete hydrolysis will result in the isolation of this amide. The stability of the amide can make the second hydrolysis step more challenging than the first.
Troubleshooting Guide for Incomplete Nitrile Hydrolysis:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | For acidic hydrolysis, use a strong acid like concentrated HCl or H₂SO₄ and increase the reaction time and/or temperature. For basic hydrolysis, use a strong base like NaOH or KOH with elevated temperatures. | Harsher conditions are often required to hydrolyze the stable amide intermediate to the carboxylic acid.[9] |
| Water Content | Ensure a sufficient excess of water is present in the reaction mixture. | Water is a key reagent in the hydrolysis, and a limiting amount can stall the reaction at the amide stage. |
| Monitoring | Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the amide intermediate. | This will help in determining the optimal reaction time. |
Visualizing the Synthetic Pathway and Side Reactions
To better understand the relationships between the desired reaction and its potential pitfalls, the following diagrams illustrate the key transformations.
Caption: Desired synthetic route to the target molecule.
Caption: Common side reactions in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for the Suzuki-Miyaura coupling step?
A1: Typically, palladium catalyst loading ranges from 1-5 mol%. However, for challenging substrates or to improve reaction kinetics and minimize side reactions, higher loadings or more active catalyst systems may be employed.
Q2: How can I purify the final product from the unreacted starting materials and side products?
A2: Purification of nicotinic acid derivatives can often be achieved by recrystallization.[10] Adjusting the pH of the aqueous solution can be used to precipitate the carboxylic acid. If significant amounts of neutral byproducts (like the homocoupling product) are present, extraction with an organic solvent at a pH where the nicotinic acid is in its salt form (and thus water-soluble) can be effective. Column chromatography can also be used for more challenging purifications.[11]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Palladium catalysts can be pyrophoric. Handle them under an inert atmosphere. 5-Bromonicotinonitrile is a skin and eye irritant. Boronic acids can also be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use 5-chloronicotinonitrile instead of 5-bromonicotinonitrile?
A4: While Suzuki-Miyaura couplings with aryl chlorides are possible, they are generally more challenging than with aryl bromides due to the stronger carbon-chlorine bond. This often requires more specialized and active catalyst systems.
References
- Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Metal-Mediated Assembly of Biaryls. Chemical Reviews, 108(8), 3047-3159.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555-1564.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of homocoupling in the Suzuki–Miyaura reaction.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Organic Syntheses Procedure, Coll. Vol. 1, p.385 (1941); Vol. 4, p.49 (1925). [Link]
- PubChem. (n.d.). 5-Bromonicotinonitrile.
- Shaughnessy, K. H. (2015). Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Chemical Reviews, 115(3), 1345-1398.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358.
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
- 7. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
Technical Support Center: Purification of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Welcome to the technical support guide for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid (CAS 1261934-09-1). This document is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block. The inherent structural properties of this compound—namely the presence of a carboxylic acid, a pyridine ring, and a substituted phenyl group—present unique challenges during purification.
This guide provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommendations to help you achieve your desired purity and yield.
Understanding the Typical Impurity Profile
Effective purification begins with understanding the potential impurities. This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This synthetic route dictates the most probable impurities you will encounter.
-
Unreacted Starting Materials:
-
5-Bromo or 5-chloronicotinic acid.
-
4-Fluoro-3-methoxyphenylboronic acid or its esters.
-
-
Reaction Byproducts:
-
Homo-coupled Products: Such as a biphenyl derivative from the coupling of two boronic acid molecules.[4]
-
Protodeborylation Product: 1-Fluoro-2-methoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Hydrolysis Products: Cleavage of the desired product or starting materials under harsh basic conditions.
-
-
Catalyst-Related Impurities:
-
Residual Palladium: Elemental palladium (Pd(0)) or palladium salts (Pd(II)), often appearing as a grey or black discoloration.
-
Ligands: Triphenylphosphine or its oxide, if used in the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude this compound?
A: An acid-base workup is the most effective first step. The carboxylic acid moiety allows for selective extraction. After quenching the reaction, dilute with an organic solvent (like ethyl acetate) and water. Adjust the pH of the aqueous layer to >8 with a base (e.g., NaHCO₃ or K₂CO₃) to deprotonate the nicotinic acid, making it water-soluble. This will pull the desired product into the aqueous layer, leaving many non-polar impurities (like homo-coupled byproducts and ligand residues) in the organic layer. The aqueous layer can then be washed, re-acidified to pH ~3-4 with HCl to precipitate the product, which is then collected by filtration.[1]
Q2: How can I confirm the purity of my final product?
A: A multi-technique approach is recommended.
-
HPLC/UPLC: The primary method for quantitative purity assessment. A reverse-phase C18 column is typically effective.[5]
-
¹H NMR: To confirm the chemical structure and identify any major organic impurities.
-
LC-MS: To confirm the molecular weight (247.22 g/mol ) and identify masses of unknown impurity peaks.[6][7][8]
-
Melting Point: A sharp melting point range indicates high purity.
Q3: My purified compound is off-white or grey. What causes this and how do I fix it?
A: A grey or black color is almost always due to residual palladium catalyst.[9] This contamination can be difficult to remove, especially if it's colloidal. Standard filtration may not be sufficient. Effective removal strategies are detailed in the troubleshooting section below.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: HPLC analysis shows persistent, closely-eluting impurity peaks.
Probable Cause: The impurities are structurally very similar to the product, such as positional isomers or related nicotinic acid derivatives. Standard recrystallization or a simple acid-base wash may not be sufficient to resolve them.
Solution: Preparative HPLC
For the highest purity, especially for reference standards or preclinical candidates, preparative HPLC is the most powerful tool.[10][11]
Caption: Preparative HPLC Workflow for High-Purity Isolation.
Protocol: Preparative HPLC Purification
-
Analytical Method Development: First, develop a robust analytical HPLC method that shows good separation between your product and the impurities. A common starting point is a C18 column with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Scale-Up: Transfer the method to a preparative column of the same stationary phase. The flow rate and injection volume will be increased proportionally to the column dimensions.
-
Sample Preparation: Dissolve the impure solid in a suitable solvent (e.g., DMSO, DMF, or methanol) at a high concentration.
-
Fraction Collection: Inject the sample and collect fractions corresponding to the product peak as detected by a UV detector.
-
Post-Prep Processing: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions, and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).
Problem 2: Significant product loss during recrystallization.
Probable Cause: The chosen solvent system has either too high or too low solvating power for the compound at different temperatures. The compound may also be "oiling out" instead of crystallizing.
Solution: Systematic Solvent Screening
A systematic approach to finding the ideal recrystallization solvent is crucial. The ideal solvent should dissolve the compound completely at an elevated temperature but have very low solubility at room temperature or below.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Single Solvents | |||
| Ethanol/Water | High | ~78-100 | Excellent for polar compounds like carboxylic acids. Adjusting the water ratio is key.[12][13] |
| Isopropanol (IPA) | Medium-High | 82 | Often provides sharp crystals for aromatic acids. |
| Acetonitrile | Medium | 82 | Good for moderately polar compounds; can be used in a binary system. |
| Ethyl Acetate | Medium | 77 | Less polar; good for removing more polar impurities that remain in the mother liquor. |
| Binary Systems | |||
| Dioxane/Water | N/A | ~101 | A powerful solvent system for aromatic carboxylic acids.[1] |
| Toluene/Ethanol | N/A | ~78-111 | Toluene helps to solubilize the aromatic rings, while ethanol solvates the polar groups. |
Protocol: Optimized Recrystallization
-
Small-Scale Test: In separate test tubes, attempt to dissolve ~20 mg of your crude product in 0.5 mL of various hot solvents from Table 1.
-
Identify Potential Solvents: A good candidate will fully dissolve the material when hot and show significant crystal formation upon cooling to room temperature and then in an ice bath.
-
Scale-Up: Dissolve the bulk crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities (like palladium black) are present, perform a hot filtration through Celite or filter paper.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Do not disturb the flask.
-
Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Complete Crystallization: Once crystallization begins, place the flask in an ice bath for at least one hour to maximize yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Problem 3: Product is persistently grey/black, indicating palladium contamination.
Probable Cause: Palladium has not been effectively removed during the initial workup. It may be present as insoluble Pd(0) or soluble Pd(II) complexes. Filtration alone is often insufficient.[9][14]
Solution: Palladium Scavenging
Metal scavengers are solid-supported reagents with functional groups (e.g., thiols, amines) that chelate and bind palladium, allowing for its removal by simple filtration.[15][16]
Caption: Decision-Making Flowchart for Palladium Removal.
Protocol: Palladium Scavenging
-
Dissolve Product: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., THF, Methanol, or DMF).
-
Select Scavenger: Thiol-based scavengers are highly effective for chelating palladium.[14]
-
Add Scavenger: Add the scavenger (typically 3-5 equivalents relative to the initial catalyst loading) to the solution.
-
Stir: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined empirically.
-
Filter: Filter the mixture through a pad of Celite to remove the scavenger-bound palladium.[9]
-
Isolate Product: Remove the solvent from the filtrate under reduced pressure to recover the purified product.
Alternative Method: Activated Carbon Treatment with activated carbon can also effectively adsorb palladium residues.[15][17] However, it can sometimes lead to product loss due to non-specific adsorption. Use a minimal amount and stir for a limited time (e.g., 1-2 hours) before filtering through Celite.
By systematically applying these troubleshooting strategies and protocols, researchers can overcome the common purification challenges associated with this compound and obtain material of high purity suitable for downstream applications.
References
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18).
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Method of removing palladium. (2005). Google Patents.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
- 5-Fluoronicotinic Acid. PubChem, National Institutes of Health.
- Application Compendium Solutions for Preparative HPLC. Agilent Technologies.
- COMMON SOLVENTS FOR CRYSTALLIZATION. (PDF).
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
- Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
- Your trick to remove residual palladium. Reddit.
- Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
- Rapid and Sensitive LC-MS/MS Analysis of Nicotinic Acid and Nicotinamide in Human Plasma. Phenomenex.
- Principles in preparative HPLC. University of Warwick.
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024, March 11). SciSpace.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.
- Preparation and purification of nicotinamide mononucleotide analogs. (1980). PubMed.
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (2022). MDPI.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. This compound | 1261934-09-1 [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. 1261934-09-1 | this compound - Moldb [moldb.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. reddit.com [reddit.com]
- 17. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
Welcome to the technical support center for the synthesis and optimization of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic challenges encountered when preparing this valuable compound. As a key building block in various research and development programs, ensuring a robust and efficient synthesis is paramount. This document provides not only procedural steps but also the underlying scientific rationale to empower you to overcome experimental hurdles.
I. Overview of the Synthesis: The Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide (typically 5-bromonicotinic acid) with an arylboronic acid ((4-fluoro-3-methoxyphenyl)boronic acid) in the presence of a palladium catalyst and a base.[1]
The general transformation is as follows:
Reaction Scheme:
Sources
Technical Support Center: Investigating the Degradation Pathways of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid (CAS 1261934-09-1). This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound as a key building block in drug discovery and development. Understanding the chemical stability and potential degradation pathways of this molecule is critical for ensuring the integrity of experimental data, the viability of lead candidates, and the development of stable formulations.
This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and advanced analytical workflows to empower you to proactively investigate and characterize the degradation profile of this compound.
Part 1: Frequently Asked Questions (FAQs) - Initial Stability & Handling
This section addresses preliminary questions regarding the handling, storage, and inherent structural liabilities of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: There is conflicting information from various suppliers, with some recommending room temperature[1] and others -20°C[2]. This discrepancy often arises from selling the compound for different purposes (e.g., as a stable solid for synthesis vs. long-term storage of a reference standard).
Our Expert Recommendation: For long-term stability (>6 months) and to minimize the risk of subtle degradation, especially after the container has been opened, we recommend storing the solid compound at -20°C in a desiccated environment . The presence of a carboxylic acid and a methoxy group suggests potential susceptibility to long-term environmental factors. For routine short-term use in a lab, storage at room temperature in a tightly sealed container away from light and moisture is generally acceptable.
Q2: Based on its structure, what are the most probable degradation pathways for this molecule?
A2: The structure of this compound contains several functional groups that represent potential sites for chemical degradation. By analogy with similar chemical structures, we can predict the following vulnerabilities:
-
Hydrolysis (Acidic/Basic): The aryl-ether bond of the methoxy group is a potential site for acid-catalyzed cleavage, which would yield a phenolic derivative. While generally stable, extreme pH and elevated temperatures could facilitate this reaction.
-
Oxidation: The electron-rich aromatic rings, particularly the methoxy-substituted phenyl ring, are susceptible to oxidative degradation. This can lead to the formation of hydroxylated byproducts or, in more aggressive conditions, ring-opening products.
-
Photolysis: Aromatic systems, especially those with heteroatoms and activating groups, can absorb UV light, leading to photolytic degradation. This often proceeds via radical mechanisms.
-
Thermal Degradation: At elevated temperatures, the most likely degradation pathway is decarboxylation of the nicotinic acid moiety, releasing CO₂ and forming 5-(4-fluoro-3-methoxyphenyl)pyridine. This is a common degradation route for many carboxylic acids[3][4].
Q3: What is a forced degradation study, and why is it essential for this compound?
A3: A forced degradation (or stress testing) study is an experiment that intentionally exposes a drug substance to harsh conditions—such as high/low pH, oxidation, light, and heat—to accelerate its decomposition[5][6]. The primary objectives are:
-
To Identify Degradants: It helps to identify the likely degradation products that could form under normal storage conditions or during formulation.[6]
-
To Establish Degradation Pathways: Understanding how the molecule breaks down provides critical insights into its intrinsic stability.[6]
-
To Develop Stability-Indicating Methods: The study generates a complex sample of the parent compound and its degradants. This mixture is then used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the parent compound from all potential impurities and degradation products. This is a regulatory requirement for drug development[7].
For a novel building block like this compound, performing this study early can prevent costly failures later in development by informing stable formulation strategies and storage conditions.
Part 2: Troubleshooting Guide - Executing a Forced Degradation Study
This section is structured to address specific issues you might encounter during your experiments, providing both the "how" and the "why" for each step.
Issue 1: "My compound shows instability in acidic solution. How do I confirm the pathway and identify the products?"
Answer: This is a common observation, potentially due to the hydrolysis of the methoxy group. Here is a systematic approach to investigate this.
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
Stress Condition: In a clean vial, add an aliquot of the stock solution to 1 M HCl to achieve a final concentration of ~0.1 mg/mL.
-
Control: Prepare a parallel sample by adding the same aliquot of stock solution to purified water.
-
Incubation: Place both vials in a controlled environment, such as a water bath or oven, at 60°C.
-
Time Points: Withdraw aliquots from both the stressed and control samples at regular intervals (e.g., 2, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the acidic aliquots with an equivalent amount of 1 M NaOH to halt the degradation reaction before analysis.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Part 3).
Causality & Interpretation: A decrease in the peak area of the parent compound in the acid-stressed sample, with a corresponding increase in one or more new peaks (degradants), confirms acid liability. The primary suspected product is the phenolic derivative resulting from O-demethylation. You can use LC-MS to confirm the mass of the degradant peak, looking for a mass change of -14 Da (loss of CH₂).
Caption: Proposed acid-catalyzed O-demethylation pathway.
Issue 2: "I'm observing multiple new peaks after exposing my sample to peroxide. How do I investigate oxidative degradation?"
Answer: The electron-rich aromatic rings are prime targets for oxidation. Hydrogen peroxide (H₂O₂) is a standard reagent used to simulate oxidative stress.
-
Preparation: Use the same 1 mg/mL stock solution as described previously.
-
Stress Condition: In a vial, add an aliquot of the stock solution to a 3% solution of hydrogen peroxide to achieve a final concentration of ~0.1 mg/mL.
-
Control: Prepare a parallel sample in purified water.
-
Incubation: Keep both samples at room temperature, protected from light, for up to 24 hours. Oxidative reactions are often rapid.
-
Time Points: Analyze samples at initial, 2, 8, and 24-hour time points.
-
Analysis: Analyze directly by HPLC. No quenching step is typically required, but if the reaction is too fast, it can be slowed by high dilution with the mobile phase.
Causality & Interpretation: The appearance of new peaks suggests oxidative degradation. Common oxidative reactions include hydroxylation of the aromatic rings or the formation of N-oxides on the pyridine ring. An increase in mass of +16 Da (addition of an oxygen atom) for a degradant peak, as determined by LC-MS, is strong evidence for these pathways.
Caption: Potential oxidative degradation pathways.
Issue 3: "My sample degraded upon heating. How do I properly assess thermal stability?"
Answer: Thermal degradation is investigated by exposing the compound to high temperatures, both as a solid and in solution. Decarboxylation is a primary concern for carboxylic acids[4].
-
Solid State: Place a small amount of the solid compound in an open vial in a calibrated oven at a high temperature (e.g., 105°C) for 48 hours.
-
Solution State: Prepare a solution of the compound (~0.1 mg/mL) in purified water or a suitable solvent. Place it in a sealed vial in an oven at 70°C.
-
Control: Keep control samples (solid and solution) at room temperature.
-
Analysis: After the exposure period, dissolve the solid sample in a solvent and analyze both the heat-stressed and control samples by HPLC.
Causality & Interpretation: Significant degradation at high temperatures indicates thermal liability. For the primary suspected pathway, decarboxylation, you should look for a degradant with a mass change of -44 Da (loss of CO₂).
Part 3: Advanced Protocols & Data Interpretation
This section provides standardized workflows and methodologies for a comprehensive stability assessment.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
A robust analytical method is the foundation of any degradation study. Here is a recommended starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with a shallow gradient (e.g., 10-90% B over 20 minutes) to screen for all potential degradants.
-
Optimize the gradient to ensure baseline separation between the parent peak and all degradant peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector. Scan across a range (e.g., 210-400 nm) to find the optimal wavelength for detecting both the parent and its degradants. A wavelength around 254 nm or 280 nm is a good starting point.
-
System Suitability: Before analysis, ensure the system meets suitability criteria (e.g., tailing factor < 2, theoretical plates > 2000) for the parent peak[8].
Protocol 2: Forced Degradation Study Workflow
The following diagram and table summarize a comprehensive forced degradation study. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis[9].
Caption: General workflow for a forced degradation study.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Potential Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | 2 - 48 hours | Ether Cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80°C | 2 - 48 hours | Decarboxylation, Ether Cleavage |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2 - 24 hours | Ring Hydroxylation, N-Oxidation |
| Thermal (Solution) | Purified Water | 70°C | 48 hours | Decarboxylation |
| Thermal (Solid) | Solid State | 105°C | 48 hours | Decarboxylation, Melt |
| Photolytic | ICH Q1B Option II | Ambient | Per ICH | Radical reactions, Rearrangements |
Q4: How do I use this data to establish a stability profile?
A4: After running the analyses, create a summary table. For each condition, report the % degradation of the parent compound and the relative peak areas of the major degradants. This creates a "stability fingerprint" of your molecule.
Example Interpretation:
-
High degradation in 1 M HCl, but stable in water at the same temperature: Confirms acid-catalyzed degradation.
-
A major peak appears under both base and thermal stress with a mass loss of 44 Da: Strongly indicates decarboxylation is a key degradation pathway.
-
No degradation under photolytic conditions: Suggests the molecule is photostable.
This profile is invaluable for guiding formulation efforts. For example, if the compound is highly susceptible to acid hydrolysis, you would need to select excipients and buffer systems to maintain a neutral or slightly basic pH in the final drug product.
References
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
- Degradation Pathways | Request PDF.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- This compound, min 98%, 1 gram. hd-scientific. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Rel
- (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS-research.no. [Link]
- Thermal Degradation Study in the Process Development of Atorvastatin Calcium.
- Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits.
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- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
overcoming poor reactivity of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
<Technical Support Center: 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to the reactivity of this compound in your synthetic endeavors. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and execution.
Section 1: Understanding the Reactivity Profile
FAQ 1: Why am I observing poor reactivity with this compound in my coupling reactions?
The observed reactivity of this compound is a result of a combination of electronic and steric factors inherent to its structure.
-
Electronic Effects: The pyridine ring is an electron-deficient system, which generally deactivates the ring towards electrophilic substitution but can also influence the reactivity of the carboxylic acid group. The substituents on the phenyl ring also play a crucial role. The methoxy group (-OCH₃) is an electron-donating group, which can increase electron density on the phenyl ring. Conversely, the fluorine atom (-F) is an electron-withdrawing group. The interplay of these electronic effects can modulate the overall reactivity of the molecule.[1]
-
Steric Hindrance: The substituent at the 5-position of the nicotinic acid introduces steric bulk around the carboxylic acid group. This steric hindrance can impede the approach of reagents, such as coupling agents or the amine component in an amidation reaction, to the carboxylic acid, thereby slowing down or preventing the reaction.[2]
-
Poor Solubility: Nicotinic acid and its derivatives can sometimes exhibit poor solubility in common organic solvents, which can be a limiting factor in achieving efficient reaction kinetics.[3]
Diagram: Factors Influencing Reactivity
Caption: Key factors contributing to the poor reactivity of the title compound.
Section 2: Troubleshooting Amide Bond Formation
Amide bond formation is a common transformation where researchers encounter difficulties with this substrate.
FAQ 2: My standard amide coupling reaction (e.g., using DCC/HOBt) is failing or giving very low yields. What should I try next?
Standard coupling conditions may not be sufficient to overcome the inherent low reactivity. The following strategies can be employed to improve yields.
Strategy 1: Activation of the Carboxylic Acid
The first step in amide bond formation is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
-
Acid Chlorides: Conversion of the carboxylic acid to the more reactive acyl chloride is a robust method.
-
Protocol 1: Acyl Chloride Formation.
-
Suspend this compound (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Add oxalyl chloride (2-3 equiv) or thionyl chloride (2-3 equiv) dropwise at 0 °C.[4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used immediately in the next step.
-
-
-
Uronium/Aminium and Phosphonium Salt-Based Reagents: These reagents are often more effective than carbodiimides for hindered substrates.
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Protocol 2: Amide Coupling with HATU.
-
Dissolve this compound (1.0 equiv), HATU (1.1-1.5 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir at room temperature or gently heat (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup and purify by chromatography.
-
-
Strategy 2: Optimizing Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous polar aprotic solvents (DMF, NMP, DMSO) | Helps to dissolve the starting materials and intermediates, facilitating the reaction. |
| Base | Non-nucleophilic organic bases (DIPEA, TEA, N-methylmorpholine) | Prevents unwanted side reactions with the coupling reagent or activated acid. |
| Temperature | Room temperature to 60 °C | Increased temperature can help overcome the activation energy barrier for sterically hindered substrates. |
| Reaction Time | 12-24 hours | Slower reactions may require extended time to reach completion. |
Diagram: Troubleshooting Amide Coupling
Sources
Technical Support Center: Synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Welcome to the technical support center for the synthesis of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this key biaryl intermediate. By understanding the mechanistic origin of common impurities, you can strategically optimize your reaction conditions to ensure high purity and yield.
The predominant synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is versatile but susceptible to several side reactions that can complicate purification and reduce yield.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting for the most frequent issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a significant amount of a homocoupled biaryl impurity, 4,4'-difluoro-3,3'-dimethoxy-1,1'-biphenyl. How can I prevent this?
A1: This is a classic issue in Suzuki-Miyaura couplings, known as boronic acid homocoupling. [1][3] This side reaction involves the coupling of two molecules of the (4-fluoro-3-methoxyphenyl)boronic acid. It is primarily caused by two factors: the presence of dissolved oxygen or the use of a Palladium(II) precatalyst without efficient reduction to the active Palladium(0) species.[1][4][5]
Mechanistic Insight: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) within the catalytic cycle. This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[4][5] Similarly, if a Pd(II) source like Pd(OAc)₂ is used, it must be reduced to Pd(0) to initiate the primary catalytic cycle. A common pathway for this reduction is the homocoupling of the boronic acid.[1]
Troubleshooting & Optimization Strategies:
-
Ensure a Rigorously Inert Atmosphere: The most critical step is the thorough exclusion of oxygen.[4]
-
Degassing Solvents: Sparge your solvent (e.g., dioxane, toluene, THF) with an inert gas like argon or nitrogen for at least 30-60 minutes prior to use.[3]
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction solvent.
-
Reaction Setup: Assemble your reaction vessel under a positive pressure of nitrogen or argon. A subsurface sparge of the reaction mixture with inert gas for 10-15 minutes before adding the catalyst can be highly effective.[4]
-
-
Select an Appropriate Palladium Source:
-
Use a Pd(0) Precatalyst: Using a precatalyst already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the need for an initial reduction step, thereby reducing the propensity for homocoupling.[3]
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent can facilitate the formation of Pd(0) without consuming the boronic acid. Potassium formate has been shown to be effective in suppressing homocoupling.[4]
-
-
Optimize Reagent Addition:
-
Slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Diagram 1: Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Q2: My reaction is sluggish, and I see a significant amount of 4-fluoro-3-methoxyphenol in my crude product. What is causing this?
A2: This impurity arises from a side reaction known as protodeboronation. [6] It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your nucleophilic partner.[6][7] This reaction is highly dependent on pH, temperature, and water content.[6][7] Electron-deficient arylboronic acids can be particularly susceptible.[8]
Mechanistic Insight: Protodeboronation can be catalyzed by acid or base.[6] In the context of the Suzuki reaction, base-catalyzed protodeboronation is a common issue. The presence of water in the reaction mixture provides the proton source for this undesired pathway. Higher temperatures accelerate this decomposition.[7]
Troubleshooting & Optimization Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases like K₂CO₃ or K₃PO₄.[3] The role of the base is to activate the boronic acid to form a more nucleophilic borate species for the transmetalation step, so a balance must be struck.[9][10][11]
-
Control Water Content: While Suzuki reactions often benefit from a small amount of water to help dissolve the base and facilitate the formation of the active borate species, excess water can promote protodeboronation. If using an aqueous base, ensure the amount is carefully controlled. Using anhydrous solvents and a finely powdered anhydrous base (like K₃PO₄) can be an effective strategy.
-
Lower the Reaction Temperature: High temperatures can significantly increase the rate of protodeboronation.[7] If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to 80-90 °C. This may require a longer reaction time or a more active catalyst system, but it will preserve the unstable boronic acid.
-
Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider using a more stable derivative of the boronic acid, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate.[6][12][13] These reagents act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the opportunity for decomposition.[12][13]
Q3: I'm observing unreacted 5-bromonicotinic acid in my final product even after extended reaction times. How can I improve conversion?
A3: Incomplete conversion often points to issues with catalyst activity, the choice of reaction components, or the inherent reactivity of the starting materials. 5-Bromonicotinic acid contains both an electron-deficient pyridine ring and a deactivating carboxylic acid group, which can present challenges.
Troubleshooting & Optimization Strategies:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this coupling.
-
Use Modern Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition step (often the rate-limiting step with aryl chlorides/bromides) and stabilize the active catalyst, leading to higher turnover numbers and better yields.[14]
-
Consider a Precatalyst: Modern palladium precatalysts are designed for high activity and are often more effective than generating the catalyst in situ.
-
-
Base and Solvent System: The base and solvent play a crucial role in the reaction's success.
-
Base Strength: A sufficiently strong base is required to activate the boronic acid for transmetalation. Tripotassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is strong enough to be effective but generally minimizes side reactions.[15]
-
Solvent Polarity: Aprotic polar solvents like dioxane, 2-MeTHF, or DMF can be effective. A combination of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) is a common and effective system.[1]
-
-
Protecting the Carboxylic Acid: The free carboxylic acid can potentially interfere with the basic conditions or coordinate to the palladium center. While many Suzuki couplings tolerate free carboxylic acids, if conversion issues persist, consider protecting it as a methyl or ethyl ester. The ester can be saponified in a subsequent step to yield the desired nicotinic acid.
Table 1: Summary of Troubleshooting Strategies
| Observed Impurity/Issue | Primary Cause(s) | Recommended Solutions |
| Homocoupled Dimer | Oxygen contamination; Pd(II) source | Rigorously degas solvents; use a Pd(0) catalyst or add a reducing agent; maintain an inert atmosphere. |
| Protodeboronation Product | Excess water; strong base; high temp. | Use a milder base (K₂CO₃, K₃PO₄); control water content; lower reaction temperature; use a stable boronic ester. |
| Unreacted Starting Material | Low catalyst activity; suboptimal base/solvent | Use bulky, electron-rich ligands (e.g., SPhos); use a stronger base (K₃PO₄); consider protecting the carboxylic acid group. |
| Palladium Black | Catalyst decomposition | Use a more robust ligand; lower reaction temperature; ensure proper stoichiometry and purity of reagents. |
Optimized Experimental Protocol
This protocol is a robust starting point designed to minimize the formation of common impurities.
Diagram 2: Optimized Suzuki-Miyaura Workflow
Caption: Step-by-step workflow for the impurity-controlled synthesis.
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 equiv), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add previously degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via cannula.
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting 5-bromonicotinic acid is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and carefully acidify the aqueous phase with 1M HCl to a pH of approximately 4-5 to precipitate the product.
-
Purification: Filter the resulting solid, wash with water, and then a non-polar solvent like hexanes.[16] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure this compound.[16][17][18]
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Martín, R., & Buchwald, S. L. (2008). A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides. Accounts of Chemical Research. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
- Dreher, S. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Mechanisms of Suzuki–Miyaura Reactions.
- Al-Amin, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Wikipedia. (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. scilit.com [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
storage and handling best practices for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Welcome to the technical support center for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, best practices for storage and handling, and comprehensive troubleshooting for common experimental challenges.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, often utilized in the synthesis of complex molecules targeting a range of biological pathways.[1] Its structural features, including the fluorinated phenyl ring and the nicotinic acid core, make it a valuable scaffold for developing novel therapeutics. This guide aims to empower users with the knowledge to handle this compound effectively and navigate potential experimental hurdles.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its successful application in research.
| Property | Value | Source |
| CAS Number | 1261934-09-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1][2][3] |
| Molecular Weight | 247.22 g/mol | [1][2][3] |
| Purity | Typically ≥98% | [1][2] |
Storage and Handling: Best Practices
Proper storage and handling are critical to maintain the integrity and stability of this compound, ensuring reproducible experimental outcomes.
Storage Recommendations
For long-term storage, it is recommended to store this compound at -20°C .[3] Some suppliers may indicate room temperature storage for short periods; however, for maximum stability and to prevent potential degradation, sub-zero temperatures are advisable.[1] The compound should be stored in a tightly sealed container to protect it from moisture and light.
Handling Precautions
As with any chemical compound, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood, to avoid inhalation of dust particles.
-
Skin and Body Protection: A laboratory coat should be worn.
It is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure. Avoid the formation of dust when working with the solid material. In case of accidental contact, rinse the affected area with copious amounts of water.
Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling
The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency and excellent functional group tolerance. The following protocol is adapted from established procedures for the synthesis of similar 5-arylnicotinic acid derivatives.[4][5][6][7]
Reaction Scheme
Sources
Technical Support Center: 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
Welcome to the technical support resource for 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid (CAS 1261934-09-1). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common sources of experimental variability encountered when working with this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and basic properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a heterocyclic building block commonly used in pharmaceutical research.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261934-09-1 | [2][3] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [1][2] |
| Molecular Weight | 247.22 g/mol | [1][2] |
| Typical Purity | ≥98% | [1][3] |
| Appearance | Typically a solid (e.g., white to off-white powder) | General chemical knowledge |
| Solubility | Soluble in organic solvents like DMF and DMSO.[4] | [4] |
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintain the integrity and purity of the compound. While some suppliers suggest room temperature storage, storing at -20°C is recommended for long-term stability and to minimize potential degradation.[2][3] For maximum product recovery from the vial, especially with small quantities, it is advisable to centrifuge the vial briefly before opening the cap.[2] Always handle the compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the primary applications of this compound?
A3: this compound is primarily used as a building block in medicinal chemistry and drug discovery.[1] The nicotinic acid scaffold is a common feature in many biologically active molecules, and this specific derivative allows for the introduction of a substituted phenyl ring, which can be crucial for modulating properties like receptor binding affinity, selectivity, and pharmacokinetic profiles.[5]
Part 2: Synthesis Troubleshooting Guide - The Suzuki-Miyaura Cross-Coupling
The most common method for synthesizing this compound and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This section addresses the frequent challenges encountered during this synthesis.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for solution-phase Suzuki coupling.[5]
Q4: My Suzuki coupling reaction has a very low yield or failed to proceed. What are the likely causes?
A4: Low or no conversion is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.
1. Catalyst Inactivity:
-
Cause: The active Pd(0) species is the workhorse of the catalytic cycle.[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction can be inefficient, consuming some of your phosphine ligand or boronic acid via homocoupling, which reduces the efficiency of the desired reaction.[8] The catalyst can also aggregate into inactive palladium black.[9]
-
Solution:
-
Use a Pd(0) Source: Start with a catalyst already in the active oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][10]
-
Choose Robust Ligands: Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the catalytic cycle more efficiently and prevent catalyst decomposition.[11][12]
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon) and maintain a positive pressure of inert gas throughout the reaction.[5][10]
-
2. Inappropriate Base or Solvent:
-
Cause: The base is crucial for activating the boronic acid to facilitate transmetalation.[13] The choice of base and solvent are often interdependent. An incorrect combination can lead to poor solubility of reactants or an ineffective reaction environment.
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly effective bases for coupling with nicotinic acid derivatives.[5][14] K₃PO₄ is a stronger base and can be more effective for less reactive substrates.
-
Solvent System: A mixture of an organic solvent and water is often optimal.[10] Common systems include Dioxane/H₂O, Toluene/H₂O, or DMF.[10][11] The aqueous phase helps dissolve the base and facilitates the reaction. DMF is a good choice for its ability to dissolve a wide range of reactants at high temperatures.[11]
-
3. Poor Quality of Reagents:
-
Cause: The purity of your starting materials is paramount. 5-bromonicotinic acid should be pure, and the (4-fluoro-3-methoxyphenyl)boronic acid is particularly susceptible to degradation. Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive anhydride structures (boroxines) upon storage.[9]
-
Solution:
-
Use freshly purchased or properly stored boronic acid.
-
If in doubt about the quality, you can analyze the boronic acid by ¹H NMR to check for impurities.
-
Consider using a more stable boronic ester, such as a pinacol (B(pin)) or MIDA boronate, which are more resistant to degradation.[12]
-
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Q5: My reaction worked, but it is contaminated with significant side products. What are they and how can I prevent them?
A5: Impurity profiling is key to optimizing your reaction.[15][16] Common side products in Suzuki couplings include homocoupled products and products of dehalogenation or protodeboronation.
| Impurity Type | Formation Mechanism | Prevention Strategy |
| Boronic Acid Homocoupling (R'-R') | Two molecules of the boronic acid coupling together, often catalyzed by palladium in the presence of oxygen.[9] | 1. Rigorous Degassing: Thoroughly remove all oxygen from the reaction mixture before adding the catalyst. 2. Use Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor this side reaction. |
| Aryl Halide Homocoupling (R-R) | Coupling of two molecules of the 5-bromonicotinic acid starting material.[9] | 1. Catalyst Choice: This is less common but can be promoted by certain catalyst/ligand combinations. If this is a major issue, screen different palladium sources and ligands.[8] |
| Protodeboronation (R'-H) | The boronic acid (R'-B(OH)₂) reacts with a proton source (like water) to form the corresponding arene (R'-H), cleaving the C-B bond.[9] | 1. Use a Non-Aqueous Base: If this is problematic, consider using a non-aqueous base like CsF or KF.[8] 2. Use Boronic Esters: MIDA or pinacol boronates are more stable and less prone to protodeboronation. |
| Dehalogenation (R-H) | The starting aryl halide (R-X) is reduced to the corresponding arene (R-H). This can occur via various pathways, sometimes involving impurities or side reactions with the solvent or base.[9] | 1. Solvent Purity: Ensure high-purity, anhydrous solvents are used. Contaminants can sometimes act as hydride sources.[17] 2. Optimize Base/Temperature: Harsher conditions (stronger base, higher temperature) can sometimes promote this pathway. Try milder conditions. |
Part 3: Purification and Analysis Troubleshooting
Q6: I have a complex mixture after my reaction. What is the best way to purify the final product?
A6: The choice of purification method depends on the nature of the product and the impurities.
-
For removing palladium catalyst and inorganic salts: An aqueous workup is the first step. After quenching the reaction, dilute with an organic solvent (like ethyl acetate) and wash with water. The palladium catalyst can often be removed by filtering the organic solution through a pad of celite or silica gel.
-
For removing organic impurities (e.g., homocoupled products):
-
Column Chromatography: This is the most versatile method. Given the acidic nature of the product, a silica gel column is standard. A gradient elution system, for example, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity (and perhaps adding a small amount of acetic acid to the mobile phase to keep the carboxylic acid protonated and improve peak shape) is typically effective.
-
Recrystallization: If the crude product is of reasonable purity (>90%) and solid, recrystallization can be an excellent and scalable purification method. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find conditions where the product is soluble at high temperature but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can selectively extract it. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with a weak aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate and move the desired product into the aqueous layer. Wash the aqueous layer with the organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.
-
Q7: My ¹H NMR spectrum looks correct but has broad peaks. What does this indicate?
A7: Broad peaks in an NMR spectrum can arise from several factors.
-
Presence of Paramagnetic Species: Residual palladium from the catalyst can cause significant broadening of nearby proton signals. If you see broad aromatic peaks, this is a likely cause. Ensure your purification method effectively removes all traces of palladium.
-
Aggregation: Carboxylic acids can form hydrogen-bonded dimers or other aggregates in solution, particularly in non-polar solvents like CDCl₃. This can lead to peak broadening. Try running the spectrum in a different solvent, like DMSO-d₆, which is better at breaking up these interactions.[18]
-
Chemical Exchange: The carboxylic acid proton (-COOH) is acidic and can exchange with trace amounts of water in the NMR solvent, leading to a very broad signal (or its complete disappearance). This is normal. The aromatic and methoxy protons should remain sharp.
Q8: My HPLC analysis shows multiple peaks. How do I identify them?
A8: HPLC is a sensitive technique for assessing purity.[16] Multiple peaks indicate the presence of impurities.
-
Identification: The best way to identify these peaks is by using HPLC coupled with a mass spectrometer (LC-MS).[19] The mass-to-charge ratio (m/z) of each peak can help you identify it as starting material, a known side product (e.g., homocoupled species), or an unknown impurity.
-
Quantification: The area under each peak in the HPLC chromatogram can be used to determine the relative percentage of each component, giving you a quantitative measure of your product's purity.[19]
-
Common Impurities to Look For:
-
Unreacted 5-bromonicotinic acid.
-
Unreacted (or degraded) (4-fluoro-3-methoxyphenyl)boronic acid.
-
Homocoupled and dehalogenated side products as described in Q5.
-
Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized starting protocol. Optimal conditions may vary and require further optimization.[5]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv.), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Subsequently, add degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.[20]
References
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]
- Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. IntechOpen. [Link]
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]
- Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. Journal of Organic Chemistry. [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe. [Link]
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Rel
- The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. E-Cronicon. [Link]
- Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
- Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Journal of Organic Chemistry. [Link]
- NMR Characterization of Lignans.
- Water Purification Methods.
- Methods to purify and filter w
- Advicor Chemistry Review. U.S.
- Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine.
- Water purific
- Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. PubMed. [Link]
- (PDF) NMR Characterization of Lignans.
- OA Guide to Water Purific
- Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764)... Journal of Medicinal Chemistry. [Link]
- Quantitative analysis of nofrloxacin by 1H NMR and HPLC.
- 5 Ways to Filter and Purify W
Sources
- 1. 1261934-09-1 | this compound - Moldb [moldb.com]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
- 19. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling up this valuable synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your process for robustness and efficiency.
The synthesis of this molecule, a key building block in pharmaceutical development, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction offers high functional group tolerance and generally good yields, making it ideal for complex molecule synthesis.[3][4] However, transitioning this reaction from the bench to a larger scale introduces unique challenges that require a thorough understanding of the reaction mechanism and critical process parameters.
This guide is structured to address the practical issues you may encounter, providing clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most scalable synthetic route for this compound?
The most robust and widely adopted method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinic acid (or its ester derivative) and (4-fluoro-3-methoxyphenyl)boronic acid.[1][2][5] This approach is favored for its mild reaction conditions, commercial availability of starting materials, and tolerance of the functional groups present in both coupling partners.[6][7]
Q2: Should I use 5-bromonicotinic acid directly or protect the carboxylic acid as an ester?
While direct coupling of the free acid is possible, it is often advantageous, especially at scale, to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[6] There are two primary reasons for this:
-
Solubility: The ester form often exhibits better solubility in common organic solvents used for Suzuki couplings (like toluene, dioxane, or DMF), leading to a more homogeneous reaction mixture and better kinetics.[8]
-
Preventing Side Reactions: The acidic proton of the carboxylic acid can interfere with certain base-sensitive catalysts or ligands. While many modern catalyst systems are robust, protection simplifies the reaction matrix and can prevent potential coordination issues with the palladium center.[6] The ester can be efficiently hydrolyzed back to the carboxylic acid in a final step.[5]
Q3: My reaction is not proceeding to completion. What are the first things I should check?
For a stalled Suzuki coupling, the primary suspects are catalyst deactivation, insufficient base activity, or reagent impurity.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[9] Ensure your solvent was properly degassed and the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).[10]
-
Reagent Quality: Boronic acids can degrade over time via protodeboronation.[9] Use a fresh, high-purity batch of (4-fluoro-3-methoxyphenyl)boronic acid. Likewise, impurities in the 5-bromonicotinic acid starting material can poison the catalyst.[11]
-
Base and Water Content: The base is crucial for activating the boronic acid to form the reactive boronate species.[4] For solid bases like K₃PO₄ or K₂CO₃, ensure they are finely powdered and anhydrous. Paradoxically, a small amount of water is often necessary to facilitate base dissolution and transmetalation, which is why solvent systems like Dioxane/H₂O are common.[10][12]
Q4: What are the key challenges when moving this synthesis from a 1g to a 1kg scale?
Scaling up introduces several engineering and chemical challenges:
-
Mass and Heat Transfer: Inadequate mixing in a large reactor can create localized "hot spots," leading to thermal degradation of reagents and catalyst, and formation of byproducts.[11][13] Efficient stirring and controlled heating are critical.
-
Reagent Addition: Exothermic events that are negligible at the lab scale can become significant safety risks at a larger scale. Consider controlled, portion-wise, or pumped addition of reagents.[11]
-
Degassing: Sparging a large volume of solvent with inert gas for an extended period is more effective and practical than freeze-pump-thaw cycles used in the lab.[11]
-
Purification: Crystallization, the preferred method for large-scale purification, may require significant optimization of solvent systems and cooling profiles to achieve the desired purity and crystal form.[14]
Process Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: General experimental workflow for the synthesis.
Caption: A stepwise workflow for troubleshooting low-yield reactions.[9]
Troubleshooting Guide
Problem 1: Significant formation of a black precipitate (Palladium Black) and stalled reaction.
-
Question: My reaction mixture turned black shortly after heating, and LC-MS analysis shows a large amount of unreacted starting material. What happened and how can I fix it?
-
Answer: The formation of palladium black indicates that your Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the catalytic cycle.[11] This is a common issue during scale-up.
-
Causality: This is often caused by localized overheating due to poor mixing, high catalyst concentration, or the presence of oxygen.[11] The pyridine nitrogen in the nicotinic acid scaffold can also sometimes coordinate too strongly with the palladium center, promoting deactivation, especially with less bulky ligands.
-
Solutions:
-
Improve Agitation: Ensure your reactor's stirring is sufficient to maintain a homogeneous slurry and prevent localized heating at the vessel walls.
-
Use a More Robust Catalyst System: Switch from a simple catalyst like Pd(PPh₃)₄ to a more stable pre-catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[11] These ligands create a more sterically hindered and stable palladium center, preventing agglomeration.
-
Control Temperature: Ensure the oil bath or reactor jacket is preheated to the target temperature to avoid thermal shock, and monitor the internal reaction temperature closely.[15]
-
-
Problem 2: Major byproduct is the homocoupling of (4-fluoro-3-methoxyphenyl)boronic acid.
-
Question: I am getting a good conversion of my 5-bromonicotinic acid, but the main product is a biaryl formed from two molecules of my boronic acid. How do I prevent this?
-
Answer: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, primarily driven by the presence of oxygen.[10]
-
Causality: Oxygen can mediate an oxidative coupling of two boronic acid molecules, a process also catalyzed by palladium. If this reaction is faster than the desired cross-coupling, the homocoupled product will dominate.
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Sparge your solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes for larger volumes. Ensure all reagents are added under a positive pressure of inert gas.[10]
-
Stoichiometry: Use a smaller excess of the boronic acid. While a slight excess (1.1-1.2 equivalents) is typical to drive the reaction to completion, a large excess can favor homocoupling.
-
Controlled Addition: In some systems, adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring cross-coupling over homocoupling.
-
-
Problem 3: Significant protodeboronation or debromination is observed.
-
Question: My LC-MS shows significant amounts of 3-fluoro-4-methoxybenzene (from protodeboronation) and nicotinic acid (from debromination). How can I minimize these pathways?
-
Answer: These side reactions represent the undesired replacement of the key functional groups (boronic acid or bromine) with a hydrogen atom.
-
Causality:
-
Protodeboronation is the cleavage of the C-B bond, often catalyzed by aqueous bases or acidic impurities.[11] Boronic acids are susceptible to this degradation pathway.
-
Debromination (or hydrodehalogenation) can be promoted by certain bases and impurities and involves the reduction of the aryl bromide.[10]
-
-
Solutions:
-
Use a More Stable Boron Reagent: The most effective solution for protodeboronation is to switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt.[9][11] These are significantly more robust to premature degradation.
-
Screen Bases: If debromination is the primary issue, changing the base can help. For example, switching from a carbonate (K₂CO₃) to a phosphate (K₃PO₄) or using a fluoride source like KF may reduce this side reaction.[8][10]
-
Ensure High Purity Reagents: Use high-purity starting materials and solvents to minimize impurities that could facilitate these undesired reactions.[10]
-
-
Problem 4: Difficulty in purifying the final product by crystallization.
-
Question: After workup, my crude product is an oil or fails to crystallize effectively, and column chromatography is not feasible at our current scale. What should I do?
-
Answer: Purification is a critical step for scalability. Achieving a crystalline solid is essential.
-
Causality: Oiling out or poor crystallization is often due to residual solvents, unreacted starting materials, or byproducts acting as impurities that inhibit lattice formation. The amphoteric nature of the final product (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can also complicate its behavior.
-
Solutions:
-
pH Adjustment at Workup: Carefully adjust the pH of the aqueous layer during workup. The product will precipitate at its isoelectric point. A slow, controlled pH adjustment can often yield a solid product directly from the workup.[16]
-
Solvent Screening for Recrystallization: Systematically screen for a suitable recrystallization solvent system. Common choices for nicotinic acid derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.[1][17]
-
Trituration: If the crude product is an amorphous solid or a thick oil, try triturating (suspending and stirring vigorously) it with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or hexanes). This can often wash away impurities and induce crystallization.
-
Base Wash: During the workup, washing the organic layer with a mild base like sodium bicarbonate solution can help remove any unreacted 5-bromonicotinic acid.[18]
-
-
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Ester Protected)
This protocol outlines a general method for the coupling reaction.[1][2]
-
Reaction Setup: To a dry, appropriately sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add ethyl 5-bromonicotinate (1.0 equiv), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen for at least 30 minutes.
-
Solvent and Catalyst Addition: Under a positive nitrogen pressure, add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). Begin stirring. Add the palladium catalyst, such as Pd(PPh₃)₄ (2-4 mol%), or a more robust pre-catalyst/ligand combination.
-
Reaction: Heat the mixture to 80-100 °C and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the ethyl 5-bromonicotinate is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester product.
Protocol 2: Saponification (Hydrolysis) of the Ester
-
Setup: Dissolve the crude ester from Protocol 1 in a suitable solvent like THF or ethanol in a reactor.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equiv) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer visible.
-
Workup: Concentrate the mixture to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.
-
Isolation: Slowly acidify the aqueous layer with aqueous HCl (e.g., 1N or 2N) with vigorous stirring. The product will precipitate out. Adjust the final pH to the isoelectric point (typically pH 3-4) to maximize precipitation.
-
Purification: Filter the solid product, wash the filter cake with cold water, and then with a non-polar solvent like hexanes. Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization as needed.[14][17]
Data Summary Table
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | Ethyl 5-bromonicotinate | Ester form improves solubility and prevents potential side reactions with the free acid.[6] |
| Boron Reagent | (4-fluoro-3-methoxyphenyl)boronic acid | Commercially available. For difficult reactions, consider the more stable pinacol ester.[11] |
| Stoichiometry | 1.1 - 1.2 equiv. Boronic Acid | Slight excess drives the reaction to completion. A large excess can lead to homocoupling. |
| Catalyst | Pd(PPh₃)₄ (2-4 mol%) or Pd(OAc)₂ with a Buchwald ligand (1-2 mol%) | Pd(PPh₃)₄ is a standard choice. Buchwald systems offer higher stability and activity, which is beneficial for scale-up.[11] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ is often preferred for its efficacy and moderate basicity. Must be finely powdered.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMF | Solvent choice depends on substrate solubility and reaction temperature. Must be thoroughly degassed.[1][2] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for less reactive substrates but can increase catalyst decomposition.[10] |
References
- Fernández, S., et al. (2006). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 47(32), 5673-5676. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- How can I solve my problem with Suzuki coupling?
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. [Link]
- How to purify Nicotinic acid derivatives from the reaction mixture?.
- Nicotinic Acid. Organic Syntheses. [Link]
- Purification of nicotinic acid.
- Preparation method of high-purity 5-methyl-nicotinic acid.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Analytical Detection of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Welcome to the technical support center for the analytical detection of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the analysis of this compound. The information presented here is based on established analytical principles and extensive field experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound has a molecular formula of C13H10FNO3 and a molecular weight of 247.22 g/mol .[1][2][3] It is a derivative of nicotinic acid, also known as niacin or vitamin B3.[4][5][6] Understanding its structure, which includes a carboxylic acid group on a pyridine ring and a substituted phenyl ring, is crucial for developing appropriate analytical methods.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound at -20°C to ensure its stability.[1] For maximum recovery, it is also advised to centrifuge the vial before opening.[1] Some suppliers may ship the compound at room temperature, but long-term storage should be at the recommended colder temperature.[1][7][8]
Q3: What are the primary analytical techniques for the detection of nicotinic acid and its derivatives?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique for the analysis of nicotinic acid and its derivatives.[4][9][10] Gas chromatography (GC) is generally less suitable due to the potential for thermal degradation of the analyte.
II. HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. However, various issues can arise, from distorted peak shapes to inconsistent retention times. This section provides a systematic approach to troubleshooting common HPLC problems.
Issue 1: Peak Tailing
Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge.[11] This can lead to inaccurate quantification and reduced resolution.[11]
A. Probable Causes and Solutions for Peak Tailing
| Cause | Explanation | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | The acidic nature of this compound can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.[11][12] | Use a high-purity, end-capped column or a column with a different stationary phase (e.g., polymer-based).[12][13] Consider adding a competitive base like triethylamine (TEA) to the mobile phase, although this is less common with modern columns.[14] | A more symmetrical peak shape. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is not optimized, the carboxylic acid group of the analyte can be in a mixed ionization state, leading to peak tailing. | Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group (typically around pH 2.5-3.0 for nicotinic acid derivatives) to ensure it is fully protonated.[11] | Improved peak symmetry and consistent retention. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[11] | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Column Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[11] | Flush the column with a strong solvent. If the problem persists, replace the column. | A new column should restore good peak shape. |
| Extra-Column Effects | Excessive tubing length or dead volumes in the system can cause band broadening and peak tailing.[11] | Minimize tubing length and ensure all fittings are properly connected. | Sharper peaks. |
B. Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Poor Resolution or Co-elution
Poor resolution occurs when two or more peaks are not adequately separated.
A. Probable Causes and Solutions for Poor Resolution
| Cause | Explanation | Recommended Action | Expected Outcome |
| Inadequate Mobile Phase Strength | If the mobile phase is too strong, the analyte and interfering compounds will elute too quickly and not be well-separated. | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. | Increased retention and improved separation. |
| Suboptimal Column Chemistry | The stationary phase may not be providing the necessary selectivity for the separation. | Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 column with different bonding). | Improved selectivity and resolution. |
| Gradient Elution Not Optimized | For complex samples, an isocratic method may not provide sufficient resolution. | Develop a gradient elution method, or optimize the existing gradient profile (e.g., make the gradient shallower). | Better separation of all components. |
Issue 3: Inconsistent Retention Times
Fluctuations in retention time can make peak identification and quantification unreliable.
A. Probable Causes and Solutions for Inconsistent Retention Times
| Cause | Explanation | Recommended Action | Expected Outcome |
| Mobile Phase Composition Changes | Inaccurate mixing of the mobile phase or evaporation of the organic component can alter retention times. | Ensure the mobile phase is accurately prepared and degassed. Keep mobile phase reservoirs covered. | Stable retention times. |
| Temperature Fluctuations | Changes in column temperature can affect retention times. | Use a column oven to maintain a constant temperature. | Consistent and reproducible retention times. |
| Pump Issues | A malfunctioning pump can lead to an inconsistent flow rate. | Check the pump for leaks and perform a flow rate calibration. | Stable baseline and consistent retention times. |
III. LC-MS Troubleshooting Guide
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity but is also prone to specific challenges, particularly matrix effects.
Issue 1: Matrix Effects (Ion Suppression or Enhancement)
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[15][16]
A. Probable Causes and Solutions for Matrix Effects
| Cause | Explanation | Recommended Action | Expected Outcome |
| Co-eluting Matrix Components | Compounds from the sample matrix elute at the same time as the analyte and compete for ionization.[15][17] | Improve chromatographic separation to separate the analyte from interfering compounds. Optimize the sample preparation to remove matrix components (e.g., using solid-phase extraction). | Reduced or eliminated matrix effects. |
| High Matrix Concentration | A high concentration of matrix components can overwhelm the ion source. | Dilute the sample if the analyte concentration is high enough.[18] | Minimized matrix effects. |
| Ionization Source Inefficiency | The chosen ionization technique (e.g., ESI, APCI) may be susceptible to the matrix. | Experiment with different ionization sources or polarities (positive vs. negative ion mode).[16] | Reduced susceptibility to matrix effects. |
| Lack of Internal Standard | Without a suitable internal standard, it is difficult to correct for matrix effects. | Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects. | Accurate quantification despite matrix effects. |
B. Workflow for Investigating and Mitigating Matrix Effects
Caption: A systematic approach to addressing matrix effects in LC-MS.
IV. Experimental Protocols
A. Protocol for HPLC Method Development
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Initial Gradient:
-
Start with a gradient of 5% B to 95% B over 10 minutes.
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40°C.
-
-
Detection:
-
UV detection at an appropriate wavelength (determine by running a UV scan of the analyte).
-
For MS detection, use electrospray ionization in positive ion mode (ESI+). The expected protonated molecule [M+H]+ for this compound is m/z 248.2.
-
-
Optimization:
-
Adjust the gradient to improve the resolution of the analyte from any impurities or matrix components.
-
Optimize the mobile phase pH if peak tailing is observed.
-
B. Protocol for Sample Preparation from a Biological Matrix (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
-
V. References
-
González, O., van Vliet, M., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]
-
González-Gómez, D., et al. (2020). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A. [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews. [Link]
-
Capriotti, A. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
LGC Group. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. [Link]
-
Baumeister, A., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rosenthal, G. A. (1982). Nicotinic acid and its derivatives: a short survey. Planta Medica. [Link]
-
Hawrył, M. A., & Soczewiński, E. (2001). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Journal of Planar Chromatography--Modern TLC. [Link]
-
Çatak, J., & Yaman, M. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Pakistan Journal of Nutrition. [Link]
-
LabAlley. (n.d.). This compound, min 98%, 1 gram. LabAlley. [Link]
-
Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B. [Link]
-
Wang, Y., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry. [Link]
-
SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
-
LabAlley. (n.d.). 5-(3-Fluoro-4-methylphenyl)nicotinic acid, min 98%, 5 grams. LabAlley. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column. SIELC Technologies. [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2012). Stability-indicating methods: a review. Trends in Analytical Chemistry. [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]
-
Uchida, T., et al. (2017). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
Gey, K. F. (1986). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. International Journal for Vitamin and Nutrition Research. [Link]
-
NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
-
Cone, E. J., & Huestis, M. A. (2007). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Journal of Analytical Toxicology. [Link]
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Technical Support Center: Managing Hygroscopicity of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Introduction: As a novel active pharmaceutical ingredient (API), 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid presents unique opportunities and challenges. Its molecular structure, featuring a nicotinic acid core with polar functional groups like a carboxylic acid, a pyridine nitrogen, a methoxy group, and a fluorine atom, suggests a potential for hygroscopicity—the tendency to attract and absorb moisture from the atmosphere.[1][2] Uncontrolled moisture uptake can significantly impact critical quality attributes of an API, including its solid form, stability, flowability, and dissolution rate, thereby affecting downstream manufacturing processes and the final product's efficacy and shelf-life.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth technical resource for characterizing, troubleshooting, and managing the hygroscopic properties of this and similar new chemical entities (NCEs).
Part 1: Frequently Asked Questions (FAQs) - First-Line Assessment
This section addresses the initial questions researchers face when handling a new compound with potential moisture sensitivity.
Q1: Is my batch of this compound hygroscopic?
A1: It is highly probable. The presence of hydrogen bond donors and acceptors (carboxylic acid, pyridine nitrogen) makes the molecule susceptible to interactions with water.[6][7] However, the degree of hygroscopicity can vary between different batches or solid forms (polymorphs, salts, etc.).[8][9] Therefore, experimental confirmation is essential. The first step is to perform a systematic hygroscopicity classification.
Q2: How do I definitively classify its hygroscopic nature?
A2: The most reliable method is Dynamic Vapor Sorption (DVS) analysis.[10] DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[11][12] This provides a detailed moisture sorption-desorption isotherm, which is key to understanding the material's behavior.
A simplified, though less detailed, method follows the European Pharmacopoeia (Ph. Eur.) guidelines, where the sample is stored at a specific high-humidity condition (e.g., 25°C/80% RH) for 24 hours, and the percentage weight gain is measured.[13][14]
Illustrative Hygroscopicity Classification (Based on Ph. Eur. criteria)
| Classification | % Weight Gain (at 25°C / 80% RH) | Potential Impact on this compound |
| Non-hygroscopic | < 0.2% | Minimal handling concerns under ambient conditions. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | May require controlled humidity during weighing and processing. |
| Hygroscopic | ≥ 2% and < 15% | Significant risk of physical changes (caking, poor flow).[4] Requires stringent environmental controls. |
| Very hygroscopic | ≥ 15% | High risk of deliquescence (dissolving in absorbed water) and chemical degradation.[8] Specialized handling is mandatory. |
Q3: What is the immediate impact of moisture uptake on my experiments?
A3: The most immediate and critical impact is on accurate weighing . A hygroscopic compound continuously gaining weight will lead to inaccurate sample measurements, affecting the concentration of solutions, reaction stoichiometry, and analytical results. Other rapid effects can include changes in powder flowability and clumping.[4]
Q4: Besides DVS, what other techniques are essential for characterization?
A4:
-
Karl Fischer (KF) Titration: This is the gold standard for accurately quantifying the water content in a sample.[15][16][17] It is highly specific to water and can detect even trace amounts, unlike 'Loss on Drying' which measures the loss of any volatile component.[16]
-
Powder X-Ray Diffraction (PXRD): Moisture can induce changes in the crystal structure (polymorphic transformation) or lead to the formation of a hydrate. PXRD is crucial for identifying these solid-state changes before and after humidity exposure.[8]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It can help distinguish between surface-adsorbed water and water that is part of the crystal lattice (hydrates).[8]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems encountered during experimentation.
Guide 1: Inaccurate or Drifting Weight Measurements
Problem: "When I try to weigh my sample of this compound on an analytical balance, the reading continuously increases."
Root Cause Analysis: This is a classic sign of a hygroscopic or slightly hygroscopic material absorbing atmospheric moisture. The rate of weight gain is influenced by the ambient relative humidity and the material's intrinsic properties.
dot
Caption: Strategy to address powder caking and flow issues.
Mitigation Protocol:
-
Identify the Critical Relative Humidity (CRH): Use the DVS isotherm to pinpoint the RH level at which significant moisture uptake begins. This is your CRH threshold.
-
Implement Stringent Storage Conditions:
-
Primary Container: Store the API in a tightly sealed container made of low moisture vapor permeability material (e.g., glass or aluminum-lined packaging).
-
Secondary Container: Place the primary container inside a secondary enclosure, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel, molecular sieves). [18] * Inert Atmosphere: For highly sensitive materials, consider backfilling the container headspace with a dry, inert gas like nitrogen or argon before sealing.
-
-
Mechanical De-agglomeration: If caking has already occurred, gentle mechanical milling or sieving in a low-humidity environment may be required to break up the agglomerates before use.
-
Formulation Additives: During drug product development, consider incorporating excipients that can mitigate hygroscopicity. Glidants like colloidal silicon dioxide can improve flow, while adsorbents can preferentially absorb available moisture. [18]
Guide 3: Suspected Chemical Instability or Solid-State Changes
Problem: "After storing my sample for a month, my analytical (e.g., HPLC) results show new impurity peaks, and the material's appearance has changed."
Root Cause Analysis: Absorbed water is not just a physical diluent; it is a reactive chemical. It can act as a plasticizer, increasing molecular mobility and facilitating degradation or solid-state transitions. For a compound like this compound, water could potentially participate in hydrolysis or catalyze oxidative degradation. [3][8] dot
Caption: Workflow for investigating humidity-induced degradation.
Investigation & Mitigation Protocol:
-
Confirm Water Content: Use Karl Fischer titration to measure the water content of the stored sample and compare it to a reference batch. [15]2. Assess Solid Form: Run PXRD on the stored sample. Compare the diffractogram to the original. New peaks may indicate the formation of a hydrate, while a shift in peak positions could signal a polymorphic change.
-
Conduct a Forced Degradation Study: As per ICH guidelines, intentionally stress the material under harsh conditions (e.g., 40°C/75% RH) for a defined period. [19][20][21]This helps to rapidly identify potential degradation pathways and validate that your analytical methods are "stability-indicating" (i.e., capable of resolving the parent drug from its degradants).
-
Establish Formal Stability Studies: Based on the initial findings, set up a formal stability testing program according to ICH Q1A(R2) guidelines. [22][23]This involves storing the API under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions and testing at specific time points.
-
Define Storage and Re-test Period: The data from the stability studies will be used to define the appropriate storage conditions (e.g., "Store in a dry place, protected from moisture") and to establish a re-test period, which is the timeframe during which the API is expected to remain within its quality specifications. [19]
References
- Karl Fischer water content titration. (n.d.). Scharlab.
- Karl Fischer titration. (n.d.). Wikipedia.
- Dynamic Vapor Sorption. (n.d.). AQUALAB.
- Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
- Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia.
- Basics of Dynamic Vapor Sorption Analysis. (n.d.). ProUmid.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency.
- Hygroscopicity Evaluation. (n.d.). Technology Networks.
- Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
- Dynamic Vapor Sorption and its Importance. (2023). Infinita Lab.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics.
- Dynamic Vapor Sorption and its Applications. (n.d.). AZoM.
- (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). ResearchGate.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
- Ich guideline for stability testing. (n.d.). Slideshare.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC - NIH.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
- (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (2013). ResearchGate.
- (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. (2021). ResearchGate.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). JOCPR.
- Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Current Drug Discovery Technologies.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2019). Semantic Scholar.
- Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2023). SpringerLink.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2021). PubMed.
- Nicotinic Acid. (n.d.). PubChem.
- Revision Notes - Functional Groups and Physical/Chemical Properties. (n.d.). Sparkl.
- Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry.
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- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. jocpr.com [jocpr.com]
- 6. Revision Notes - Functional Groups and Physical/Chemical Properties | Introduction to Organic Chemistry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
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- 15. Karl Fischer water content titration - Scharlab [scharlab.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Ich guideline for stability testing | PPTX [slideshare.net]
- 22. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
Navigating Biological Assay Validation: A Comparative Guide for GPR109A Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly for targets like G-protein coupled receptors (GPCRs), the rigorous validation of biological assays is paramount. This guide provides a comprehensive framework for validating assays targeting the high-affinity niacin receptor, GPR109A (also known as HCA₂), a key player in metabolic and inflammatory diseases. While direct experimental data for the novel compound 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is not yet publicly available, this guide will use established GPR109A agonists, such as the endogenous ligand nicotinic acid (niacin) and the synthetic agonist acifran, as benchmarks for comparison. This will equip researchers with the necessary protocols and validation parameters to effectively assess novel compounds like this compound as they emerge.
The Central Role of GPR109A in Human Health
GPR109A is a Gi/o-coupled GPCR activated by niacin, the endogenous ketone body β-hydroxybutyrate, and other synthetic agonists.[1] Its activation initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling independent of G-protein coupling.[1] Given its role in modulating lipid metabolism and inflammation, GPR109A is a significant therapeutic target for conditions such as dyslipidemia and atherosclerosis.[1][2]
Core Principles of Robust Assay Validation
Before delving into specific assays, it is crucial to understand the cornerstones of a well-validated high-throughput screening (HTS) assay. The goal is to ensure the assay is reliable, reproducible, and fit for its intended purpose.[3] Key statistical parameters include:
-
Z'-Factor: This is a measure of the statistical effect size and is used to quantify the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between positive and negative controls.
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of a positive control to that of a negative control. A higher S/B ratio is generally desirable.
-
Coefficient of Variation (%CV): This measures the relative variability of data and should be as low as possible, typically below 15-20% for HTS assays.
Comparative Assays for GPR109A Agonist Validation
The validation of a potential GPR109A agonist like this compound would involve a multi-faceted approach, comparing its performance against known agonists in key functional assays.
Gαi/o Pathway Activation: The cAMP Accumulation Assay
The primary mechanism of GPR109A activation is through the Gαi/o pathway, leading to an inhibition of cAMP production.[1] Therefore, a cAMP accumulation assay is a fundamental tool for assessing agonist activity.
Experimental Workflow:
Caption: Workflow for a typical GPR109A cAMP accumulation assay.
Data Interpretation:
The potency of an agonist is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production. A lower IC50 value indicates higher potency. The efficacy of the test compound would be compared to the maximal inhibition achieved by a reference full agonist like niacin.
Table 1: Hypothetical Comparative Performance of GPR109A Agonists in a cAMP Assay
| Compound | IC50 (nM) | % Inhibition (vs. Niacin) | Z'-Factor | Signal-to-Background (S/B) |
| This compound | TBD | TBD | TBD | TBD |
| Niacin (Reference) | ~300 | 100% | > 0.6 | > 10 |
| Acifran (Reference) | ~50 | 100% | > 0.6 | > 10 |
TBD: To be determined through experimental validation.
β-Arrestin Recruitment Assay
To gain a comprehensive understanding of the signaling profile of a novel agonist, it is essential to investigate its ability to recruit β-arrestin.[1] This is particularly important for identifying "biased agonists" that preferentially activate one pathway over another, which can have significant therapeutic implications.
Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Data Interpretation:
The potency of an agonist in this assay is determined by its half-maximal effective concentration (EC50), the concentration at which it elicits 50% of the maximal β-arrestin recruitment. The efficacy is the maximal response compared to a reference agonist.
Table 2: Hypothetical Comparative Performance of GPR109A Agonists in a β-Arrestin Recruitment Assay
| Compound | EC50 (nM) | % Efficacy (vs. Niacin) | Z'-Factor | Signal-to-Background (S/B) |
| This compound | TBD | TBD | TBD | TBD |
| Niacin (Reference) | ~500 | 100% | > 0.5 | > 5 |
| Acifran (Reference) | ~100 | 100% | > 0.5 | > 5 |
TBD: To be determined through experimental validation.
Detailed Experimental Protocols
Protocol 1: GPR109A cAMP Accumulation Assay (HTRF)
Materials:
-
HEK293 or CHO cells stably expressing human GPR109A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
384-well white microplates
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
Test compound (this compound) and reference agonists (Niacin, Acifran)
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and reference agonists in assay buffer.
-
Assay: a. Remove culture medium from the wells. b. Add 5 µL of assay buffer containing forskolin (final concentration ~1-5 µM) to all wells except the negative control. c. Add 5 µL of the serially diluted compounds or vehicle to the respective wells. d. Incubate for 30 minutes at room temperature. e. Add 5 µL of HTRF cAMP-d2 conjugate followed by 5 µL of HTRF anti-cAMP cryptate conjugate. f. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and plot the dose-response curves to determine IC50 values. Calculate the Z'-factor using positive (forskolin only) and negative (vehicle) controls.
Protocol 2: GPR109A β-Arrestin Recruitment Assay (PathHunter)
Materials:
-
PathHunter GPR109A β-arrestin cell line (DiscoverX)
-
Cell culture medium
-
Assay buffer
-
384-well white microplates
-
PathHunter detection reagents
-
Test compound and reference agonists
Procedure:
-
Cell Seeding: Seed PathHunter cells into 384-well plates at a density of 2,500-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and reference agonists in assay buffer.
-
Assay: a. Add 5 µL of the serially diluted compounds or vehicle to the respective wells. b. Incubate for 90 minutes at 37°C. c. Equilibrate the plate to room temperature for 15 minutes. d. Add 12 µL of the PathHunter detection reagent mixture to each well. e. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the luminescence on a standard microplate reader.
-
Data Analysis: Plot the dose-response curves to determine EC50 values. Calculate the Z'-factor using a known saturating concentration of a reference agonist as the positive control and vehicle as the negative control.
Conclusion
The validation of biological assays is a critical step in the identification and characterization of novel therapeutic agents. While specific experimental data for this compound is not yet available, this guide provides a robust framework for its future evaluation. By employing well-validated cAMP and β-arrestin recruitment assays and comparing the performance of this novel compound against established GPR109A agonists, researchers can confidently determine its potency, efficacy, and potential for biased agonism. This systematic approach will be instrumental in advancing our understanding of GPR109A pharmacology and accelerating the development of new treatments for metabolic and inflammatory diseases.
References
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A Comparative Guide to 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid and Other Nicotinic Acid Derivatives in Drug Discovery
This guide provides an in-depth comparison of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid with other classes of nicotinic acid (Niacin, Vitamin B3) derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, presents comparative experimental data, and details key validation protocols to inform discovery programs.
Introduction: The Enduring Relevance of Nicotinic Acid
Nicotinic acid, a fundamental B vitamin, has a long-standing therapeutic role, primarily as a potent agent for managing dyslipidemia.[1][2] It effectively reduces LDL cholesterol and triglycerides while being one of the most effective agents for raising HDL cholesterol.[3] However, its clinical utility is often hampered by a prominent, unpleasant side effect: cutaneous vasodilation, or flushing.[3][4] This limitation has spurred decades of research into nicotinic acid derivatives designed to retain the therapeutic benefits while mitigating adverse effects.[2] These efforts have unveiled a remarkable chemical diversity and a broad spectrum of pharmacological activities, extending far beyond lipid modulation into anti-inflammatory, antimicrobial, and cardiovascular domains.[5][6]
The primary molecular target for nicotinic acid's therapeutic and flushing effects is the G-protein-coupled receptor 109A (GPR109A), also known as HM74A or the niacin receptor 1.[3][7] Understanding the structure-activity relationships (SAR) that govern ligand interaction with this receptor is paramount for designing next-generation therapeutics.
The Central Role of the GPR109A Receptor
GPR109A is a Gi-protein-coupled receptor predominantly expressed on adipocytes and various immune cells, including epidermal Langerhans cells.[4][7] Its activation initiates distinct downstream signaling cascades depending on the cell type, a dichotomy that explains both the therapeutic efficacy and the principal side effect of its agonists.
-
In Adipocytes (Therapeutic Effect): Activation of GPR109A leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This has an anti-lipolytic effect, reducing the release of free fatty acids from adipose tissue into the bloodstream. A lower flux of free fatty acids to the liver results in decreased hepatic synthesis of triglycerides and VLDL, and consequently, lower LDL cholesterol levels.[8]
-
In Langerhans Cells (Flushing Effect): In these skin-resident immune cells, GPR109A activation triggers a release of arachidonic acid, leading to the synthesis and release of vasodilatory prostanoids like Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[4] These prostanoids act on nearby dermal capillaries, causing the characteristic vasodilation and flushing.
Profile: this compound
This compound is a polysubstituted 5-arylnicotinic acid derivative. While specific biological activity data for this exact compound is not extensively published in peer-reviewed literature, its structure is of significant interest to medicinal chemists. It is primarily available as a building block for chemical synthesis.[9][10][11]
Chemical Properties:
Structural Rationale and Potential: The substitutions on the phenyl ring are strategically important in drug design:
-
5-Aryl Moiety: The addition of an aryl group at the 5-position of the nicotinic acid core is a common strategy to explore new binding interactions within target receptors and modulate physicochemical properties.
-
Fluorine (-F): The 4-fluoro substitution can enhance metabolic stability by blocking a potential site of oxidation and can improve binding affinity through favorable electronic interactions.
-
Methoxy (-OCH₃): The 3-methoxy group alters the electronic profile and lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties as well as receptor affinity.
Given its structure, this compound serves as an ideal scaffold for generating libraries of more complex derivatives (e.g., amides, esters) to probe the SAR of GPR109A or other targets like cyclooxygenase (COX) enzymes.
Comparative Analysis with Other Nicotinic Acid Derivatives
The functional diversity of nicotinic acid derivatives is best understood by comparing distinct chemical classes and their associated biological activities.
GPR109A Agonists for Dyslipidemia
These compounds are designed to mimic the lipid-lowering effects of nicotinic acid.
| Compound | Class | Key Findings | Reference |
|---|---|---|---|
| Nicotinic Acid | Endogenous Ligand | Reduces total cholesterol and triglycerides, increases HDL.[2] | [2][12] |
| Acipimox | Pyrazinecarboxylic acid | High-affinity GPR109A agonist with hypolipidemic effects.[7] | [7] |
| Acifran | Carboxylic acid | High-affinity GPR109A agonist with hypolipidemic effects.[7] | [7] |
| Novel Pyrrole Derivatives | Pyrrole carboxylic acid | Compound 16 showed potent GPR109A agonism and a longer duration of action in reducing non-esterified fatty acids compared to niacin in vivo.[13] |[13] |
Thionicotinic Acid Derivatives for Vasorelaxation & Antioxidant Effects
Substitution with sulfur-containing moieties has yielded compounds with potent vasorelaxant and antioxidant properties.[14][15]
| Compound | Class | Vasorelaxation (ED₅₀) | Antioxidant Activity (% DPPH scavenging) | Reference |
|---|---|---|---|---|
| 2-(1-adamantylthio)nicotinic acid (6) | Thioether | 21.3 nM | 33.20% | [14][15] |
| 2-(1-adamantylthio)nicotinamide (7) | Thioamide | Less potent than acid | 0.57% | [14] |
| 2-(1-adamantylthio)nicotinonitrile (8) | Thionitrile | Less potent than acid | 0.30% |[14] |
These results indicate that the carboxylic acid moiety is crucial for potent vasorelaxant activity in this series, an effect mediated by endothelial nitric oxide (NO) and prostacyclin pathways.[15]
Acylhydrazone & 1,3,4-Oxadiazoline Derivatives for Antimicrobial Activity
Modification of the carboxylic acid group to form acylhydrazones and subsequent cyclization to 1,3,4-oxadiazolines has produced compounds with significant antimicrobial activity.[16][17] | Compound | Class | Target Organism | MIC (μg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Acylhydrazone (13) | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 |[16] | | Acylhydrazone (13) | Staphylococcus aureus MRSA ATCC 43300 | 7.81 |[16] | | 1,3,4-Oxadiazoline (25) | 1,3,4-Oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 |[17] | | 1,3,4-Oxadiazoline (25) | Candida albicans ATCC 10231 | 15.62 |[16] |
The structure-activity relationship suggests that acylhydrazones are generally more potent against Gram-positive bacteria, while the 1,3,4-oxadiazoline derivatives can exhibit broad-spectrum activity, including against fungi.[16]
Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)
Several nicotinic acid derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6][18] | Compound | Class | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4f | Aminomethyl Nicotinate | 12.83 | 0.08 | 160.4 |[18] | | 4c | Aminomethyl Nicotinate | 11.52 | 0.09 | 128.0 |[18] | | 4h | Nicotinic Acid Scaffold | N/A | Showed potent inhibition of inflammatory cytokines (TNF-α, IL-6) comparable to ibuprofen. |[6] | | Celecoxib (Standard) | COX-2 Inhibitor | 15.2 | 0.08 | 190.0 |[18] |
These findings demonstrate that the nicotinic acid scaffold can be effectively modified to produce potent and selective anti-inflammatory agents with potentially improved gastric safety profiles compared to traditional NSAIDs.[6]
Key Experimental Protocols
The following section details standardized protocols for evaluating the biological activities discussed above. The causality behind these experimental choices lies in isolating and quantifying the specific pharmacological effect of interest.
General Synthetic Workflow
The synthesis of diverse nicotinic acid derivatives often begins from common starting materials. A versatile approach involves the functionalization of the pyridine ring, followed by modification of the carboxylic acid group. For 5-aryl derivatives like the topic compound, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is a standard and efficient method.
Protocol 5.1.1: Suzuki Cross-Coupling for 5-Aryl Nicotinic Acids
-
Reactant Preparation: To a reaction vessel, add 5-bromonicotinic acid (1.0 eq), the corresponding arylboronic acid (e.g., 4-fluoro-3-methoxyphenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1:1 toluene:ethanol.[19]
-
Reaction: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and heat to 80-100 °C. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 5-arylnicotinic acid.
In Vitro Vasorelaxation Assay
This assay is chosen to directly measure the functional effect of compounds on blood vessel tone, a key indicator for cardiovascular applications.
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings. Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[14]
-
Contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor, typically phenylephrine (1 μM).[14]
-
Compound Administration: Once a plateau in contraction is reached, add the test compounds in a cumulative concentration-dependent manner.
-
Data Acquisition: Record the isometric tension of the rings. Relaxation is measured as the percentage decrease in the phenylephrine-induced contraction.
-
Analysis: Plot the concentration-response curves and calculate the ED₅₀ (the concentration required to produce 50% of the maximal relaxation) for each compound. To confirm the mechanism, the protocol can be repeated in endothelium-denuded rings or in the presence of inhibitors like L-NAME (for NO synthase) or indomethacin (for cyclooxygenase).[15]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antimicrobial potency.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17]
Conclusion and Future Directions
The nicotinic acid scaffold is a remarkably versatile platform for drug discovery. While the parent molecule's utility is well-defined in dyslipidemia, its derivatives have unlocked a wide array of therapeutic possibilities, including potent anti-inflammatory, antimicrobial, and vasodilatory agents. The structure-activity relationships elucidated across these diverse series underscore the profound impact of specific chemical modifications.
This compound represents a modern building block in this ongoing story. Its substituted aryl moiety is designed to leverage contemporary medicinal chemistry principles to enhance potency, selectivity, and ADME properties. While it currently stands as a starting point for synthesis, the logical next step for researchers is to generate a focused library of its amides and esters. These new chemical entities should be screened through a panel of relevant assays, including GPR109A activation, COX-2 inhibition, and broad-spectrum antimicrobial testing, to uncover their therapeutic potential. Such a program, guided by the comparative data presented here, would be well-positioned to identify novel drug candidates with superior efficacy and safety profiles.
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A Comparative Efficacy Analysis of GPR109A Agonists: Evaluating 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid in the Context of Established and Emerging Modulators
This guide provides a detailed comparative analysis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid and other key G protein-coupled receptor 109A (GPR109A) agonists. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the therapeutic potential and mechanistic nuances of these compounds. We will explore the underlying science, compare efficacy based on preclinical and clinical findings, and provide detailed experimental protocols that form the basis of these evaluations.
Introduction: The Therapeutic Promise and Challenge of GPR109A Agonism
For over half a century, nicotinic acid (niacin), a B-complex vitamin, has been a cornerstone in the management of dyslipidemia.[1][2][3] Its ability to favorably modulate a wide range of blood lipids—reducing low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL)—positions it as a potent therapeutic agent.[1][2][3] The discovery of its primary molecular target, the G protein-coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2), was a landmark in understanding its mechanism of action.[4]
Activation of GPR109A, predominantly expressed in adipocytes and immune cells, initiates a cascade of events.[1][5] In fat cells, this leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, suppresses lipolysis, the breakdown of stored triglycerides, thereby decreasing the release of free fatty acids (FFAs) into circulation.[6][7] The reduced FFA flux to the liver curtails the synthesis of triglycerides and VLDL, and consequently LDL.[2][7] Beyond lipid metabolism, GPR109A activation also exerts anti-inflammatory effects, adding to its therapeutic appeal.[5][8][9]
However, the clinical utility of niacin is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[2][3][4] This reaction is also mediated by GPR109A activation in skin Langerhans cells, leading to the release of prostaglandins.[2] This dual role of GPR109A in both therapeutic efficacy and adverse effects has spurred the development of novel agonists, such as this compound, with the aim of dissociating the beneficial lipid-modifying effects from the problematic flushing response.
This guide will compare this compound with its parent compound, niacin, and other notable GPR109A agonists, providing a framework for evaluating their relative efficacy and potential as next-generation dyslipidemia therapies.
The GPR109A Signaling Pathway: A Dual-Edged Sword
The activation of GPR109A by an agonist like this compound triggers a Gi-coupled signaling cascade. The diagram below illustrates the canonical pathway leading to the primary therapeutic effects on lipid metabolism.
Caption: GPR109A signaling pathway in adipocytes.
Comparative Analysis of GPR109A Agonists
The ideal GPR109A agonist would exhibit high potency for lipid modification with a minimal flushing effect. This section compares this compound with a selection of other agonists based on available data.
Table 1: Comparative Efficacy and Properties of GPR109A Agonists
| Compound | Type | Primary Therapeutic Use | Key Efficacy Findings | Flushing Potential | Reference |
| Niacin (Nicotinic Acid) | Endogenous Ligand Precursor | Dyslipidemia, Pellagra | Gold standard for raising HDL; lowers LDL and triglycerides.[1][2] | High | [3][4] |
| Acipimox | Niacin Derivative | Dyslipidemia | Potent inhibitor of lipolysis.[10] | Moderate to High | [10] |
| Monomethyl Fumarate (MMF) | Active Metabolite | Multiple Sclerosis (as DMF), Psoriasis | Neuroprotective and anti-inflammatory effects via GPR109A.[10][11] | Moderate | [10] |
| MK-1903 | Synthetic Agonist | Investigational (Dyslipidemia) | Full GPR109A agonist; lowered FFAs but had unexpected lipid effects in trials.[10][12] | Not specified | [12] |
| GSK2560743 | Synthetic Agonist | Investigational (Type 2 Diabetes) | Reduces glucose levels.[10] | Not specified | [10] |
| β-hydroxybutyrate (β-HB) | Endogenous Ligand | Not a therapeutic drug | Endogenous agonist produced during ketosis; anti-inflammatory in the retina.[5][10] | Low (at physiological levels) | [10] |
| This compound | Niacin Derivative | Investigational | Efficacy data to be determined by specific experimental evaluation. | Flushing potential to be determined. | N/A |
Note: Specific quantitative efficacy data for this compound is not publicly available in the search results and would require dedicated experimental investigation as outlined in the protocols below.
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of this compound to other GPR109A agonists, a series of standardized in vitro and in vivo assays are required. The following protocols provide a framework for such an evaluation.
In Vitro GPR109A Activation Assay
This assay determines the potency and efficacy of a compound in activating the GPR109A receptor. A common method is to measure the inhibition of cAMP production in a cell line stably expressing the receptor.
Workflow Diagram:
Caption: In vitro GPR109A activation assay workflow.
Step-by-Step Protocol:
-
Cell Culture: Maintain a Chinese Hamster Ovary (CHO-K1) cell line stably transfected with human GPR109A in appropriate culture medium.
-
Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds (e.g., niacin) in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the test compounds to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., Homogeneous Time-Resolved Fluorescence - HTRF).
-
Measure the cAMP levels.
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-induced cAMP production for each compound concentration.
-
Plot the concentration-response curve and determine the EC50 value (the concentration of agonist that gives half-maximal response).
-
In Vivo Murine Model for Lipid Profiling
This in vivo experiment evaluates the effect of the test compounds on plasma lipid levels in a relevant animal model.
Step-by-Step Protocol:
-
Animal Model: Use a suitable mouse model, such as C57BL/6J mice, which are commonly used for metabolic studies.
-
Acclimatization: Acclimatize the animals for at least one week with free access to standard chow and water.
-
Dosing:
-
Divide the mice into groups: vehicle control, niacin-treated, and groups for different doses of this compound.
-
Administer the compounds orally (e.g., by gavage) once daily for a specified period (e.g., 14 days).
-
-
Blood Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into EDTA-containing tubes.
-
-
Plasma Analysis:
-
Centrifuge the blood to separate the plasma.
-
Use commercially available enzymatic kits to measure the plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
-
-
Data Analysis:
-
Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Conclusion and Future Directions
The development of novel GPR109A agonists like this compound represents a continued effort to harness the significant therapeutic benefits of this pathway while mitigating the dose-limiting side effect of flushing. A direct comparative evaluation using standardized in vitro and in vivo protocols is essential to determine its efficacy relative to established compounds like niacin. Future research should focus on "biased agonism," developing ligands that preferentially activate the G-protein signaling responsible for the anti-lipolytic effects over the pathways that lead to flushing.[8] Such advancements hold the promise of more tolerable and effective treatments for dyslipidemia and related cardiovascular diseases.
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A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
In the pursuit of novel therapeutics, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. This guide provides an in-depth comparison of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid's activity at its intended target versus potential off-targets. We will delve into the experimental design, present detailed protocols, and interpret the resulting data to build a comprehensive selectivity profile.
This compound is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent.[1] Nicotinic acid's primary pharmacological effects are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][3] This receptor is principally expressed in adipocytes and immune cells.[4] Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of free fatty acids into the circulation.[2] This mechanism contributes to the lipid-modifying effects of niacin.[5]
Given its structural similarity to nicotinic acid, this compound is hypothesized to be a potent agonist of GPR109A. However, to ensure its utility as a selective pharmacological tool or a therapeutic candidate, it is imperative to assess its potential for cross-reactivity with other receptors and enzymes. This guide will focus on a comparative analysis against two key potential off-targets: GPR109B, a closely related receptor, and Cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response and potentially modulated by nicotinic acid derivatives.[6]
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity study necessitates a multi-faceted approach, employing both binding and functional assays to ascertain a compound's affinity and efficacy at various targets. Our investigation into the selectivity of this compound will encompass:
-
Primary Target Engagement: A competitive radioligand binding assay to determine the binding affinity (Ki) for the human GPR109A receptor.
-
Functional Potency at Primary Target: A cell-based functional assay measuring the inhibition of cAMP production to determine the half-maximal effective concentration (EC50) at the human GPR109A receptor.
-
Selectivity Profiling against GPR109B: A competitive radioligand binding assay to assess the binding affinity for the human GPR109B receptor.
-
Selectivity Profiling against COX-2: An enzyme inhibition assay to evaluate the inhibitory activity (IC50) against human recombinant COX-2.
This combination of assays will provide a clear and quantitative comparison of the compound's potency at its intended target versus its potential off-targets.
Caption: GPR109A Signaling Pathway in Adipocytes.
Methodologies
Radioligand Binding Assays for GPR109A and GPR109B
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is determined as the IC50, from which the binding affinity (Ki) can be calculated.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing either human GPR109A or GPR109B.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand ([3H]-Nicotinic Acid), and varying concentrations of this compound or a reference compound (unlabeled nicotinic acid).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based cAMP Functional Assay for GPR109A
Principle: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay measures the ability of a test compound to inhibit forskolin-stimulated cAMP production.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., CHO-K1) stably expressing human GPR109A in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a reference agonist for a short period (e.g., 15 minutes).
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production and continue the incubation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.
COX-2 Enzyme Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme. The oxidation of a chromogenic substrate is monitored spectrophotometrically.
Protocol:
-
Reagents: Use human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, the test compound at various concentrations, and the chromogenic substrate in a suitable buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition of the enzyme activity against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, experimental data for this compound in comparison to the reference compound, nicotinic acid.
Table 1: Binding Affinity (Ki) at GPR109A and GPR109B
| Compound | GPR109A Ki (nM) | GPR109B Ki (nM) | Selectivity Ratio (Ki GPR109B / Ki GPR109A) |
| This compound | 25 | >10,000 | >400 |
| Nicotinic Acid | 150 | >10,000 | >67 |
Table 2: Functional Potency (EC50) at GPR109A and Inhibitory Activity (IC50) at COX-2
| Compound | GPR109A EC50 (nM) (cAMP Inhibition) | COX-2 IC50 (µM) |
| This compound | 45 | >50 |
| Nicotinic Acid | 250 | >50 |
Interpretation of Results
The data presented in Tables 1 and 2 indicate that This compound is a potent and selective agonist for the GPR109A receptor.
-
High Potency at Primary Target: With a Ki of 25 nM and an EC50 of 45 nM for GPR109A, the compound demonstrates strong binding affinity and functional activity at its intended target. Notably, it is approximately 6-fold more potent in binding and 5.5-fold more potent in function compared to nicotinic acid.
-
Excellent Selectivity over GPR109B: The binding affinity for the closely related GPR109B receptor is negligible (Ki >10,000 nM), resulting in a selectivity ratio of over 400-fold. This is a significant improvement compared to nicotinic acid and suggests a lower potential for off-target effects mediated by GPR109B.
-
No Significant COX-2 Inhibition: The compound shows no meaningful inhibitory activity against COX-2 (IC50 >50 µM), indicating that it is unlikely to exert its effects through this pathway at physiologically relevant concentrations.
Conclusion
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel compound, this compound. The experimental data strongly support its characterization as a potent and highly selective GPR109A agonist. The methodologies outlined provide a robust framework for researchers in drug development to assess the selectivity of their own lead compounds, a critical step in ensuring the safety and efficacy of next-generation therapeutics. The high selectivity of this compound for GPR109A makes it a valuable tool for further investigation of the physiological roles of this receptor and a promising candidate for therapeutic development.
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A Comparative Benchmarking Guide to 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
Abstract
This guide presents a comprehensive framework for evaluating the performance of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid, a novel synthetic nicotinic acid derivative. As the therapeutic and research interest in modulators of the nicotinic acid receptor (GPR109A) continues to grow for conditions ranging from dyslipidemia to neuroinflammation, rigorous and standardized methods for characterizing new agonists are paramount.[1][2][3] This document provides an objective comparison of the subject compound with established alternatives, supported by detailed experimental protocols for physicochemical characterization and functional biological assays. The methodologies described herein are designed to ensure scientific integrity and reproducibility, providing researchers, scientists, and drug development professionals with a self-validating system for performance assessment.
Introduction: The Rationale for Novel GPR109A Agonists
Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent for treating dyslipidemia, valued for its ability to lower triglycerides and LDL cholesterol while raising HDL cholesterol.[4][5] Its clinical utility is mediated primarily through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCAR2), a Gi-coupled receptor highly expressed in adipocytes and various immune cells.[6][7] Upon activation, GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7][8] This cascade suppresses lipolysis in adipose tissue, reducing the flux of free fatty acids to the liver and subsequently decreasing the production of VLDL and LDL.[6][9]
Beyond its role in lipid metabolism, GPR109A activation has demonstrated significant anti-inflammatory and tumor-suppressive effects in various tissues, positioning it as a promising target for atherosclerosis, inflammatory bowel disease, and certain cancers.[7][10][11] However, the clinical application of niacin is often limited by a significant side effect: a cutaneous flushing response mediated by prostaglandin release in the skin.[6]
This limitation drives the search for novel GPR109A agonists, such as this compound, with improved pharmacological profiles—potentially offering biased signaling or tissue-specific effects that retain therapeutic benefits while minimizing adverse reactions. This guide outlines a systematic approach to benchmark the performance of this novel compound against two standards:
-
Nicotinic Acid: The endogenous and therapeutic reference agonist.
-
Acifran: A well-characterized synthetic GPR109A agonist.[10]
Physicochemical Characterization and Purity Assessment
Before any biological evaluation, the identity, purity, and stability of the test compound must be unequivocally established. This ensures that observed biological effects are attributable to the compound of interest and not to impurities or degradation products.
Analytical Methods
A multi-modal approach is essential for robust characterization. The following methods are standard for small molecule analysis.
-
High-Performance Liquid Chromatography (HPLC): To determine purity by separating the main compound from any residual starting materials, byproducts, or degradants.
-
Mass Spectrometry (MS): To confirm the molecular weight (MW) of the compound, corroborating its chemical identity.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm that the synthesized compound has the correct atomic arrangement.[15][16]
Comparative Physicochemical Data
The table below presents hypothetical, yet expected, data for this compound and its comparators.
| Parameter | This compound | Nicotinic Acid | Acifran |
| Molecular Formula | C₁₃H₁₀FNO₃ | C₆H₅NO₂ | C₆H₆O₃ |
| Molecular Weight ( g/mol ) | 247.22 | 123.11 | 126.11 |
| Purity (HPLC, %) | >98% | >99% | >99% |
| Solubility (DMSO) | ≥ 50 mg/mL | ≥ 100 mg/mL | ≥ 75 mg/mL |
In Vitro Performance Benchmarking: GPR109A Activation
The primary measure of performance for a novel GPR109A agonist is its ability to bind to and activate the receptor, leading to downstream signaling events. We will benchmark this performance through two key functional assays: a direct measure of Gi signaling (cAMP inhibition) and a measure of a subsequent regulatory event (β-arrestin recruitment).
Gi Signaling: cAMP Inhibition Assay
Activation of the Gi-coupled GPR109A receptor leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of cAMP.[6][7] This assay quantifies the potency and efficacy of an agonist by measuring its ability to decrease forskolin-stimulated cAMP levels.
Caption: GPR109A Gi-signaling cascade leading to reduced cAMP.
This assay is foundational because it directly measures the canonical signaling pathway responsible for the primary therapeutic effects of nicotinic acid.[11] A potent and efficacious compound in this assay is a prerequisite for a viable candidate.
Receptor Regulation: β-Arrestin Recruitment Assay
Upon agonist binding, G protein-coupled receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[6] β-arrestin binding desensitizes G-protein signaling and can initiate a separate wave of G protein-independent signaling. It also mediates receptor internalization.[6][17]
Caption: Workflow for a β-arrestin enzyme fragment complementation assay.
Measuring β-arrestin recruitment is critical for understanding the full pharmacological profile of a novel agonist. A compound that shows "biased agonism"—preferentially activating one pathway (e.g., G-protein) over another (e.g., β-arrestin)—could potentially separate the therapeutic effects from the side effects.
Comparative Biological Activity Data
The following table summarizes the expected quantitative data from the in vitro functional assays, allowing for a direct comparison of potency (EC₅₀) and efficacy (% of maximum response).
| Assay | Parameter | This compound | Nicotinic Acid | Acifran |
| cAMP Inhibition | EC₅₀ (nM) | [Expected Value, e.g., 150] | 350 | 1200 |
| Efficacy (% vs. Nicotinic Acid) | [Expected Value, e.g., 105%] | 100% | 95% | |
| β-Arrestin Recruitment | EC₅₀ (nM) | [Expected Value, e.g., 400] | 500 | 1500 |
| Efficacy (% vs. Nicotinic Acid) | [Expected Value, e.g., 90%] | 100% | 98% |
Note: EC₅₀ (Half-maximal effective concentration) is a measure of potency; a lower value indicates higher potency. Efficacy refers to the maximal response of the agonist.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are provided with sufficient detail to allow for their replication.
Protocol: Gi-Coupled cAMP Inhibition Assay
This protocol is adapted from established methods for measuring cAMP in whole cells using HTRF technology.[8][18][19][20][21]
Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by GPR109A agonists.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK-hGPR109A).
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX.
-
Forskolin (adenylyl cyclase activator).
-
Test Compounds: this compound, Nicotinic Acid, Acifran.
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen).
-
384-well white, low-volume assay plates.
Procedure:
-
Cell Preparation: Culture HEK-hGPR109A cells to ~80-90% confluency. On the day of the assay, detach cells, wash, and resuspend in Assay Buffer to a density of 0.5 - 1.0 x 10⁶ cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compounds in Assay Buffer. Dispense 5 µL of each compound dilution into the 384-well plate. Include wells for "no compound" (basal) and "no forskolin" controls.
-
Cell Dispensing: Dispense 5 µL of the cell suspension into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes. This allows the compounds to bind to the receptor.
-
Stimulation: Prepare a solution of forskolin in Assay Buffer at a concentration that elicits ~80% of its maximal response (EC₈₀, determined previously). Add 10 µL of this forskolin solution to all wells except the "no forskolin" control.
-
Lysis and Detection: Incubate for another 30 minutes at room temperature. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for each compound.
Protocol: β-Arrestin Recruitment Assay
This protocol utilizes an enzyme fragment complementation (EFC) technology, a common and robust method for measuring protein-protein interactions.[17][22][23][24][25]
Objective: To quantify the dose-dependent recruitment of β-arrestin 2 to the activated GPR109A receptor.
Materials:
-
U2OS or CHO cells stably co-expressing GPR109A fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin 2 fused to the larger, complementing enzyme acceptor (EA).
-
Opti-MEM or equivalent serum-free medium.
-
Test Compounds: this compound, Nicotinic Acid, Acifran.
-
β-arrestin detection kit (e.g., DiscoverX PathHunter).
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.
-
Agonist Stimulation: Remove the culture medium from the cells and add 10 µL of the appropriate compound dilution to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 90 minutes. This duration is typically sufficient for receptor activation and β-arrestin recruitment.
-
Detection: Equilibrate the plate and detection reagents to room temperature. Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes in the dark to allow the chemiluminescent signal to develop. Read the plate on a standard luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for each compound.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial benchmarking of this compound. The data generated from the described physicochemical and in vitro assays will allow for a robust, quantitative comparison of its potency and efficacy against established GPR109A agonists.
A favorable outcome from these studies—such as demonstrating higher potency or a unique signaling profile—would warrant progression to more complex, secondary assays. Future work should include assessing the compound's effect on lipolysis in primary human adipocytes, evaluating its potential to induce prostaglandin release in keratinocytes (a cellular model for flushing), and ultimately, profiling its pharmacokinetic and pharmacodynamic properties in preclinical animal models. This systematic and rigorous approach is essential for identifying promising new therapeutic candidates targeting the GPR109A receptor.
References
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- Foell, C., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI.
- Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central.
- Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
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- Yagupolskii, L., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS.
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Navigating the Structure-Activity Relationship of 5-Aryl Nicotinic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold and its Therapeutic Potential
The 5-aryl nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-phenylnicotinic acid analogs, with a particular focus on the challenges and opportunities in developing compounds such as 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid and its derivatives. While specific, direct comparative data for a series of this compound analogs remains limited in publicly accessible literature, this guide synthesizes available information on related 5-substituted pyridine compounds to elucidate key SAR principles and guide future research.
The 5-Phenylnicotinic Acid Core: A Versatile Pharmacophore
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their pharmacological effects. The introduction of a phenyl group at the 5-position of the pyridine ring creates a biaryl structure that can be tailored to interact with a variety of biological targets, including enzymes and receptors. The specific compound, 5-phenylnicotinic acid, serves as a foundational structure for exploring how substitutions on both the pyridine and phenyl rings influence biological activity.[1]
Probing the Impact of 5-Position Substituents on Receptor Affinity
A critical aspect of understanding the SAR of this class of compounds is the influence of substituents at the 5-position of the pyridine ring. Research into 5-substituted pyridine analogues has revealed that the introduction of bulky moieties, such as phenyl or substituted phenyl groups, can significantly impact binding affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[2]
One study systematically synthesized a series of analogues with various phenyl and heteroaryl groups at the 5-position and evaluated their in vitro binding affinity. The results demonstrated that these substitutions could lead to compounds with high affinity, with Ki values ranging from 0.055 to 0.69 nM.[2] This highlights the sensitivity of the receptor to the steric and electronic properties of the substituent at this position. The functional activity of these analogs at different nAChR subtypes was also assessed, identifying both agonists and antagonists within the series.[2] This underscores the potential to fine-tune the pharmacological profile of these compounds through targeted modifications.
Table 1: Neuronal Nicotinic Acetylcholine Receptor Binding Affinity of 5-Substituted Pyridine Analogs [2]
| Compound/Analog | 5-Position Substituent | Ki (nM) |
| Reference Compound 1 | (pyrrolidinyl)methoxy | 0.15 |
| Analog Series | Phenyl, Substituted Phenyl, Heteroaryl | 0.055 - 0.69 |
Note: This table summarizes the range of binding affinities observed for a series of 5-substituted pyridine analogs, demonstrating the impact of substitution at the 5-position.
Experimental Protocols for Assessing Receptor Binding
To ensure the trustworthiness and reproducibility of SAR data, it is crucial to employ validated experimental protocols. The determination of binding affinity (Ki values) for nAChRs typically involves radioligand binding assays.
Step-by-Step Methodology for nAChR Binding Assay:
-
Membrane Preparation: Homogenize tissue or cells expressing the target nAChR subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Radioligand Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [³H]epibatidine) at a fixed concentration.
-
Competitive Binding: In parallel, incubate the membranes and radioligand with varying concentrations of the test compounds (the 5-substituted pyridine analogs).
-
Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining nAChR binding affinity.
Challenges in Sourcing Specific SAR Data for this compound Analogs
Despite the clear potential of the 5-aryl nicotinic acid scaffold, a significant challenge for researchers is the lack of publicly available, systematic SAR studies for specific substitution patterns like this compound. While this specific molecule is commercially available, indicating its use in research, dedicated studies detailing the synthesis and biological evaluation of a series of its analogs are not readily found in scientific databases.
This information gap hinders the rational design of new compounds based on this promising scaffold. Without experimental data comparing the effects of modifications to the fluoro and methoxy substituents on the phenyl ring, or alterations to the carboxylic acid group of the nicotinic acid moiety, researchers must rely on inferences from related series of compounds.
Future Directions and the Path Forward
The development of novel therapeutics based on the this compound scaffold requires a concerted effort to generate and publish systematic SAR data. Future research should focus on:
-
Synthesis of Analog Libraries: The creation of libraries of analogs with systematic variations at key positions:
-
Phenyl Ring: Modification of the fluoro and methoxy groups (e.g., positional isomers, replacement with other halogens or alkyl groups) to probe electronic and steric effects.
-
Nicotinic Acid Moiety: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres to explore effects on potency, selectivity, and pharmacokinetic properties.
-
-
Broad Biological Screening: Evaluation of these analog libraries against a diverse panel of biological targets to identify novel activities. Given the known activities of related nicotinic acid derivatives, targets in inflammation, oncology, and neuroscience would be of particular interest.[3][4]
-
Publication of Data: The dissemination of both positive and negative results from these studies is crucial for the advancement of the field and to prevent redundant research efforts.
Caption: Logical progression for future research.
References
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Cheung, R. I., et al. (2012). Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters, 3(10), 826-831.
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
- Zubair, M. S., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 1-15.
- Al-Omaim, W. S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceuticals, 17(5), 604.
- Shoman, M., et al. (2020). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. Medicinal Chemistry Research, 29, 786-796.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1-25.
- Utreja, D., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 2-15.
- L-García, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839.
- De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 15(11), 1363.
- Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(6), 2845-2856.
- Chen, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6523.
- U.S. Environmental Protection Agency. (n.d.). 2-Pyridinecarboxylic acid, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-, phenylmethyl ester - Substance Details.
- PubChem. (n.d.). Florpyrauxifen-benzyl.
- PubChem. (n.d.). 2-[5-[(2-Fluoro-4-methylphenyl)methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid.
- Kumar, A., et al. (2013). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry, 21(1), 213-222.
- MDPI. (2024). Heterocyclic Compounds in Medicinal Chemistry.
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A Comparative Guide to the Bioactivity of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid and Other GPR109A Agonists
This guide provides a comprehensive analysis of the anticipated bioactivity of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a novel nicotinic acid derivative, in the context of known GPR109A receptor agonists. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes existing knowledge on GPR109A pharmacology, structure-activity relationships of its agonists, and established bioassay methodologies to offer a predictive comparison and a framework for its future evaluation.
Introduction: The GPR109A Receptor and the Quest for Novel Agonists
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a significant therapeutic target for managing dyslipidemia and various inflammatory conditions[1]. Its activation by agonists like nicotinic acid (niacin) leads to beneficial effects on lipid profiles, most notably a reduction in low-density lipoprotein (LDL) cholesterol and triglycerides, and a significant increase in high-density lipoprotein (HDL) cholesterol[2][3]. Beyond its role in lipid metabolism, GPR109A activation has demonstrated anti-inflammatory effects in various tissues, including immune cells and the colon[4][5][6].
However, the clinical utility of first-generation agonists like nicotinic acid is often hampered by a prominent side effect: cutaneous flushing. This vasodilation is mediated by the same receptor, GPR109A, in epidermal Langerhans cells[3]. Consequently, a key objective in the field is the development of novel GPR109A agonists with improved therapeutic windows, potentially biased signaling properties that separate the desired metabolic and anti-inflammatory effects from the flushing response.
The compound this compound represents a strategic chemical modification of the nicotinic acid scaffold. The introduction of a substituted phenyl ring, particularly with electron-withdrawing fluorine and electron-donating methoxy groups, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide will explore the potential bioactivity of this compound by comparing it with well-characterized GPR109A agonists.
GPR109A Signaling Pathways: A Dual Mechanism of Action
Upon agonist binding, GPR109A initiates signaling through two primary pathways, a canonical G-protein-dependent pathway and a non-canonical β-arrestin-dependent pathway[1][7]. A thorough understanding of both is critical for characterizing the bioactivity of any new agonist.
-
Gαi-Mediated Pathway: GPR109A primarily couples to the Gi/o family of G proteins. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the primary mechanism behind the anti-lipolytic effects of GPR109A agonists in adipocytes[1][2].
-
β-Arrestin Pathway: Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), GPR109A recruits β-arrestin proteins. This recruitment serves to desensitize the G protein signal and can also initiate a separate wave of signaling, for instance, through the activation of mitogen-activated protein kinases (MAPKs)[8]. The β-arrestin pathway is implicated in the flushing side effect of nicotinic acid[3].
The potential for "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of investigation in GPR109A drug discovery[8]. A biased agonist that favors the Gαi pathway over β-arrestin recruitment could theoretically retain the therapeutic benefits of GPR109A activation while minimizing the flushing response.
Diagram of GPR109A Signaling Pathways
Caption: Agonist-activated GPR109A signaling via Gαi and β-arrestin pathways.
Comparative Bioactivity of GPR109A Agonists
The bioactivity of GPR109A agonists is typically quantified by their potency (EC50) in functional assays. The following table summarizes the reported EC50 values for several known GPR109A agonists, providing a benchmark against which this compound can be compared.
| Compound | Agonist Type | EC50 (cAMP Inhibition) | Reference(s) |
| Nicotinic Acid | Endogenous Pharmacological | ~100 nM | [9] |
| β-Hydroxybutyrate | Endogenous | ~700-800 µM | [6][9] |
| Butyrate | Endogenous | ~1.6 mM | [5][10] |
| Acifran | Synthetic | ~100 nM | [11] |
| Acipimox | Synthetic | Potent Agonist | [4] |
| Monomethyl fumarate | Synthetic | Potent Agonist | [4][12] |
| MK-6892 | Synthetic | 16 nM (GTPγS) | [12] |
| MK-1903 | Synthetic | Full Agonist | [2][12] |
| GSK256073 | Synthetic | Potent Agonist | [4][8] |
Analysis and Prediction for this compound:
Based on structure-activity relationship (SAR) studies of nicotinic acid derivatives, the addition of a substituted phenyl ring at the 5-position of the pyridine core can significantly influence potency and selectivity[13][14][15]. The fluorine atom, a bioisostere for hydrogen, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methoxy group can alter the electronic properties and conformation of the molecule.
It is hypothesized that this compound will be a potent GPR109A agonist. The bulky phenyl substitution may influence the interaction with the receptor's binding pocket, potentially leading to altered signaling properties, i.e., biased agonism. Experimental validation is required to determine its precise EC50 and its bias profile.
Experimental Protocols for Bioactivity Assessment
To experimentally determine the bioactivity of this compound and compare it to other agonists, the following in vitro assays are essential.
GPR109A-Mediated cAMP Inhibition Assay
This assay directly measures the engagement of the Gαi signaling pathway.
Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity in cells expressing GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 500 µM IBMX).
-
Forskolin (adenylyl cyclase activator).
-
Test compound (this compound) and reference agonists (e.g., nicotinic acid).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
384-well white assay plates.
Step-by-Step Protocol:
-
Cell Plating: Seed the GPR109A-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the respective wells.
-
Add a fixed concentration of forskolin (typically 1-10 µM, to stimulate cAMP production) to all wells except the negative control.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for the GPR109A-mediated cAMP inhibition assay.
β-Arrestin Recruitment Assay
This assay quantifies the engagement of the β-arrestin signaling pathway.
Objective: To determine the potency (EC50) of this compound in inducing the recruitment of β-arrestin to the GPR109A receptor.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® from DiscoverX, or similar enzyme fragment complementation or BRET/FRET-based systems). These cells co-express GPR109A fused to a donor/enzyme fragment and β-arrestin fused to an acceptor/complementary enzyme fragment[8][16].
-
Cell culture medium.
-
Test compound and reference agonists.
-
Detection reagents specific to the assay technology.
-
384-well white assay plates.
Step-by-Step Protocol:
-
Cell Plating: Plate the engineered cells in 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test and reference compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate as required.
-
Measurement: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (basal signal) and a maximal response control.
-
Plot the signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for the GPR109A β-arrestin recruitment assay.
Conclusion and Future Directions
While the precise bioactivity of this compound remains to be experimentally determined, its structural design suggests it is a promising candidate for a potent GPR109A agonist. The comparative data and detailed protocols provided in this guide offer a robust framework for its evaluation.
Key future experiments should focus on:
-
Determining the EC50 values for both cAMP inhibition and β-arrestin recruitment to quantify its potency and assess any signaling bias.
-
Evaluating its in vivo efficacy in animal models of dyslipidemia and inflammation.
-
Assessing its propensity to cause flushing in a relevant animal model.
The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and its advancement as a next-generation GPR109A-targeted therapeutic.
References
- Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 73(24), 7273-7282. [Link]
- Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience, 16, 1137025. [Link]
- Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 469-476. [Link]
- Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
- Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4001. [Link]
- Geisler, C. E., et al. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. UA Campus Repository. [Link]
- van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]
- van Veldhoven, J. P. D., et al. (2011). Structure–activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). CoLab.
- Geisler, C. E., et al. (2021).
- Thangaraju, M., et al. (2013). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals. [Link]
- Singh, S., et al. (2022).
- Gambhir, D., et al. (2012).
- Richman, J. G., et al. (2007). Structures of GPR109A agonists presented herein with compound...
- Wodarski, P., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. [Link]
- Digby, J. E., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Wang, Y., et al. (2018). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. PMC. [Link]
- BPS Bioscience. (n.d.).
- Viatchenko-Karpinski, V., et al. (2023). Chemical structures of GPR109A agonists and related chemical agents.
- White, C. W., et al. (2017). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Scientific Reports, 7(1), 1-13. [Link]
- Kim, H., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]
- Shen, H. C., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(11), 3269-3272. [Link]
- Semwal, A., et al. (2015). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure and Dynamics, 33(12), 2603-2613. [Link]
- Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]
- Im, D. S. (2009). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening, 14(7), 769-779. [Link]
- Lei, Y., et al. (2021). Novel role of GPR109A in thymic regulatory T cell development.
- Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1276709. [Link]
- Thangaraju, M., et al. (2013). GPR109A activation in breast cancer cells inhibits cell survival and...
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
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A Researcher's Guide to In Vivo Validation of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid: Bridging In Vitro Discovery to Preclinical Efficacy
For drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the therapeutic potential of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. Drawing upon established principles for nicotinic acid derivatives, we will explore experimental designs, comparative analyses, and data interpretation to build a robust preclinical data package.
Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a well-established class of compounds with a range of pharmacological activities.[1][2] Historically recognized for their profound effects on lipid metabolism, particularly in raising high-density lipoprotein (HDL) cholesterol, their therapeutic applications have expanded into areas such as inflammation and oncology.[3][4][5] The core structure of nicotinic acid can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties, leading to novel therapeutic agents like this compound.
While specific in vitro data for this compound is not extensively published, its structural similarity to other biologically active nicotinic acid derivatives suggests several potential mechanisms of action that warrant in vivo investigation:
-
Anti-inflammatory effects: Many nicotinic acid derivatives exhibit potent anti-inflammatory properties by modulating inflammatory cytokines such as TNF-α and IL-6, and inhibiting enzymes like COX-2 and iNOS.[3]
-
Lipid modulation: The classical effect of nicotinic acid on lipid profiles, including reducing LDL, VLDL, and triglycerides while increasing HDL, is a key area for in vivo validation.[6][7][8]
-
NAD+ biosynthesis: As a precursor to Nicotinamide Adenine Dinucleotide (NAD+), nicotinic acid and its derivatives play a crucial role in cellular metabolism and energy homeostasis.[6][9]
This guide will outline a strategic approach to validate these potential in vitro activities in relevant in vivo models, comparing the hypothetical performance of this compound with standard therapeutic agents.
Foundational In Vitro Data: Setting the Stage for In Vivo Translation
Before embarking on costly and time-consuming in vivo studies, a solid foundation of in vitro data is essential. The following table summarizes a hypothetical in vitro profile for this compound, which will inform our in vivo study design.
| In Vitro Assay | Hypothetical Result for this compound | Comparator Compound(s) | Implication for In Vivo Studies |
| COX-2 Inhibition Assay | IC50 = 0.5 µM | Celecoxib (IC50 = 0.04 µM) | Suggests potent anti-inflammatory activity, justifying the use of an in vivo inflammation model. |
| LPS-stimulated Cytokine Release in RAW 264.7 Macrophages | Significant reduction in TNF-α and IL-6 release | Dexamethasone | Provides further evidence for anti-inflammatory potential and guides the selection of inflammatory biomarkers for in vivo analysis. |
| GPR109A Receptor Activation Assay | EC50 = 10 µM | Nicotinic Acid (EC50 = 5 µM) | Indicates potential for lipid-modulating effects and the characteristic flushing side effect. |
| In Vitro Hepatotoxicity (HepG2 cells) | CC50 > 100 µM | Acetaminophen (toxic control) | Suggests a favorable preliminary safety profile, but in vivo toxicology is still necessary. |
Strategic In Vivo Validation: A Multi-pronged Approach
Based on the hypothetical in vitro profile, a multi-pronged in vivo validation strategy is proposed. This approach allows for a comprehensive assessment of the compound's efficacy and safety profile.
Caption: Proposed in vivo validation workflow for this compound.
Part 1: Pharmacokinetic and Tolerability Assessment
Objective: To determine the pharmacokinetic profile and maximum tolerated dose (MTD) of this compound.
Experimental Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Single oral gavage administration of the compound at three dose levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.
-
Sample Collection: Serial blood samples collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Plasma concentrations of the parent compound and potential metabolites determined by LC-MS/MS.
-
Parameters Calculated: Cmax, Tmax, AUC, and half-life.
-
Tolerability Assessment: Clinical observations for signs of toxicity, including the characteristic flushing response, and body weight measurements.
Rationale: Understanding the pharmacokinetic profile is crucial for designing effective dosing regimens in subsequent efficacy studies.[10][11] The tolerability assessment will establish a safe dose range for further testing.
Part 2: In Vivo Efficacy Models
Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Groups:
-
Vehicle Control
-
This compound (low, medium, and high doses determined from PK studies)
-
Positive Control: Indomethacin (10 mg/kg)
-
-
Procedure:
-
Administer the test compounds or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of paw edema compared to the vehicle control group.
-
Biomarker Analysis: At the end of the study, collect paw tissue for measurement of inflammatory mediators (e.g., TNF-α, IL-6, PGE2) by ELISA or qPCR.
Rationale: The carrageenan-induced paw edema model is a well-established and reproducible model for screening potential anti-inflammatory drugs.[3] It allows for the assessment of a compound's ability to inhibit the inflammatory cascade.
Objective: To assess the effect of this compound on lipid profiles in a diet-induced dyslipidemia model.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice (6-8 weeks old).
-
Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce dyslipidemia and obesity.
-
Groups:
-
Control (Normal Chow) + Vehicle
-
HFD + Vehicle
-
HFD + this compound (low and high doses)
-
HFD + Positive Control: Fenofibrate (100 mg/kg)
-
-
Procedure: Administer the test compounds or vehicle daily by oral gavage for 4 weeks.
-
Endpoints:
-
Weekly body weight and food intake measurements.
-
Fasting blood glucose levels.
-
At the end of the study, collect terminal blood samples for analysis of serum total cholesterol, HDL-C, LDL-C, and triglycerides.
-
Collect liver tissue for histological analysis (H&E staining for steatosis) and gene expression analysis of lipid metabolism-related genes.
-
Rationale: This model mimics many features of human metabolic syndrome and is widely used to evaluate the efficacy of lipid-lowering agents.[2]
Comparative Data Analysis and Interpretation
The following tables present hypothetical data to illustrate how the performance of this compound could be compared to standard agents.
Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| This compound | 10 | 25% |
| 30 | 45% | |
| 100 | 60% | |
| Indomethacin | 10 | 55% |
Table 2: Comparative Lipid-Modulating Effects in HFD-Fed Mice
| Treatment Group | Dose (mg/kg/day) | Change in Total Cholesterol | Change in HDL-C | Change in Triglycerides |
| HFD + Vehicle | - | +50% | -20% | +80% |
| HFD + this compound | 25 | +20% | +15% | +30% |
| 75 | +5% | +35% | -10% | |
| HFD + Fenofibrate | 100 | +10% | +25% | -25% |
Visualizing the Mechanism: Potential Signaling Pathways
The biological effects of nicotinic acid derivatives are often mediated through specific signaling pathways. The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects.
Caption: Potential anti-inflammatory signaling pathway for this compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By systematically evaluating its pharmacokinetic profile, anti-inflammatory efficacy, and lipid-modulating effects in well-established animal models, researchers can build a strong preclinical data package. The comparative analysis with standard-of-care agents is essential for positioning the compound within the current therapeutic landscape.
Future studies should focus on elucidating the precise molecular mechanisms of action, exploring chronic dosing regimens, and conducting more extensive safety and toxicology assessments to support the progression of this promising compound towards clinical development.
References
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A Researcher's Guide to Reproducible Experimentation: A Comparative Study of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid and a Structural Analogue
This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid, a heterocyclic building block with potential applications in drug discovery as a protein degrader building block.[1][2] Recognizing the challenges in experimental replicability within the chemical sciences, this document emphasizes rigorous protocol design, thorough analytical validation, and a deep understanding of the underlying chemical principles.[3][4] We will explore the synthesis, characterization, and a hypothetical biological evaluation of our target compound in parallel with a structurally similar, more extensively studied analogue, 5-(4-Fluorophenyl)nicotinic acid, to highlight key considerations for robust scientific inquiry.[5]
Introduction: The Imperative of Reproducibility in Chemical Research
The reproducibility of experimental findings is a cornerstone of scientific progress.[3] However, a significant percentage of researchers have reported difficulties in replicating published results, with chemistry being a field of notable concern.[3][4] Factors contributing to this "reproducibility crisis" include incomplete reporting of experimental details, variations in reagent quality, and insufficient analytical characterization.[6][7] This guide aims to address these challenges by providing a detailed, self-validating framework for working with this compound and its analogues.
Comparative Synthesis: A Focus on Process Control and Reproducibility
To ensure a consistent supply of high-purity material, a well-defined and reproducible synthetic route is paramount. Below, we propose a hypothetical Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound and compare it to a known synthesis of 5-(4-Fluorophenyl)nicotinic acid.
Proposed Synthesis of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. Our proposed synthesis is outlined below:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol:
-
Reagent Purity Assessment: Prior to initiating the synthesis, the purity of 5-bromonicotinic acid and (4-fluoro-3-methoxyphenyl)boronic acid should be confirmed by ¹H NMR and LC-MS. Impurities can significantly impact reaction yield and reproducibility.[6]
-
Inert Atmosphere: The reaction vessel must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst.
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromonicotinic acid (1.0 eq), (4-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of dioxane and water. The solvent ratio is a critical parameter that can influence reaction kinetics and should be precisely controlled.
-
Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours. Consistent heating and stirring are crucial for achieving a complete reaction.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1 M HCl to precipitate the product. The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Comparative Synthesis of 5-(4-Fluorophenyl)nicotinic Acid
A similar Suzuki-Miyaura coupling can be employed for the synthesis of 5-(4-Fluorophenyl)nicotinic acid, using (4-fluorophenyl)boronic acid as the coupling partner. This allows for a direct comparison of reaction efficiency and purification challenges.
| Parameter | This compound | 5-(4-Fluorophenyl)nicotinic Acid | Rationale for Comparison |
| Starting Materials | 5-Bromonicotinic acid, (4-Fluoro-3-methoxyphenyl)boronic acid | 5-Bromonicotinic acid, (4-Fluorophenyl)boronic acid | Evaluating the impact of the additional methoxy group on the boronic acid's reactivity and stability. |
| Catalyst Load | 5 mol % | 5 mol % | Maintaining a consistent catalyst concentration is key for a fair comparison of reaction rates. |
| Reaction Time | 12 hours | 12 hours | Comparing the extent of reaction completion under identical time constraints. |
| Isolated Yield (Hypothetical) | 75-85% | 80-90% | The methoxy group might introduce slight steric hindrance, potentially leading to a lower yield. |
| Purification Method | Recrystallization | Recrystallization | Assessing any differences in solubility and crystallization behavior due to the structural variation. |
Rigorous Analytical Characterization: The Foundation of Trustworthiness
Thorough characterization of the synthesized compounds is non-negotiable for ensuring the validity of subsequent experiments.[15][16] A multi-technique approach is essential to confirm the identity, purity, and stability of the material.
Core Analytical Techniques
| Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure; absence of significant impurity peaks. |
| LC-MS | Purity assessment and confirmation of molecular weight. | Purity ≥ 98% by peak area; observed mass consistent with the calculated molecular weight. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | Measured mass within 5 ppm of the theoretical mass. |
| Melting Point | Indication of purity. | Sharp melting point range (e.g., within 1-2 °C). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Presence of characteristic peaks for carboxylic acid (O-H and C=O stretches) and aromatic rings. |
Workflow for Analytical Validation
Caption: A systematic workflow for the analytical validation of synthesized compounds.
Hypothetical Biological Evaluation: A Comparative Assay for GPR109A Activation
To illustrate how to ensure reproducibility in a biological context, we will outline a hypothetical experiment to compare the ability of our two synthesized compounds to activate the GPR109A receptor, a known target of nicotinic acid.[12]
Experimental Design and Rationale
This experiment will utilize a cell-based reporter assay to measure GPR109A activation. The choice of a cell-based assay provides a physiologically relevant system while allowing for high-throughput screening and quantitative analysis.
Experimental Protocol:
-
Cell Culture: HEK293 cells stably expressing human GPR109A and a cyclic AMP (cAMP)-responsive reporter gene (e.g., CRE-luciferase) are cultured under standard conditions (37 °C, 5% CO₂). Cell passage number should be recorded and kept within a narrow range to minimize experimental variability.
-
Compound Preparation: Stock solutions of this compound and 5-(4-fluorophenyl)nicotinic acid are prepared in DMSO. A dilution series is then made in assay buffer. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Assay Execution:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with the compound dilutions or vehicle control. Nicotinic acid is included as a positive control.
-
Cells are incubated for a predetermined time (e.g., 6 hours) to allow for receptor activation and reporter gene expression.
-
-
Signal Detection: The luciferase activity is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) for each compound are determined by fitting the dose-response data to a four-parameter logistic equation.
Comparative Performance and Data Interpretation
| Parameter | This compound (Hypothetical) | 5-(4-Fluorophenyl)nicotinic Acid (Hypothetical) | Nicotinic Acid (Positive Control) |
| EC₅₀ (nM) | 150 ± 25 | 250 ± 30 | 500 ± 40 |
| Eₘₐₓ (% of Nicotinic Acid) | 110 ± 8% | 95 ± 10% | 100% |
| Interpretation | The additional methoxy group may enhance binding affinity to the GPR109A receptor, resulting in a lower EC₅₀ value. | The fluorine substitution alone provides significant potency. | Provides a benchmark for comparing the relative potencies and efficacies of the test compounds. |
Conclusion: A Commitment to Rigorous and Transparent Science
Ensuring the reproducibility of experiments with novel chemical entities like this compound requires a multi-faceted approach. This guide has provided a framework for achieving this through:
-
Detailed and transparent reporting of synthetic protocols.
-
Comprehensive analytical characterization to ensure the identity and purity of materials.
-
Rigorous and well-controlled biological assay design.
-
Objective comparison with relevant benchmarks.
By adhering to these principles, researchers can enhance the reliability and impact of their work, fostering a culture of trust and accelerating scientific discovery.
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Comparative Analysis: 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid vs. its Non-fluorinated Analog
A Technical Guide for Drug Discovery Professionals
Introduction
In medicinal chemistry, the strategic incorporation of fluorine into a drug candidate is a widely employed tactic to enhance its pharmacological profile.[1][2] This guide provides a comparative analysis of 5-(4-fluoro-3-methoxyphenyl)nicotinic acid and its non-fluorinated analog, 5-(3-methoxyphenyl)nicotinic acid . By examining the influence of a single fluorine atom, we can elucidate key principles of modern drug design, particularly concerning metabolic stability and physicochemical properties.[3][4]
Both compounds are derivatives of nicotinic acid (niacin or vitamin B3), a crucial molecule involved in cellular redox reactions through its conversion to nicotinamide adenine dinucleotide (NAD).[5][6][7] Nicotinic acid itself is a lipid-lowering agent, and its derivatives are often explored for various therapeutic targets.[8][9] The core structure, a biaryl system composed of a pyridine ring linked to a phenyl ring, is a common motif in pharmacologically active compounds, often synthesized via Suzuki-Miyaura cross-coupling reactions.[10][11][12] This analysis will focus on how the addition of fluorine to the phenyl ring is anticipated to alter the molecule's behavior, providing a rationale for its inclusion in drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom, despite its small size, imparts significant changes to a molecule's electronic and physical nature due to its extreme electronegativity.[1][13] These changes can influence properties critical to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 5-(3-methoxyphenyl)nicotinic acid | Rationale for Fluorine's Impact |
| CAS Number | 1261934-09-1[14][15] | 97000-30-1 | N/A |
| Molecular Formula | C₁₃H₁₀FNO₃[14] | C₁₃H₁₁NO₃ | Addition of one fluorine atom, removal of one hydrogen atom. |
| Molecular Weight | 247.22 g/mol [14] | 229.23 g/mol | Fluorine is heavier than hydrogen. |
| Predicted LogP | ~2.6-2.8 | ~2.46[16] | Aromatic fluorination typically increases lipophilicity (LogP), which can enhance membrane permeation.[17][18] |
| Predicted pKa | Lower than analog | Higher than fluoro-analog | The strong electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid group, lowering its pKa.[1][13] |
| Metabolic Stability | Predicted to be higher | Predicted to be lower | The C-F bond is very strong; fluorine at the 4-position can block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway.[2][13][18] |
The Strategic Role of Aromatic Fluorination
The decision to introduce a fluorine atom is rarely arbitrary. It is a calculated design choice aimed at overcoming specific liabilities of a parent molecule.
-
Blocking Metabolic Oxidation: One of the most common reasons for adding fluorine to an aromatic ring is to block metabolic "soft spots."[18][19] The para-position of a phenyl ring, especially when activated by an adjacent methoxy group, is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes in the liver.[20] By placing a robust C-F bond at this position, chemists can prevent this metabolic pathway, thereby increasing the compound's half-life and systemic exposure.[2]
-
Modulating Physicochemical Properties:
-
Lipophilicity (LogP): Fluorine substitution generally increases a molecule's lipophilicity.[17][21] This can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability and cell permeability. However, excessive lipophilicity can lead to off-target effects and poor solubility.
-
Acidity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[1][13] This effect can lower the pKa of nearby acidic or basic functional groups. For the nicotinic acid moiety, this would increase the acidity of the carboxylic acid, which can influence its ionization state, solubility, and receptor interactions.
-
Comparative Experimental Workflow: In Vitro Metabolic Stability Assay
To empirically validate the hypothesis that fluorination enhances metabolic stability, a head-to-head in vitro assay using human liver microsomes (HLM) is the gold standard.[22][23] HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[20]
This experiment measures the rate at which the parent compound disappears over time when incubated with metabolically active HLMs. A longer half-life (t½) and lower intrinsic clearance (Clint) indicate greater metabolic stability.[24]
Experimental Design Diagram
Caption: Workflow for a comparative microsomal metabolic stability assay.
Detailed Step-by-Step Protocol
I. Materials & Reagents:
-
This compound and 5-(3-methoxyphenyl)nicotinic acid
-
Pooled Human Liver Microsomes (e.g., from XenoTech or BioIVT)[22]
-
Potassium phosphate buffer (100 mM, pH 7.4)[22]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[24]
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) (e.g., Tramadol, a structurally unrelated but stable compound)
-
DMSO, HPLC grade
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
II. Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound and the internal standard in DMSO.[24]
-
Working Solutions:
-
Test Compounds: Serially dilute the 10 mM stocks to create 100 µM working solutions in a 50:50 ACN:Water mixture.
-
Microsomes: On ice, thaw the HLM stock (typically 20 mg/mL). Dilute with cold phosphate buffer to a working concentration of 1 mg/mL. This will yield a final incubation concentration of 0.5 mg/mL.[20]
-
-
Incubation Setup (in triplicate for each compound):
-
In a 96-well plate or microcentrifuge tubes, add 98 µL of the 1 mg/mL HLM working solution.
-
Add 1 µL of the 100 µM test compound working solution to each well/tube. This gives a final test compound concentration of 1 µM.[22]
-
Include a "minus cofactor" control for each compound where the NADPH solution will be replaced by buffer to check for non-enzymatic degradation.[20]
-
Pre-incubate the plate/tubes at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells/tubes.[20][22] The T=0 sample is quenched immediately after adding the test compound but before adding NADPH.
-
-
Sample Processing:
-
Seal the plate/tubes and vortex thoroughly to mix.
-
Centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated microsomal proteins.[24]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate/vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the peak area of the internal standard.
-
III. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Expected Outcomes and Conclusion
Based on established principles of medicinal chemistry, the expected outcome is that This compound will exhibit a significantly longer half-life and lower intrinsic clearance in the HLM assay compared to its non-fluorinated analog.[2][3] This result would provide strong experimental evidence that the fluorine atom successfully blocks a primary site of metabolic oxidation.
This comparative guide demonstrates the profound impact of a single, strategic atomic substitution. The addition of fluorine to 5-(3-methoxyphenyl)nicotinic acid is a rational design strategy intended to improve drug-like properties, primarily by enhancing metabolic stability.[4][21] While this modification is predicted to be beneficial, it is crucial for researchers to empirically verify these hypotheses through well-designed experiments, as the effects of fluorination can be highly context-dependent.[19] The in vitro metabolic stability assay detailed here serves as a foundational experiment in the drug discovery cascade, enabling data-driven decisions for lead optimization.
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A Comparative Toxicological Assessment of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid: An In-Depth Guide
This guide provides a comprehensive framework for evaluating the comparative toxicity of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid. Given the limited publicly available toxicological data for this specific compound[1][2][3], this document outlines a robust, multi-pronged approach for its safety assessment. We will detail the necessary in vitro and in vivo experimental protocols to compare its toxicity profile against its parent compound, nicotinic acid, and a related derivative, nicotinamide. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
The core of this guide is built on established methodologies for cytotoxicity and acute systemic toxicity, ensuring the generation of reliable and reproducible data. We will delve into the rationale behind the selection of specific assays, cell lines, and animal models, providing a clear path from experimental design to data interpretation.
Rationale for Comparative Toxicity Assessment
This compound is a derivative of nicotinic acid (niacin), a B vitamin with well-characterized physiological and toxicological properties[4][5]. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities[6]. The introduction of a substituted phenyl ring at the 5-position of the nicotinic acid scaffold can significantly alter its pharmacokinetic and toxicodynamic properties. Therefore, a comparative toxicological assessment is crucial to understand the potential risks associated with this structural modification.
For this guide, we propose a comparison with:
-
Nicotinic Acid: The parent compound, providing a baseline for toxicity. While generally considered safe, high doses can lead to adverse effects, including hepatotoxicity[7][8].
-
Nicotinamide: Another form of vitamin B3, which exhibits a different toxicity profile compared to nicotinic acid. Notably, it is considered to have very low acute toxicity[9].
This comparative approach will allow for a nuanced understanding of the structure-toxicity relationship within this class of compounds.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental in early-stage drug development for screening compounds and elucidating mechanisms of toxicity.[10][11][12][13] We will employ two widely accepted and complementary assays: the MTT assay to assess metabolic activity and the Neutral Red Uptake assay to evaluate lysosomal integrity.
Cell Line Selection
The choice of cell line is critical for the relevance of in vitro data. We recommend using:
-
HepG2 (Human Hepatocellular Carcinoma): A well-differentiated human liver cell line that retains many of the metabolic functions of primary hepatocytes. This is particularly relevant given that the liver is a primary site of metabolism and potential toxicity for many xenobiotics.
-
HEK293 (Human Embryonic Kidney): A widely used cell line for general toxicity screening, representing a different organ system.
MTT Assay: Assessing Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan product.[14] This assay provides an indication of the metabolic activity of the cell population.
Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Neutral Red Staining: After the 48-hour incubation with the test compounds, remove the treatment medium. Add 100 µL of pre-warmed medium containing 50 µg/mL neutral red to each well. Incubate for 3 hours at 37°C in a 5% CO2 incubator.
-
Washing: Remove the neutral red-containing medium and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to extract the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viability relative to the untreated control and determine the IC50 values.
Illustrative In Vitro Toxicity Data
The following table presents hypothetical IC50 values that could be obtained from the described assays.
| Compound | Cell Line | MTT Assay IC50 (µM) | Neutral Red Uptake Assay IC50 (µM) |
| This compound | HepG2 | To be determined | To be determined |
| HEK293 | To be determined | To be determined | |
| Nicotinic Acid | HepG2 | >1000 | >1000 |
| HEK293 | >1000 | >1000 | |
| Nicotinamide | HepG2 | >2000 | >2000 |
| HEK293 | >2000 | >2000 |
In Vivo Acute Oral Toxicity Assessment
To evaluate the systemic toxicity of this compound, an acute oral toxicity study in rodents is recommended. The OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute toxicity. [20][21][22]
Animal Model
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Sex: Female (as they are often slightly more sensitive)
-
Age: Young adults (8-12 weeks old)
Experimental Design (OECD 423)
The Acute Toxic Class Method is a sequential testing procedure using three animals per step. [20]The outcome of each step determines the next dose level to be tested. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The selection of the starting dose is based on available information on the substance's toxicity. Given the lack of data, a starting dose of 300 mg/kg would be a conservative and scientifically sound choice.
Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (food, but not water).
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
-
Administration: Administer a single oral dose by gavage. The volume should not exceed 1 mL/100g body weight for aqueous solutions. [22]5. Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Record body weight just prior to dosing and on days 7 and 14.
-
Record the time of death if it occurs.
-
-
Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy on all animals (those that died during the test and those that survived).
-
Data Analysis: The LD50 is not determined with precision but is assigned to a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category based on the observed mortality at different dose levels.
Illustrative In Vivo Toxicity Data
The following table presents a hypothetical outcome of the acute oral toxicity study.
| Compound | Starting Dose (mg/kg) | Outcome at Starting Dose (Mortality) | Next Step | GHS Category | Estimated LD50 Range (mg/kg) |
| This compound | 300 | To be determined | Dependent on outcome | To be determined | To be determined |
| Nicotinic Acid | 2000 | 0/3 | Stop testing | 5 or Unclassified | >2000 |
| Nicotinamide | 2000 | 0/3 | Stop testing | 5 or Unclassified | >2000–5000 |
Conclusion and Interpretation
This guide provides a systematic and scientifically rigorous framework for assessing the comparative toxicity of this compound. By employing standardized in vitro and in vivo methods, researchers can generate a comprehensive toxicity profile of this novel compound. The comparison with nicotinic acid and nicotinamide will provide crucial context for interpreting the results and making informed decisions regarding its potential for further development. The data generated will be essential for understanding the structure-activity relationships that govern the toxicity of nicotinic acid derivatives and for identifying potential hazards associated with this new chemical entity.
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A Head-to-Head Comparison of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid with Known Diacylglycerol Kinase Inhibitors
Introduction: The Rationale for Investigating a Novel Nicotinic Acid Derivative in Diacylglycerol Kinase Inhibition
The landscape of kinase drug discovery is in a perpetual state of evolution, with a continuous search for novel scaffolds that exhibit desired potency and selectivity against therapeutic targets. Nicotinic acid and its derivatives have a long-standing history in pharmacology, most notably in the modulation of lipid metabolism. This has spurred investigations into their broader bioactivity. While the direct biological targets of many novel nicotinic acid derivatives remain uncharacterized, their structural resemblance to key biological molecules provides a rational basis for targeted screening campaigns.
This guide introduces 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid , a novel compound with an unconfirmed mechanism of action. Based on the established role of nicotinic acid in inhibiting diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme central to diacylglycerol (DAG) metabolism, we hypothesize that this compound may exert its effects through the inhibition of diacylglycerol kinases (DGKs). This family of enzymes, particularly the α (alpha) and ζ (zeta) isoforms, represents a critical node in cellular signaling and has emerged as a promising therapeutic target in oncology and immunology.
This document provides a comprehensive head-to-head comparison of this compound (referred to herein as 'the compound of interest' for which we will use hypothetical data for illustrative purposes) against a panel of well-characterized DGK inhibitors: R59022 , Ritanserin , and BMS-502 . We will delve into the mechanistic intricacies of DGK inhibition, present comparative inhibitory data, and provide detailed experimental protocols for the evaluation of these compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing novel chemical entities in this exciting therapeutic space.
The Therapeutic Significance of Diacylglycerol Kinase α and ζ
Diacylglycerol kinases are a family of ten isozymes that catalyze the phosphorylation of diacylglycerol to phosphatidic acid (PA). This enzymatic conversion is not merely a metabolic step but a critical regulatory mechanism that controls the spatial and temporal availability of two potent second messengers, DAG and PA. By attenuating DAG levels, DGKs terminate signaling cascades mediated by DAG effectors, including protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).
DGKα and DGKζ are the predominant isoforms expressed in T lymphocytes and have been identified as key negative regulators of T-cell receptor (TCR) signaling.[1][2] In the tumor microenvironment, the upregulation of DGKα and DGKζ in tumor-infiltrating lymphocytes (TILs) leads to T-cell anergy and exhaustion, thereby enabling immune evasion by cancer cells.[3][4] Consequently, the inhibition of DGKα and DGKζ has emerged as a promising strategy to restore anti-tumor immunity.[3][4]
Comparative Analysis of DGK Inhibitors
The following table summarizes the biochemical and cellular activities of the known DGK inhibitors alongside hypothetical data for this compound. This serves as a framework for evaluating novel compounds against established benchmarks.
| Compound | Target(s) | Biochemical Potency (IC50) | Cellular Activity (EC50) | Key Features |
| This compound | DGKα/ζ (Hypothetical) | Data not available | Data not available | Novel nicotinic acid scaffold; potential for unique selectivity profile. |
| R59022 | DGK (non-selective) | 2.8 µM[5] | ~10 µM for apoptosis in glioblastoma cells[6] | First-generation DGK inhibitor; also exhibits 5-HT receptor antagonism.[5] |
| Ritanserin | DGKα, 5-HT2A/2C | Micromolar range (less potent than R59022)[7][8] | Induces apoptosis in cancer cells[9] | Repurposed drug; dual DGKα and serotonin receptor antagonist.[8] |
| BMS-502 | DGKα, DGKζ | DGKα: 4.6 nM, DGKζ: 2.1 nM[10][11] | 340 nM (mouse cytotoxic T-cell IFN-γ release)[10][12] | Potent and selective dual inhibitor; demonstrates in vivo immune stimulation.[10][12] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key assays used to characterize DGK inhibitors.
Biochemical Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantitatively measures the activity of DGKα and DGKζ by detecting the amount of ADP produced during the phosphorylation of DAG. The luminescent signal is inversely correlated with the inhibitory activity of the test compound.[3][13]
Workflow:
Figure 1. Workflow for the ADP-Glo™ kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of desired concentrations.
-
Reaction Setup: In a 384-well plate, add the DGK enzyme (recombinant human DGKα or DGKζ), the lipid substrate (diacylglycerol), and ATP in a kinase reaction buffer.
-
Initiation of Reaction: Add the test compound dilutions to the reaction mixture. Include a positive control (a known inhibitor like BMS-502) and a negative control (DMSO vehicle).
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection (First Step): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation (Second Step): Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Activity Assay: T-Cell Activation and Cytokine Release
This assay assesses the ability of a DGK inhibitor to enhance T-cell activation, a key functional consequence of DGK inhibition in immune cells. This is typically measured by the production of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[13][14]
Signaling Pathway:
Figure 2. Simplified TCR signaling and the role of DGK inhibition.
Step-by-Step Protocol:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells in appropriate cell culture medium.
-
Compound Treatment: Plate the cells in a 96-well plate and treat with serial dilutions of the test compound for 1-2 hours.
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or a specific antigen to activate the TCR signaling pathway.
-
Incubation: Incubate the cells for 24-72 hours to allow for cytokine production and secretion.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IFN-γ and IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and determine the EC50 value, which is the concentration of the compound that elicits a half-maximal increase in cytokine production.
Discussion and Future Directions
The comparative framework presented in this guide highlights the key parameters for evaluating novel DGK inhibitors. The established inhibitors, R59022 and Ritanserin, while historically important, exhibit modest potency and off-target effects. In contrast, BMS-502 represents a significant advancement with its potent and selective dual inhibition of DGKα and DGKζ.
For this compound, the path forward involves a systematic evaluation using the described experimental protocols. The primary objective will be to ascertain its inhibitory activity against DGKα and DGKζ through biochemical assays. Should significant inhibitory potential be confirmed, subsequent cellular assays will be crucial to determine its functional effects on T-cell activation.
Further characterization should also include kinase selectivity profiling against a broad panel of kinases to assess its specificity. In vivo studies in relevant disease models, such as syngeneic tumor models, will ultimately be necessary to evaluate its therapeutic efficacy and pharmacokinetic properties.
The exploration of novel chemical scaffolds, such as the nicotinic acid derivative presented here, is vital for the discovery of next-generation DGK inhibitors with improved therapeutic profiles. This guide provides a foundational roadmap for researchers embarking on this endeavor.
References
- What are DGKA inhibitors and how do they work?.
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- Diacylglycerol Kinase α Is a Critical Signaling Node and Novel Therapeutic Target in Glioblastoma and Other Cancers. AACR Journals. [Link]
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A Comparative Guide to the Purity Validation of Synthesized 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
Authored by: A Senior Application Scientist
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its synthetic precursors. 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a substituted phenyl ring attached to a nicotinic acid moiety, presents specific challenges and considerations for purity analysis. The presence of seemingly minor impurities, such as regioisomers, starting materials, or reaction by-products, can have profound implications on the yield, purity, and safety profile of the final API.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of synthesized this compound. We will move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust, self-validating approach to quality control. The methodologies discussed are grounded in established principles of analytical chemistry and align with regulatory expectations for impurity profiling.[1]
The Validation Workflow: An Integrated Analytical Approach
A single analytical technique is insufficient to declare a compound "pure." A robust validation strategy employs multiple, orthogonal methods that interrogate different physicochemical properties of the molecule. This multi-pronged approach ensures that impurities are not overlooked due to limitations inherent in any single technique.
Caption: Overall workflow for purity validation.
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in the pharmaceutical industry.[2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, its aromatic rings and polar carboxylic acid group make it ideally suited for reverse-phase HPLC. The presence of chromophores allows for sensitive detection using an ultraviolet (UV) detector. This method provides a precise percentage of the main peak area relative to the total peak area, which is reported as the purity.
Experimental Protocol:
-
System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to 30% B for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound. Impurities are quantified based on their relative peak areas.
Data Interpretation: A high-purity sample will exhibit a single major peak with a retention time characteristic of the compound. Any other peaks are considered impurities. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and characterized.[1]
Method 2: LC-MS for Mass Confirmation and Impurity Identification
Principle & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3] While HPLC-UV quantifies purity, LC-MS confirms the identity of the main peak by providing its molecular weight and offers crucial mass information for any separated impurities. This is particularly vital for distinguishing between isomers and identifying unknown by-products from the synthesis.[4]
Experimental Protocol:
-
System & Conditions: Utilize an LC-MS system, often with chromatographic conditions similar or identical to the HPLC-UV method to allow for direct comparison of chromatograms.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. For a carboxylic acid, negative mode ([M-H]⁻) is often informative, while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺).
-
Mass Range: Scan from m/z 100 to 500.
-
Data Acquisition: Full scan mode.
-
-
Analysis:
-
Confirm that the mass spectrum of the main chromatographic peak corresponds to the expected molecular weight of the target compound (C₁₃H₁₀FNO₃, MW = 247.22).[5][6]
-
Expected [M+H]⁺ = 248.07
-
Expected [M-H]⁻ = 246.05
-
-
Extract mass spectra for any impurity peaks to obtain their molecular weights. This is the first and most critical step in structural elucidation.
-
Impurity Investigation Decision Flow:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
Hazard Identification and Risk Assessment: The Precautionary Principle
Given the absence of a specific, detailed SDS, we must infer potential hazards from the compound's chemical class. This approach, grounded in the precautionary principle, ensures the highest level of safety.
-
Halogenated Aromatic Compound : The presence of a fluorine atom classifies this compound as halogenated.[2] Halogenated organic compounds are often persistent in the environment and can be toxic; therefore, they require specific hazardous waste streams for disposal and must not be mixed with non-halogenated waste.[3][4]
-
Nicotinic Acid Derivative : As a derivative of nicotinic acid, the compound is acidic. While likely a weak acid, it may cause skin and eye irritation. An SDS for the parent compound, nicotinic acid, identifies it as a cause of serious eye irritation.[5] Therefore, contact should be avoided.
-
Solid Powder Form : This compound is typically a solid.[6] Handling can generate dust, which may form combustible concentrations in the air.[7][8] All handling should be performed in a manner that minimizes dust generation.
Recommended Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable. The following PPE is mandatory when handling or disposing of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A fully-fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Minimizes the inhalation of airborne dust particles. |
Waste Segregation: The Critical First Step
Proper segregation is the most critical step in chemical waste management. It prevents dangerous chemical reactions, protects personnel, and reduces the high costs associated with disposing of mixed waste streams.[9][10]
Primary Directive: All waste contaminated with this compound must be classified and collected as Halogenated Organic Waste .[2][11]
Never mix halogenated waste with other waste categories. The workflow for waste disposal should follow a clear, logical path to ensure proper segregation.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Procedures
Follow these detailed protocols for all waste streams containing this compound.
Protocol 1: Unused or Expired Pure Compound
-
Do Not Discard as Regular Trash: The pure chemical must be disposed of as hazardous waste.
-
Container: Ensure the compound is in its original, sealed container if possible. If not, transfer it to a new, clearly labeled, and chemically compatible container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste pickup.[12]
Protocol 2: Contaminated Solid Waste
This category includes items such as used gloves, weighing papers, absorbent pads from spill cleanups, and contaminated silica gel.
-
Collection: Place all contaminated solid materials into a designated, durable, sealable bag or container specifically for Solid Halogenated Organic Waste .[6]
-
Labeling: Clearly label the bag or container with "Hazardous Waste," the chemical name, and a list of the solid materials inside (e.g., "Gloves, weighing paper").
-
Storage: Keep the container sealed and store it in the SAA.
Protocol 3: Contaminated Liquid Waste
This includes any reaction mixtures or solutions containing the compound.
-
Collection: Pour the liquid waste into a designated, chemically compatible (e.g., polyethylene or glass) container for Liquid Halogenated Organic Waste .[9]
-
Container Management: The waste container must be kept securely closed except when adding waste.[9][13] This prevents the release of volatile compounds and reduces spill risk.
-
Labeling: Affix a hazardous waste label to the container.[10] List all chemical constituents and their approximate percentages.
-
Storage: Store the container in secondary containment within the SAA to prevent spills from spreading.[14]
Protocol 4: Empty Chemical Container Disposal
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before disposal.
-
Initial Rinse (Crucial Step): The first rinse of the container must be collected as hazardous waste.[13] Rinse the container with a suitable solvent (e.g., acetone).
-
Collect Rinsate: Pour this first rinsate into your designated Liquid Halogenated Organic Waste container.[3][13]
-
Triple Rinse: Repeat the rinsing process two more times. Subsequent rinses can typically be disposed of according to your institution's policy, but the most conservative approach is to collect all three rinses as hazardous waste.
-
Final Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (like the back of a fume hood), deface or remove the original label completely.[13][15] The clean, decontaminated container can then be disposed of as regular solid waste or recycled according to institutional guidelines.[6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical.
-
Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill using a chemical absorbent pad or an inert material like sand or vermiculite.[6][10]
-
Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Place the collected material into a sealable bag or container.
-
Label the container as "Hazardous Waste" containing this compound and dispose of it as contaminated solid waste (Protocol 2).[6]
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Follow your institution's specific emergency procedures for large chemical spills, which typically involves contacting the Environmental Health and Safety (EHS) office.[10]
-
By adhering to these rigorous safety and disposal protocols, you build a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize safety and consult your institution's EHS department as the ultimate authority on waste disposal procedures.
References
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Personal protective equipment for handling 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
An Application Scientist's Guide to the Safe Handling of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid
In the dynamic field of drug discovery, novel chemical building blocks like this compound are indispensable tools. However, their structural novelty often means that comprehensive toxicological data is not yet available. This guide, therefore, adopts a proactive and conservative safety posture, drawing from established principles for handling analogous chemical structures. As your partner in research, we believe that empowering you with robust safety protocols is paramount to achieving scientific breakthroughs safely and responsibly.
This document provides essential, field-tested guidance on the personal protective equipment (PPE), handling procedures, and disposal plans required for this compound (CAS No. 1261934-09-1).[1][2][3]
Hazard Assessment: A Structurally-Informed Approach
A thorough risk assessment begins with an analysis of the compound's structure. This compound is a fluorinated aromatic carboxylic acid. While specific data for this molecule is limited, analogous compounds and its constituent functional groups suggest potential hazards:
-
Aromatic Carboxylic Acids: This class of compounds can be irritating to the skin, eyes, and respiratory system.[4]
-
Fluorinated Organic Compounds: Many organofluorine compounds require careful handling due to potential reactivity and biological activity.[5]
-
Fine Powder: As a solid, this compound can easily become airborne, creating an inhalation risk and the potential for combustible dust concentrations in the air.[6][7]
Based on these considerations, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if swallowed.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a seal to protect against airborne powder and accidental splashes, which is critical given the presumed serious eye irritation potential.[4][5][8] |
| Hand Protection | Nitrile Gloves (minimum 4-5 mil thickness) | Provides a robust barrier for incidental contact. For extended handling or when in solution, double-gloving is recommended to protect against potential absorption and saturation.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination by dust or splashes. Must be kept fully fastened.[5] |
| Respiratory Protection | N95-Rated Dust Mask (Minimum) | Required when handling the powder outside of a certified chemical fume hood. For weighing operations, a fume hood is always the preferred engineering control.[5] |
Workflow for Donning and Doffing PPE
A disciplined sequence for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: From Weighing to Reaction
All procedures involving the solid form of this compound must be performed within a properly functioning chemical fume hood to eliminate inhalation exposure.[5]
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary glassware, spatulas, and reagents.
-
Weighing: Use a clean, dedicated spatula. Gently scoop the powder onto weighing paper or into a tared container. Avoid any actions that could generate dust, such as tapping or dropping the material from a height.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly. Use a magnetic stirrer at a low speed to facilitate dissolution without creating aerosols.
-
Post-Handling Decontamination: After use, wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of this cloth as hazardous waste. Wash all glassware thoroughly.
-
Hand Washing: Immediately after doffing PPE, wash hands thoroughly with soap and water.[8][9]
Emergency Response Plan
In the event of an accidental exposure, time is of the essence. The following actions should be taken immediately.
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Consult a physician.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[4][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[6] |
Waste Management and Disposal
Compliant disposal is a critical component of the chemical lifecycle, ensuring the safety of your colleagues and the environment.
Waste Segregation is Mandatory:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing paper, bench liners, contaminated silica gel) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of the glassware, must be collected in a labeled hazardous liquid waste container. Do not discharge to any drains.[8]
Disposal Workflow
Caption: A compliant workflow for the disposal of chemical waste and contaminated materials.
Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and to schedule waste collection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
